molecular formula C15H24N6O2 B1665767 Antho-RFamide CAS No. 34388-59-5

Antho-RFamide

货号: B1665767
CAS 编号: 34388-59-5
分子量: 320.39 g/mol
InChI 键: CQZWLVDDIOZTJI-RYUDHWBXSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Arginylphenylalaninamide is a peptide.
RN given refers to (L,L)-isomer;  fragment of FMRamide;  may be used as a neurotransmitter or neuromodulator by optic lobe neurons of different types

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

(2S)-2-amino-N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-5-(diaminomethylideneamino)pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N6O2/c16-11(7-4-8-20-15(18)19)14(23)21-12(13(17)22)9-10-5-2-1-3-6-10/h1-3,5-6,11-12H,4,7-9,16H2,(H2,17,22)(H,21,23)(H4,18,19,20)/t11-,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQZWLVDDIOZTJI-RYUDHWBXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)N)NC(=O)C(CCCN=C(N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)N)NC(=O)[C@H](CCCN=C(N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20955942
Record name 2-Amino-5-carbamimidamido-N-(1-hydroxy-1-imino-3-phenylpropan-2-yl)pentanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20955942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34388-59-5
Record name Arginylphenylalaninamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034388595
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-5-carbamimidamido-N-(1-hydroxy-1-imino-3-phenylpropan-2-yl)pentanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20955942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-Depth Technical Guide: The Structure and Function of pyroGlu-Gly-Arg-Phe-NH2 (Antho-RFamide)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the neuropeptide pyroGlu-Gly-Arg-Phe-NH2, also known as Antho-RFamide. First isolated from the sea anemone Anthopleura elegantissima, this peptide belongs to the RFamide family, characterized by a C-terminal Arginyl-Phenylalanine amide motif. This document details the peptide's structure, physicochemical properties, and its established role as a neurotransmitter at neuromuscular synapses. Detailed experimental protocols for its isolation, characterization, and functional analysis are provided. Furthermore, this guide elucidates its biosynthetic pathway and explores its putative signaling mechanisms, offering insights for researchers in neuroscience and drug development.

Core Structure and Physicochemical Properties

The tetrapeptide pyroGlu-Gly-Arg-Phe-NH2, or this compound, is a member of the widely distributed family of RFamide neuropeptides. Its structure has been confirmed through multiple analytical methods.[1][2] The N-terminal pyroglutamyl residue is a modification of a glutamine residue, which contributes to the peptide's stability by protecting it from degradation by aminopeptidases.

Table 1: Physicochemical Properties of pyroGlu-Gly-Arg-Phe-NH2 (this compound)

PropertyValueSource
Full Name pyroglutamyl-glycyl-arginyl-phenylalaninamide-
Abbreviation pGlu-Gly-Arg-Phe-NH2-
Common Name This compound[1][2]
Molecular Formula C22H32N8O5[3]
Molecular Weight 488.5 g/mol [3]
Amino Acid Sequence pGlu-Gly-Arg-Phe[1][2]
C-terminal Modification Amidation[1][2]

Biosynthesis and Localization

This compound is synthesized as a larger precursor protein.[4] In Anthopleura elegantissima, two closely related precursor proteins have been identified, one 435 and the other 429 amino acids long.[4] These precursors contain multiple copies of the immature this compound sequence (Gln-Gly-Arg-Phe-Gly).[4] Post-translational processing, involving cleavage at specific sites and subsequent modification of the N-terminal glutamine to pyroglutamate and amidation of the C-terminal phenylalanine, yields the mature, biologically active peptide.

Immunoreactivity studies have localized this compound to neuronal vesicles within the nerve plexus of sea anemones, particularly at neuromuscular synapses.[5] This localization strongly supports its function as a neurotransmitter involved in the regulation of muscle contraction.

Biological Function and Signaling Pathway

This compound is recognized as a key player in neurotransmission in cnidarians, the phylum to which sea anemones belong. It has been shown to increase the frequency of spontaneous contractions of ectodermal tentacle muscles in sea anemones.

While a specific receptor for this compound has not been definitively characterized with binding affinity data, it is widely accepted that RFamide peptides exert their effects through G-protein coupled receptors (GPCRs).[1] The signaling cascade following receptor activation at the neuromuscular junction is proposed to modulate ion channel activity, leading to changes in muscle cell excitability and contraction. The exact second messenger system (e.g., cAMP, IP3/DAG) involved in this compound signaling in sea anemones remains an active area of research.

Below is a proposed logical workflow for the biosynthesis of this compound and a diagram illustrating its putative signaling pathway at the neuromuscular junction.

Antho_RFamide_Biosynthesis cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm / ER cluster_golgi Golgi / Vesicles Gene This compound Gene mRNA Prepropeptide mRNA Gene->mRNA Transcription Prepropeptide Prepropeptide Synthesis mRNA->Prepropeptide Translation Processing Post-translational Processing Prepropeptide->Processing Cleavage & Modification Mature_Peptide Mature this compound (pGlu-Gly-Arg-Phe-NH2) Processing->Mature_Peptide

Figure 1: Biosynthetic workflow of this compound.

Antho_RFamide_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Muscle Cell Vesicle Vesicle containing This compound Antho_RFamide This compound Vesicle->Antho_RFamide Release GPCR RFamide Receptor (GPCR) Antho_RFamide->GPCR Binds to G_Protein G-Protein GPCR->G_Protein activates Effector Effector Enzyme / Ion Channel G_Protein->Effector Second_Messenger Second Messengers Effector->Second_Messenger generates Muscle_Contraction Muscle Contraction Second_Messenger->Muscle_Contraction leads to

Figure 2: Proposed signaling pathway of this compound.

Experimental Protocols

Isolation and Purification of this compound from Anthopleura elegantissima

This protocol is adapted from the original study by Grimmelikhuijzen and Graff (1986).[2]

1. Extraction:

  • Homogenize sea anemone tissue in cold 90% acetone/1% concentrated HCl.

  • Centrifuge the homogenate and collect the supernatant.

  • Re-extract the pellet with 70% acetone.

  • Combine the supernatants and remove acetone by rotary evaporation.

  • Defat the aqueous extract with petroleum ether.

2. Cation-Exchange Chromatography:

  • Apply the aqueous extract to a cation-exchange column (e.g., SP-Sephadex C-25).

  • Wash the column with a low concentration buffer (e.g., 0.1 M ammonium acetate, pH 4.5).

  • Elute the bound peptides with a salt gradient (e.g., 0.1 M to 1.0 M ammonium acetate).

  • Collect fractions and monitor for immunoreactivity using a radioimmunoassay (RIA) for RFamide peptides.

3. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

  • Pool the immunoreactive fractions from the cation-exchange chromatography.

  • Desalt the pooled fractions using a C18 Sep-Pak cartridge.

  • Apply the desalted sample to a C18 RP-HPLC column.

  • Elute with a gradient of acetonitrile in 0.1% trifluoroacetic acid.

  • Collect fractions and monitor absorbance at 214 nm.

  • Identify the peak corresponding to this compound by subsequent RIA and amino acid analysis.

Radioimmunoassay (RIA) for RFamide Peptides

1. Antibody Production:

  • Conjugate synthetic Arg-Phe-NH2 to a carrier protein (e.g., bovine serum albumin) using a cross-linking agent (e.g., glutaraldehyde).

  • Immunize rabbits with the conjugate to produce polyclonal antibodies against the RFamide moiety.

2. Radiolabeling:

  • Synthesize a radiolabeled tracer, typically by iodinating a tyrosine-containing analogue of the peptide (e.g., Tyr-Gly-Arg-Phe-NH2) with ¹²⁵I.

3. Assay Procedure:

  • In assay tubes, combine the antibody, the radiolabeled tracer, and either the standard peptide (synthetic this compound) at various concentrations or the unknown sample.

  • Incubate to allow competitive binding of the labeled and unlabeled peptide to the antibody.

  • Precipitate the antibody-bound fraction using a secondary antibody (e.g., goat anti-rabbit IgG).

  • Centrifuge and separate the supernatant (free tracer) from the pellet (bound tracer).

  • Measure the radioactivity in the pellet using a gamma counter.

  • Construct a standard curve by plotting the percentage of bound tracer against the concentration of the standard peptide.

  • Determine the concentration of this compound in the unknown samples by comparing their binding to the standard curve.

Functional Assay: Muscle Contraction in Sea Anemone Tentacle Preparations

1. Preparation of Muscle Tissue:

  • Isolate tentacles from Anthopleura elegantissima.

  • Mount the tentacle in a chamber with circulating artificial seawater.

2. Recording of Muscle Activity:

  • Attach one end of the tentacle to a force transducer to record isometric or isotonic contractions.

  • Allow the preparation to equilibrate and establish a baseline of spontaneous contractions.

3. Application of this compound:

  • Prepare a stock solution of synthetic this compound in artificial seawater.

  • Add the peptide to the chamber at various concentrations to obtain a dose-response curve.

  • Record the changes in the frequency and amplitude of muscle contractions.

4. Data Analysis:

  • Quantify the contractile response at each concentration of the peptide.

  • Plot the response as a function of the peptide concentration to determine the EC50 (the concentration that produces 50% of the maximal response).

Conclusion and Future Directions

pyroGlu-Gly-Arg-Phe-NH2 (this compound) is a well-characterized neuropeptide in cnidarians with a primary role in neuromuscular transmission. Its stable structure, a result of N-terminal pyroglutamylation, and its potent effects on muscle activity highlight its significance in the physiology of these early-evolving animals. While its direct receptor and the specifics of its downstream signaling cascade are yet to be fully elucidated, the available evidence strongly points towards a G-protein coupled receptor-mediated pathway.

Future research should focus on the deorphanization of the this compound receptor in sea anemones. Characterization of this receptor and its signaling pathway will not only provide a deeper understanding of neuromuscular control in cnidarians but also offer insights into the evolution of neuropeptide signaling systems. Furthermore, exploring the potential for analogues of this compound to act as selective modulators of invertebrate neuromuscular systems could open avenues for the development of novel, species-specific pharmacological tools.

References

The Antho-RFamide Precursor Protein: A Technical Guide to its Structure and Function

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Antho-RFamide precursor protein, a key player in neuronal signaling in cnidarians. This document details the precursor's structure, its post-translational processing, and the experimental methodologies used for its characterization. A proposed signaling pathway for the mature this compound neuropeptide is also presented, offering a framework for future research and drug discovery efforts.

This compound Precursor Protein Structure and Diversity

The this compound precursor protein is a polypeptide that undergoes a series of enzymatic cleavage events to release multiple copies of the mature this compound neuropeptide (

Quantitative Analysis of this compound Precursors in Cnidaria

The structure of the this compound precursor varies across different cnidarian species. The following table summarizes key quantitative data from several species, highlighting the diversity in precursor length and the number of repeated neuropeptide sequences.

SpeciesPrecursor Length (Amino Acids)Number of this compound CopiesOther Related PeptidesGenBank Accession No.
Anthopleura elegantissima (precursor 1)435139Not specified
Anthopleura elegantissima (precursor 2)429148Not specified
Calliactis parasitica33419YesM59166
Renilla koellikeriNot specified362Not specified
Nematostella vectensisIncomplete24YesNot specified
Acropora digitiferaNot specifiedNot specifiedYesNot specified

Post-Translational Processing of the this compound Precursor

The generation of mature neuropeptides from the this compound precursor is a multi-step process involving proteolytic cleavage at specific sites. A unique feature of this precursor is the presence of both conventional and unconventional cleavage signals.

Cleavage Sites
  • C-terminal Cleavage: Each this compound or related peptide sequence is followed at its C-terminus by a single arginine (Arg) residue. This is a classic recognition site for prohormone convertases, which are serine proteases that cleave on the C-terminal side of basic amino acid residues.

  • N-terminal Cleavage: Unlike many other neuropeptide precursors, the N-terminus of the this compound sequences within the precursor lacks basic residues. Instead, cleavage occurs at the C-terminal side of acidic residues, such as aspartic acid (Asp) or glutamic acid (Glu). This suggests the involvement of a novel class of processing enzymes, possibly an amino- or endopeptidase with specificity for acidic residues.

Processing Workflow

The following diagram illustrates the general workflow for the post-translational processing of the this compound precursor protein.

G cluster_translation Translation cluster_processing Post-Translational Processing mRNA mRNA Precursor_Protein This compound Precursor Protein mRNA->Precursor_Protein Ribosome Mature_Peptides Mature this compound & Related Peptides Precursor_Protein->Mature_Peptides Proteolytic Cleavage Cleavage_Enzymes Prohormone Convertases (Arg-specific) Acidic-residue-specific Peptidases Cleavage_Enzymes->Precursor_Protein G cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Antho_RFamide This compound GPCR This compound Receptor (GPCR) Antho_RFamide->GPCR Binding G_protein G Protein (Gq) GPCR->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) DAG->PKC Activation Ca2 Ca²⁺ ER->Ca2 Release Ca2->PKC Co-activation Cellular_Response Cellular Response (e.g., Muscle Contraction, Neurotransmitter Release) Ca2->Cellular_Response Direct effects PKC->Cellular_Response Phosphorylation of target proteins

The Distribution of Antho-RFamide in the Cnidarian Nervous System: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the localization of Antho-RFamide neuropeptides within the nervous system of cnidarians. Antho-RFamides are a significant family of neuropeptides that play crucial roles in various physiological processes in these early-evolving metazoans, including neurotransmission, muscle contraction, and reproduction.[1][2] Understanding their distribution is fundamental for elucidating the functional organization of the cnidarian nervous system and for identifying potential targets for novel pharmacological agents.

Quantitative Distribution of this compound

The abundance of this compound is often reflected in the number of copies of the immature neuropeptide sequence found on its preprohormone. This multi-copy nature suggests a high demand for this signaling molecule. The following table summarizes the currently available quantitative data on this compound copy numbers in various cnidarian species.

SpeciesCommon NameNumber of this compound Copies per PreprohormoneReference(s)
Anthopleura elegantissimaAggregating Anemone13, 14, or 21 copies on different preprohormones[1][2][3][4][5]
Calliactis parasiticaParasitic Anemone19 copies[1][2][3]
Renilla kollikeriSea Pansy36 copies[1][2]
Acropora digitifera12 copies[4]
Acropora millepora12 copies (incomplete preprohormone)[4]
Montipora capatata5 copies (preprohormone fragment)[4]
Pocillopora damicornis18 copies (preprohormone fragment)[4]
Porites rus11 copies[4]
Stylophora pistillata14 copies[4]

Cellular and Subcellular Localization

This compound-like immunoreactivity has been identified in various neuronal populations throughout the cnidarian nervous system, which is typically organized as a diffuse nerve net.[1]

  • Neuronal Cell Types: Immunohistochemical studies have localized Antho-RFamides to sensory cells and ganglion cells in both the ectoderm and endoderm.[4] In some species, these peptides are found in ciliated neurons within the follicle epithelia, suggesting a role in reproductive processes like gamete release.[1][2][6]

  • Nerve Nets: In the sea anemone Nematostella vectensis, RFamide-expressing neurons are part of an apical-organ-associated nerve net in the planula larva, which disintegrates during metamorphosis.[7] RFamide positive neurons are also found in the pharyngeal nervous system of cnidarians.[8]

  • Neuromuscular Junctions: Ultrastructural studies using immunogold techniques in the sea anemone Calliactis parasitica have provided direct evidence for the presence of Antho-RWamides (a related family of neuropeptides) in granular vesicles within neurons that form synaptic contacts with muscle cells.[9] This localization at neuromuscular synapses strongly supports their role as neurotransmitters or neuromodulators in muscle contraction.[9]

  • Subcellular Localization: Antho-RFamides are packaged into dense-cored vesicles within neurons, which is characteristic of neuropeptides.[10][11] These vesicles are transported along neurites and released at synapses or non-synaptic sites.[9]

Experimental Protocols

Detailed methodologies are crucial for the accurate localization of this compound. Below are generalized protocols for immunohistochemistry and in situ hybridization, which are the primary techniques used for this purpose.

Immunohistochemistry for this compound Localization

This protocol outlines the general steps for localizing this compound peptides in cnidarian tissues using specific antibodies.

  • Tissue Fixation:

    • Fix tissue samples (e.g., whole small organisms, tissue sections) in a suitable fixative, such as 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS) or seawater, for a duration ranging from 1 hour to overnight at 4°C. The fixation time should be optimized for the specific tissue and antibody.

  • Washing:

    • Wash the fixed tissues extensively in PBS to remove the fixative. This typically involves several changes of PBS over a period of several hours.

  • Permeabilization (for intracellular targets):

    • To allow the antibody to access intracellular antigens, permeabilize the tissues with a detergent solution, such as 0.1-0.5% Triton X-100 or Tween-20 in PBS, for 15-30 minutes at room temperature.

  • Blocking:

    • Incubate the tissues in a blocking solution to prevent non-specific antibody binding. A common blocking solution is 5-10% normal goat serum (or serum from the same species as the secondary antibody) in PBS with 0.1% Triton X-100 for 1-2 hours at room temperature.

  • Primary Antibody Incubation:

    • Incubate the tissues with the primary antibody specific for this compound, diluted in the blocking solution. The optimal dilution and incubation time (typically overnight at 4°C) must be determined empirically.

  • Washing:

    • Wash the tissues thoroughly with PBS containing 0.1% Triton X-100 to remove unbound primary antibody.

  • Secondary Antibody Incubation:

    • Incubate the tissues with a fluorescently labeled secondary antibody that recognizes the primary antibody (e.g., goat anti-rabbit IgG conjugated to Alexa Fluor 488). The incubation is typically done for 1-2 hours at room temperature in the dark.

  • Washing:

    • Wash the tissues again extensively with PBS to remove unbound secondary antibody.

  • Counterstaining (Optional):

    • To visualize cell nuclei, a DNA stain like DAPI (4',6-diamidino-2-phenylindole) can be included in one of the final wash steps.

  • Mounting and Imaging:

    • Mount the stained tissues on a microscope slide using an anti-fade mounting medium.

    • Visualize the localization of this compound using a fluorescence or confocal microscope.

In Situ Hybridization for this compound Precursor mRNA Localization

This protocol describes the general steps for detecting the mRNA encoding the this compound precursor, which reveals the cells responsible for its synthesis.

  • Probe Synthesis:

    • Synthesize a digoxigenin (DIG)-labeled antisense RNA probe complementary to the mRNA sequence of the this compound precursor. A sense probe should also be synthesized as a negative control.

  • Tissue Fixation and Preparation:

    • Fix and wash the tissues as described in the immunohistochemistry protocol.

    • Dehydrate the tissues through a graded ethanol series and store them in 100% ethanol at -20°C if necessary.

  • Rehydration and Permeabilization:

    • Rehydrate the tissues through a reverse ethanol series into PBS.

    • Treat the tissues with Proteinase K to improve probe penetration. The concentration and treatment time need to be optimized to avoid tissue damage.

  • Post-fixation and Acetylation:

    • Post-fix the tissues in 4% PFA.

    • Treat with acetic anhydride in triethanolamine to reduce non-specific probe binding.

  • Prehybridization:

    • Incubate the tissues in a hybridization buffer without the probe for 1-2 hours at the hybridization temperature (typically 55-65°C).

  • Hybridization:

    • Incubate the tissues with the DIG-labeled antisense probe in the hybridization buffer overnight at the hybridization temperature.

  • Post-hybridization Washes:

    • Perform a series of stringent washes with decreasing concentrations of saline-sodium citrate (SSC) buffer at the hybridization temperature to remove unbound and non-specifically bound probe.

  • Immunological Detection:

    • Block the tissues with a blocking solution (e.g., 2% Roche blocking reagent).

    • Incubate with an anti-DIG antibody conjugated to alkaline phosphatase (AP) overnight at 4°C.

  • Washing:

    • Wash the tissues extensively to remove the unbound antibody-conjugate.

  • Colorimetric Detection:

    • Develop the signal using a substrate for alkaline phosphatase, such as NBT/BCIP (nitro-blue tetrazolium chloride/5-bromo-4-chloro-3'-indolyphosphate p-toluidine salt), which produces a purple precipitate at the site of mRNA localization.

  • Imaging:

    • Stop the color reaction, wash the tissues, and mount them for imaging with a bright-field microscope.

Signaling Pathways and Workflows

This compound Biosynthesis Pathway

Antho-RFamides are synthesized from a larger preprohormone through a series of post-translational modifications.[1][5][12][13] This process is a key signaling pathway that leads to the production of the active neuropeptide.

Caption: Biosynthesis of this compound from its preprohormone.

Experimental Workflow for this compound Localization

The following diagram illustrates a typical experimental workflow for investigating the localization of this compound in cnidarian tissues.

Experimental_Workflow start Start: Research Question (Where is this compound localized?) tissue Tissue Collection & Fixation start->tissue ihc Immunohistochemistry (IHC) tissue->ihc ish In Situ Hybridization (ISH) tissue->ish primary_ab Primary Antibody Incubation (anti-Antho-RFamide) ihc->primary_ab probe_hyb Probe Hybridization (this compound precursor mRNA) ish->probe_hyb secondary_ab Secondary Antibody Incubation (Fluorescently labeled) primary_ab->secondary_ab imaging_ihc Fluorescence Microscopy secondary_ab->imaging_ihc detection Signal Detection probe_hyb->detection imaging_ish Bright-field Microscopy detection->imaging_ish analysis Data Analysis & Interpretation imaging_ihc->analysis imaging_ish->analysis conclusion Conclusion on Localization analysis->conclusion

Caption: Experimental workflow for localizing this compound.

References

The Physiological Role of Antho-RFamide in Neuromuscular Transmission: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antho-RFamide (

Introduction

This compound is a neuropeptide originally isolated from the sea anemone Anthopleura elegantissima[1]. It belongs to the FMRFamide-related peptide (FaRP) family, characterized by the C-terminal sequence Arg-Phe-NH₂. These peptides are widespread throughout the animal kingdom and are involved in a diverse array of physiological processes, including the regulation of muscle contraction[2][3][4]. In cnidarians, this compound is synthesized from a large precursor protein that can contain multiple copies of the peptide sequence[5][6][7]. Immunohistochemical studies have localized this compound-containing neurons in close proximity to muscle cells, suggesting a direct role in neuromuscular transmission[8]. This guide will explore the current understanding of this compound's function at the neuromuscular junction, with a focus on its physiological effects, mechanism of action, and the experimental approaches used to elucidate its role.

Physiological Effects on Neuromuscular Transmission

This compound has been shown to have a potent excitatory effect on the neuromuscular system of sea anemones, leading to increased muscle tone, and augmenting both the amplitude and frequency of muscle contractions[2][3][4].

Quantitative Data on Muscle Contraction

The application of this compound to sea anemone muscle preparations elicits a dose-dependent increase in contractility. While direct quantitative data on the electrophysiological parameters of the sea anemone neuromuscular junction in response to this compound is limited, studies on related RFamide peptides in other invertebrates provide valuable insights into its likely effects.

PeptideSpeciesPreparationConcentrationEffectReference
This compoundCalliactis parasiticaSlow muscle0.1 - 1.0 µMIncrease in tone, contraction amplitude, and frequency[2][4]
Antho-RWamide IICalliactis parasiticaIsolated sphincter muscle1 nM (threshold)Induces slow contractions[9]
DPKQDFMRFamideDrosophila melanogasterLarval neuromuscular junction0.1 µM151% increase in excitatory junctional current amplitude[10][11]

Signaling Pathway of this compound

The available evidence strongly suggests that this compound exerts its effects on muscle cells through a G-protein coupled receptor (GPCR) mediated signaling pathway. While the specific receptor for this compound in cnidarian neuromuscular junctions has not yet been definitively cloned and characterized, studies on related RFamide peptides in other invertebrates point towards the involvement of the Gαq subunit and the subsequent activation of the phospholipase C (PLC) pathway.

This proposed pathway involves the following key steps:

  • Receptor Binding: this compound binds to a specific GPCR on the postsynaptic muscle membrane.

  • G-Protein Activation: This binding activates a heterotrimeric G-protein, likely of the Gq/11 family.

  • PLC Activation: The activated Gαq subunit stimulates phospholipase C (PLC).

  • Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).

  • Calcium Release: IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the sarcoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol.

  • Muscle Contraction: The resulting increase in intracellular Ca²⁺ concentration initiates the cascade of events leading to muscle contraction.

Antho_RFamide_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Muscle Cell Membrane cluster_intracellular Intracellular Space AnthoRF This compound GPCR This compound Receptor (GPCR) AnthoRF->GPCR Binds G_protein G-protein (Gαq) GPCR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP₂ PLC->PIP2 Hydrolyzes IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to IP₃ Receptor Ca_release SR->Ca_release Triggers Contraction Muscle Contraction Ca_release->Contraction Initiates

Figure 1: Proposed signaling pathway of this compound at the neuromuscular junction.

Experimental Protocols

Investigating the physiological role of this compound requires a combination of electrophysiological, pharmacological, and imaging techniques. The following sections provide detailed methodologies for key experiments.

Preparation of Sea Anemone Muscle Strips for Pharmacology and Electrophysiology

This protocol describes the dissection of sphincter or parietal muscles from sea anemones, such as Calliactis parasitica or Anthopleura elegantissima, for in vitro studies.

Materials:

  • Sea anemones

  • Artificial seawater (ASW)

  • Dissection dish with a wax base

  • Fine dissection scissors and forceps

  • Minutien pins

  • Perfusion chamber

  • Micromanipulators

Procedure:

  • Anesthetize the sea anemone by placing it in a 1:1 mixture of 0.37 M MgCl₂ and ASW for 30 minutes.

  • Pin the anesthetized animal to the wax base of the dissection dish, oral disc facing upwards.

  • Carefully make an incision around the circumference of the oral disc.

  • Remove the oral disc and tentacles to expose the internal musculature.

  • Identify the sphincter muscle (a prominent circular muscle at the top of the column) or parietal muscles (longitudinal muscles running along the body column).

  • Excise a strip of the desired muscle (approximately 2-3 mm wide and 10 mm long).

  • Transfer the muscle strip to a perfusion chamber continuously supplied with fresh, aerated ASW.

  • Attach one end of the muscle strip to a fixed point in the chamber and the other end to an isometric force transducer to record contractions. For electrophysiology, pin the muscle strip flat to the base of the chamber to allow for intracellular recordings.

Muscle_Prep_Workflow start Start: Sea Anemone anesthesia Anesthetize in MgCl₂/ASW mixture start->anesthesia dissection Dissect to expose sphincter/parietal muscle anesthesia->dissection excision Excise muscle strip dissection->excision mounting Mount in perfusion chamber excision->mounting pharmacology Pharmacology: Attach to force transducer mounting->pharmacology electrophysiology Electrophysiology: Pin for intracellular recording mounting->electrophysiology end End: Experiment pharmacology->end electrophysiology->end

Figure 2: Workflow for sea anemone muscle preparation.
Intracellular Recording from Sea Anemone Myoepithelial Cells

This protocol details the procedure for obtaining intracellular recordings of synaptic potentials from myoepithelial cells in a prepared muscle strip.

Materials:

  • Prepared sea anemone muscle strip in a perfusion chamber

  • Sharp glass microelectrodes (30-60 MΩ resistance)

  • Microelectrode holder with headstage

  • Micromanipulator

  • Intracellular amplifier

  • Oscilloscope and data acquisition system

  • 3 M KCl for filling microelectrodes

Procedure:

  • Mount the prepared muscle strip in the recording chamber and perfuse with ASW.

  • Pull sharp glass microelectrodes and backfill with 3 M KCl.

  • Mount the microelectrode in the holder and connect to the amplifier.

  • Using the micromanipulator, carefully advance the microelectrode towards the surface of the muscle strip.

  • Gently impale a myoepithelial cell. A successful impalement is indicated by a sharp drop in the recorded potential to a stable negative resting membrane potential (typically -50 to -70 mV).

  • Record spontaneous synaptic potentials (miniature excitatory postsynaptic potentials, mEPSPs).

  • To record evoked excitatory postsynaptic potentials (EPSPs), place a suction electrode containing a silver wire on a nerve bundle innervating the muscle and deliver brief electrical stimuli.

  • To study the effect of this compound, add the peptide to the perfusing ASW at the desired concentration and record the changes in mEPSP/EPSP amplitude and frequency.

Calcium Imaging of Isolated Myocytes

This protocol describes the dissociation of sea anemone muscle tissue and subsequent calcium imaging to observe the effects of this compound on intracellular calcium dynamics.

Materials:

  • Sea anemone muscle tissue

  • Calcium-free artificial seawater (CaF-ASW)

  • Enzymatic digestion solution (e.g., papain or collagenase in CaF-ASW)

  • Fluorescent calcium indicator dye (e.g., Fluo-4 AM)

  • Pluronic F-127

  • Glass-bottomed imaging dish

  • Fluorescence microscope with a calcium imaging system (e.g., confocal or widefield with a sensitive camera)

Procedure:

  • Cell Dissociation:

    • Dissect muscle tissue as described in Protocol 4.1.

    • Mince the tissue into small pieces in ice-cold CaF-ASW.

    • Incubate the tissue fragments in the enzymatic digestion solution with gentle agitation until cells begin to dissociate.

    • Gently triturate the tissue with a polished Pasteur pipette to release individual myocytes.

    • Plate the dissociated cells onto a glass-bottomed imaging dish and allow them to adhere.

  • Dye Loading:

    • Prepare a loading solution of Fluo-4 AM and Pluronic F-127 in ASW.

    • Incubate the adherent cells in the loading solution in the dark at room temperature.

    • Wash the cells with fresh ASW to remove excess dye.

  • Calcium Imaging:

    • Mount the imaging dish on the stage of the fluorescence microscope.

    • Acquire a baseline fluorescence recording.

    • Perfuse the dish with a solution containing this compound at the desired concentration.

    • Record the changes in fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium concentration.

Calcium_Imaging_Workflow start Start: Muscle Tissue dissociation Enzymatic Dissociation of Muscle Tissue start->dissociation plating Plate Dissociated Myocytes dissociation->plating loading Load with Calcium Indicator (e.g., Fluo-4 AM) plating->loading imaging Acquire Baseline Fluorescence loading->imaging application Apply this compound imaging->application recording Record Fluorescence Changes Over Time application->recording analysis Analyze Data: Quantify Ca²⁺ Transients recording->analysis end End: Results analysis->end

Figure 3: Workflow for calcium imaging of isolated sea anemone myocytes.

Conclusion and Future Directions

This compound is a key neuromodulator at the cnidarian neuromuscular junction, exerting a potent excitatory influence on muscle activity. Its actions are likely mediated by a G-protein coupled receptor linked to the phospholipase C/IP₃ signaling pathway, resulting in the release of intracellular calcium and subsequent muscle contraction. While the general physiological role of this compound is established, several areas warrant further investigation. The definitive identification and characterization of the this compound receptor will be crucial for a complete understanding of its mechanism of action and for enabling more targeted pharmacological studies. Furthermore, detailed quantitative electrophysiological analyses, including quantal analysis, are needed to precisely delineate the pre- and postsynaptic effects of this neuropeptide on synaptic transmission. The development of genetic tools in model cnidarian systems will undoubtedly accelerate progress in these areas, paving the way for a more comprehensive understanding of the role of this compound in neuromuscular function and providing potential avenues for the development of novel pharmacological agents.

References

A Technical Guide to the Identification and Cloning of Antho-RFamide Genes

Author: BenchChem Technical Support Team. Date: December 2025

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the core methodologies for identifying and cloning Antho-RFamide neuropeptide genes. Antho-RFamides are a class of neuropeptides characterized by a C-terminal Arg-Phe-NH2 motif, first identified in Anthozoa, that play significant roles in neurotransmission and neuromodulation.

Overview of this compound Precursors

This compound neuropeptides are synthesized as part of larger precursor proteins.[1][2] These precursors typically contain multiple copies of the immature this compound sequence (Gln-Gly-Arg-Phe-Gly) and other related peptide sequences.[3][4] Post-translational processing is required to release the mature, bioactive peptides. A notable feature of these precursors is the presence of unusual cleavage sites; while cleavage at single or paired basic residues C-terminal to the peptide sequence is common, cleavage C-terminal to acidic residues (Asp or Glu) at the N-terminal side is also required, suggesting the involvement of novel processing enzymes.[3][4][5]

Table 1: Characteristics of Cloned this compound Precursor Proteins

SpeciesPrecursor Length (amino acids)Number of Immature this compound CopiesOther Putative NeuropeptidesReference
Renilla köllikeriNot Specified362[3]
Calliactis parasitica334197[1][2]
Anthopleura elegantissima (precursor 1)4351320[4]
Anthopleura elegantissima (precursor 2)4291419[4]

Experimental Workflow for Gene Identification and Cloning

The general strategy for identifying and cloning a novel this compound gene begins with a known or predicted peptide sequence and culminates in the acquisition of the full-length complementary DNA (cDNA) sequence. This process relies on a combination of degenerate polymerase chain reaction (PCR) and Rapid Amplification of cDNA Ends (RACE).

experimental_workflow tissue Tissue Collection (e.g., nerve tissue from Anthozoa) rna_extraction Total RNA Extraction tissue->rna_extraction cdna_synthesis First-Strand cDNA Synthesis (Reverse Transcription) rna_extraction->cdna_synthesis degenerate_pcr Degenerate PCR (using primers for conserved peptide region) cdna_synthesis->degenerate_pcr race_pcr 5' and 3' RACE PCR (using gene-specific primers) cdna_synthesis->race_pcr gel_electrophoresis Agarose Gel Electrophoresis & Product Excision degenerate_pcr->gel_electrophoresis cloning_sequencing Sub-cloning & Sequencing of PCR Product gel_electrophoresis->cloning_sequencing sequence_analysis Sequence Analysis (Confirm partial gene sequence) cloning_sequencing->sequence_analysis sequence_analysis->race_pcr Design Gene-Specific Primers full_length_assembly Assemble Full-Length cDNA Sequence race_pcr->full_length_assembly functional_studies Gene Expression & Functional Studies (e.g., In Situ Hybridization, Recombinant Expression) full_length_assembly->functional_studies

Caption: Overall workflow for this compound gene identification.

Experimental Protocols

  • Tissue Homogenization : Homogenize fresh or frozen neural tissue from the target organism in a guanidinium thiocyanate-based solution (e.g., TRIzol reagent) to disrupt cells and denature proteins.[6]

  • Phase Separation : Add chloroform, mix, and centrifuge to separate the mixture into aqueous (RNA), interphase (DNA), and organic (proteins, lipids) phases.

  • RNA Precipitation : Transfer the aqueous phase to a new tube and precipitate the total RNA using isopropanol.

  • Washing and Resuspension : Wash the RNA pellet with 75% ethanol to remove salts and resuspend in RNase-free water. Assess RNA quality and quantity via spectrophotometry and gel electrophoresis.

  • cDNA Synthesis : Synthesize first-strand cDNA from 1-5 µg of total RNA using a reverse transcriptase (e.g., SuperScript II) and an oligo(dT) primer, which anneals to the poly(A) tail of messenger RNA (mRNA).[6][7]

Degenerate PCR is used to amplify a fragment of the target gene when only the amino acid sequence is known.[8] Primers are designed as a mixture of sequences to account for the degeneracy of the genetic code.[9]

  • Primer Design : Design forward and reverse degenerate primers based on conserved regions of the this compound peptide, such as the Gln-Gly-Arg-Phe (QGRF) sequence. To minimize degeneracy, select regions with amino acids encoded by fewer codons (e.g., Met, Trp) and avoid highly degenerate codons (e.g., Leu, Ser, Arg) where possible.[9] Avoid degeneracy in the 3'-most nucleotides to ensure specific priming.[8]

Table 2: Example of Degenerate Primer Design for the Conserved QGRF-G sequence

Amino Acid SequenceCodonsDegenerate Primer Sequence (5' -> 3')Degeneracy
Forward: Q-G-R-F CAA, CAGGGNCGN, AGA, AGG
Reverse (complement): G-F-R-G CCNAARYCN

Note: N = A, C, G, T; R = A, G; Y = C, T. This is a hypothetical example.

  • PCR Amplification : Perform PCR using the synthesized cDNA as a template. Optimization of the annealing temperature is critical due to the variable melting temperatures (Tm) of the primer mixture.[8]

Table 3: Typical Degenerate PCR Reaction and Cycling Conditions

ComponentVolume / ConcentrationPCR CycleTemperatureTimeCycles
10x PCR Buffer5 µLInitial Denaturation95°C3 min1
dNTPs (10 mM)1 µLDenaturation95°C30 sec
Forward Primer (100 µM)1 µLAnnealing40-55°C (gradient)45 sec35-40
Reverse Primer (100 µM)1 µLExtension72°C1 min
Taq DNA Polymerase0.5 µLFinal Extension72°C10 min1
cDNA Template1-2 µLHold4°C1
Nuclease-Free Waterto 50 µL
  • Analysis and Cloning : Analyze the PCR products on an agarose gel. Excise bands of the expected size, purify the DNA, and clone them into a suitable vector (e.g., using TA cloning) for sequencing.[9]

RACE is a PCR-based method to obtain the full-length sequence of a transcript when a partial internal sequence is known.[10] Separate reactions are performed to amplify the 5' and 3' ends of the cDNA.[6][7]

  • 3' RACE :

    • Synthesize first-strand cDNA using an oligo(dT)-adapter primer.[6]

    • Perform a first PCR using a gene-specific forward primer (GSP1), designed from the known partial sequence, and a universal primer that binds to the adapter sequence.

    • A second, "nested" PCR using a second GSP (GSP2, downstream of GSP1) and the universal primer can be performed to increase specificity.

  • 5' RACE :

    • Synthesize first-strand cDNA using a gene-specific reverse primer (GSP1-R).[7]

    • Purify the cDNA and add a homopolymeric tail (e.g., poly-C) to its 3' end using terminal deoxynucleotidyl transferase (TdT).

    • Amplify the tailed cDNA using a nested gene-specific reverse primer (GSP2-R) and an anchor primer that binds to the newly added tail (e.g., an oligo-dG primer).[7][11]

  • Assembly : Sequence the 5' and 3' RACE products and align them with the initial degenerate PCR fragment to construct the full-length cDNA sequence.

This technique is used to visualize the location of this compound mRNA within tissue sections, providing insight into which cells synthesize the neuropeptide.

  • Probe Synthesis : Synthesize a digoxigenin (DIG)-labeled antisense RNA probe from a cloned fragment of the this compound gene via in vitro transcription.

  • Tissue Preparation : Fix tissue samples in 4% paraformaldehyde, cryoprotect in sucrose, and cut thin sections (12-14 µm) using a cryostat.[12]

  • Hybridization : Apply the labeled probe to the tissue sections and incubate overnight at an elevated temperature (e.g., 55-65°C) in a humidified chamber to allow the probe to anneal to the target mRNA.[12][13]

  • Washing : Perform a series of high-stringency washes to remove the unbound and non-specifically bound probe.[12]

  • Detection :

    • Incubate the sections with an anti-DIG antibody conjugated to an enzyme like alkaline phosphatase (AP).

    • Add a chromogenic substrate (e.g., NBT/BCIP), which is converted by the enzyme into a colored precipitate, revealing the location of the mRNA.[13]

Predicted this compound Signaling Pathway

RFamide peptides, including Antho-RFamides, are known to exert their effects by binding to G-protein coupled receptors (GPCRs).[14][15] While the specific receptor for this compound is a subject of ongoing research, the signaling cascade is predicted to follow a canonical GPCR pathway, such as activation of Gq or Gi proteins.

signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol ligand This compound Peptide receptor This compound Receptor (GPCR) ligand->receptor Binding g_protein G-Protein (Gq/Gi) receptor->g_protein Activation plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP2 plc->pip2 Cleaves ip3 IP3 pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum ip3->er Binds to receptor pkc Protein Kinase C (PKC) dag->pkc Activates ca2 Ca²⁺ er->ca2 Release ca2->pkc Co-activates cellular_response Cellular Response (e.g., muscle contraction, neurotransmitter release) ca2->cellular_response pkc->cellular_response Phosphorylation of targets

Caption: Predicted Gq-coupled signaling pathway for Antho-RFamides.

References

A Technical Guide to the Post-Translational Processing of the Antho-RFamide Precursor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The biosynthesis of the neuropeptide Antho-RFamide (

Introduction

Antho-RFamides are a family of neuropeptides characterized by the C-terminal sequence Arg-Phe-NH₂. First isolated from the sea anemone Anthopleura elegantissima, these peptides are involved in the regulation of various physiological processes in cnidarians, including muscle contraction and neurotransmission. Like most neuropeptides, Antho-RFamides are synthesized as part of a larger precursor protein that undergoes extensive post-translational processing to release the final, active peptides.

The processing of the this compound precursor is distinguished by a key feature: the requirement for proteolytic cleavage at the C-terminal side of acidic amino acid residues. This is in stark contrast to the well-established paradigm of neuropeptide processing in vertebrates and insects, which primarily involves cleavage at basic residues by prohormone convertases. This unique processing pathway hints at the existence of novel proteases with unusual substrate specificities, making the this compound system a compelling subject for both basic research and potential biotechnological applications.

The this compound Precursor Protein

The precursor protein for this compound is a polypeptide that contains multiple copies of the immature this compound sequence. The general structure of the precursor, as deduced from cDNA cloning in various cnidarian species, consists of a signal peptide at the N-terminus, followed by a pro-region containing numerous copies of the neuropeptide sequence, each flanked by processing sites.

The immature this compound sequence is typically Gln-Gly-Arg-Phe-Gly (QGRFG). The N-terminal Gln is the precursor to the pyroglutamyl (

The number of this compound repeats within a single precursor molecule can be substantial, ensuring an efficient amplification of the peptide signal from a single transcript. For instance, the precursor in the sea pansy Renilla koellikeri contains 36 copies of the immature this compound sequence, while the precursor in the sea anemone Anthopleura elegantissima contains 13-14 copies.[1][2]

Table 1: Characteristics of this compound Precursors in Different Cnidarian Species

SpeciesNumber of Immature this compound RepeatsOther Putative NeuropeptidesReference
Renilla koellikeri362[1]
Anthopleura elegantissima (precursor 1)139[2]
Anthopleura elegantissima (precursor 2)148[2]
Sea Anemone (unspecified)197[3][4]

The Post-Translational Processing Pathway

The maturation of the this compound precursor into bioactive peptides involves a multi-step enzymatic cascade that takes place within the secretory pathway. The key steps are:

  • Signal Peptide Cleavage: Following translocation into the endoplasmic reticulum, the N-terminal signal peptide is removed by a signal peptidase.

  • Disulfide Bond Formation: While not explicitly detailed for all this compound precursors, the formation of disulfide bonds within the pro-region can occur at this stage to ensure proper folding.

  • Proteolytic Cleavage: This is the most critical and unique step in this compound biosynthesis. It involves endoproteolytic cleavage at both the C-terminus and the N-terminus of the immature peptide sequences.

  • Exopeptidase Trimming: After endoproteolytic cleavage, any remaining flanking basic or acidic residues may be removed by carboxypeptidases or aminopeptidases, respectively.

  • C-terminal α-Amidation: The C-terminal glycine residue is converted to an α-amide group, a common modification that enhances the biological activity and stability of many neuropeptides.

  • N-terminal Pyroglutamate Formation: The N-terminal glutamine residue is cyclized to form a pyroglutamyl residue, which protects the peptide from degradation by aminopeptidases.

Proteolytic Cleavage: A Tale of Two Specificities

The proteolytic processing of the this compound precursor is a two-part process involving cleavage at both basic and acidic residues.

Consistent with canonical neuropeptide processing, the C-terminus of the immature this compound sequence is flanked by single or paired basic amino acid residues, typically Arginine (Arg) or Lysine-Arginine (Lys-Arg).[2][3] These sites are recognized and cleaved by prohormone convertase-like enzymes. This initial cleavage liberates the immature peptide with a C-terminal Glycine residue.

The most striking feature of this compound processing is the cleavage at the N-terminus of the immature peptide, which occurs at the C-terminal side of acidic residues, such as Glutamic acid (Glu) or Aspartic acid (Asp).[1][2][3] This observation strongly suggests the involvement of a novel type of processing enzyme, an endoprotease or an aminopeptidase with a preference for acidic residues, which is unusual in the context of neuropeptide biosynthesis.[1][3] The existence of such an enzyme in cnidarian neurons points to a distinct evolutionary trajectory for neuropeptide processing machinery in these early metazoans.

Diagram 1: this compound Precursor Processing Pathway

Caption: Overview of the post-translational processing of the this compound precursor.

Experimental Protocols

The study of this compound precursor processing involves a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are detailed methodologies for key experiments.

Cloning of the this compound Precursor cDNA

Objective: To obtain the nucleic acid sequence encoding the this compound precursor protein.

Methodology:

  • RNA Extraction: Total RNA is extracted from the neuronal tissue of the target cnidarian species using standard methods such as TRIzol reagent.

  • cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcriptase and an oligo(dT) primer.

  • PCR Amplification: Degenerate primers are designed based on conserved regions of known this compound precursor sequences. These primers are used to amplify a fragment of the cDNA by PCR.

  • RACE (Rapid Amplification of cDNA Ends): 5' and 3' RACE are performed to obtain the full-length cDNA sequence.

  • Cloning and Sequencing: The full-length PCR product is cloned into a suitable vector (e.g., pGEM-T Easy) and sequenced to determine the complete open reading frame of the precursor protein.

Diagram 2: Experimental Workflow for cDNA Cloning

cDNA_Cloning_Workflow Start Cnidarian Neuronal Tissue RNA_Extraction Total RNA Extraction Start->RNA_Extraction cDNA_Synthesis Reverse Transcription (cDNA Synthesis) RNA_Extraction->cDNA_Synthesis PCR PCR with Degenerate Primers cDNA_Synthesis->PCR RACE 5' and 3' RACE PCR->RACE Cloning_Sequencing Cloning and Sequencing RACE->Cloning_Sequencing Result Full-length Precursor cDNA Sequence Cloning_Sequencing->Result

Caption: Workflow for cloning the this compound precursor cDNA.

Analysis of Processed Peptides by Mass Spectrometry

Objective: To identify and quantify the mature this compound peptides and processing intermediates.

Methodology:

  • Tissue Homogenization and Extraction: Neuronal tissue is homogenized in an acidic extraction buffer (e.g., 0.1% trifluoroacetic acid) to inactivate proteases and precipitate larger proteins.

  • Solid-Phase Extraction (SPE): The peptide-containing supernatant is subjected to SPE using a C18 cartridge to desalt and concentrate the peptides.

  • High-Performance Liquid Chromatography (HPLC): The extracted peptides are separated by reverse-phase HPLC. Fractions are collected.

  • Mass Spectrometry (MS): The molecular masses of the peptides in each fraction are determined using MALDI-TOF MS or ESI-MS.

  • Tandem Mass Spectrometry (MS/MS): Peptides of interest are subjected to MS/MS analysis to determine their amino acid sequence and confirm the presence of post-translational modifications.

Diagram 3: Mass Spectrometry Analysis Workflow

MS_Workflow Start Neuronal Tissue Extraction Peptide Extraction Start->Extraction SPE Solid-Phase Extraction Extraction->SPE HPLC HPLC Separation SPE->HPLC MS Mass Spectrometry (MS) HPLC->MS MSMS Tandem MS (MS/MS) MS->MSMS Result Peptide Identification and Quantification MSMS->Result

Caption: Workflow for the analysis of processed neuropeptides by mass spectrometry.

The Enigmatic Processing Enzymes

While the C-terminal processing of the this compound precursor is likely carried out by members of the prohormone convertase family, the identity of the enzyme(s) responsible for the N-terminal cleavage at acidic residues remains elusive. The characterization of this novel protease is a key area for future research.

Potential Candidates:

  • A Novel Endopeptidase: An endopeptidase with a substrate specificity for acidic residues.

  • An Aminopeptidase with Unusual Activity: An aminopeptidase that can cleave C-terminally to acidic residues in the pro-region.

The purification and characterization of this enzyme will be instrumental in fully understanding the biosynthesis of Antho-RFamides and could reveal a new class of proteases with potential applications in biotechnology and drug development.

Conclusion and Future Directions

The post-translational processing of the this compound precursor represents a significant departure from the well-characterized pathways of neuropeptide biosynthesis. The discovery of a processing step that involves cleavage at acidic residues has opened up new avenues of research into the evolution of neuropeptide signaling and the diversity of proteolytic enzymes.

Future research in this area should focus on:

  • Isolation and Characterization of the Acidic-Residue-Cleaving Enzyme: This is the most critical next step to fully elucidate the processing pathway.

  • Quantitative Analysis of Processing Efficiency: Determining the kinetics and efficiency of each processing step will provide a more complete picture of the regulation of this compound production.

  • Comparative Studies across Cnidarian Species: Investigating the processing of this compound precursors in a wider range of cnidarians will provide insights into the evolution of this unique pathway.

  • Exploring the Potential for Novel Drug Targets: The unique processing enzymes in this pathway could represent novel targets for the development of drugs to modulate neuronal function in cnidarians, which could have implications for understanding and potentially controlling populations of pest species like jellyfish.

This in-depth guide provides a solid foundation for researchers, scientists, and drug development professionals interested in the fascinating world of this compound biosynthesis. The unique molecular mechanisms at play in this system not only challenge our current understanding of neuropeptide processing but also offer exciting opportunities for future discoveries.

References

Evolutionary Conservation of the Antho-RFamide Neuropeptide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the evolutionary conservation of the Antho-RFamide neuropeptide sequence, a key signaling molecule in Cnidaria. We delve into the molecular structure of its precursor protein, summarize its quantitative distribution across various species, and provide detailed experimental protocols for its investigation. Furthermore, this guide presents visual representations of its signaling pathway and a typical experimental workflow to facilitate a deeper understanding for researchers and professionals in drug development.

Data Presentation: Quantitative Analysis of this compound Precursor Proteins

The evolutionary conservation of this compound is evident in its widespread presence across different cnidarian species. The neuropeptide is synthesized from a large precursor protein that contains multiple copies of the immature this compound sequence (Gln-Gly-Arg-Phe-Gly). The number of these repeats, along with other related peptide sequences, varies among species, providing insights into the evolutionary pressures and functional demands on this signaling system.

SpeciesClassNumber of Immature this compound CopiesOther Putative Neuropeptides on PrecursorReference
Renilla köllikeri (Sea Pansy)Anthozoa362[1]
Calliactis parasitica (Sea Anemone)Anthozoa196[2][3]
Anthopleura elegantissima (Sea Anemone)Anthozoa13-14 (two precursors)9 and 8 respectively[4]
Acropora milleporaAnthozoa12 (incomplete precursor)Not specified[5]
Acropora digitiferaAnthozoa12Not specified[5]
Montipora capatataAnthozoa5 (preprohormone fragment)Not specified[5]
Pocillopora damicornisAnthozoa18 (preprohormone fragment)Not specified[5]
Stylophora pistillataAnthozoa14Not specified[5]
Porites rusAnthozoa11Not specified[5]
Exaiptasia diaphanaAnthozoa20 (incomplete preprohormone)Not specified[5]
Chrysaora hysoscellaScyphozoaHigh levels of immunoreactivityNot specified[6]
Cyanea capillataScyphozoaHigh levels of immunoreactivityNot specified[6]
Cyanea lamarckiiScyphozoaHigh levels of immunoreactivity (up to 55 nmol/animal)Not specified[6]

Experimental Protocols

The study of neuropeptides like this compound employs a variety of sophisticated techniques to elucidate their structure, localization, and function.[7][8] Here, we provide detailed methodologies for key experiments.

Immunohistochemistry (IHC) for this compound Localization

This protocol is a general guideline for localizing this compound in paraffin-embedded tissue sections. Optimization for specific antibodies and tissues is recommended.

Materials:

  • Formalin-fixed, paraffin-embedded (FFPE) tissue sections on charged slides

  • Xylene

  • Ethanol (100%, 95%, 70%)

  • Deionized water

  • Antigen Retrieval Buffer (e.g., 10 mM Sodium Citrate, pH 6.0)

  • Wash Buffer (e.g., PBS with 0.1% Tween-20, PBST)

  • Blocking Buffer (e.g., 5% Normal Goat Serum in PBST)

  • Primary antibody against this compound

  • Biotinylated secondary antibody (e.g., Goat anti-Rabbit IgG)

  • Avidin-Biotin Complex (ABC) reagent

  • Chromogen substrate (e.g., DAB)

  • Counterstain (e.g., Hematoxylin)

  • Mounting medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 changes for 5 minutes each).

    • Immerse in 100% ethanol (2 changes for 3 minutes each).

    • Immerse in 95% ethanol (1 change for 3 minutes).

    • Immerse in 70% ethanol (1 change for 3 minutes).

    • Rinse in deionized water for 5 minutes.[9]

  • Antigen Retrieval:

    • Pre-heat Antigen Retrieval Buffer to 95-100°C.

    • Immerse slides in the heated buffer for 20-30 minutes.

    • Allow slides to cool in the buffer for 20 minutes at room temperature.[9]

  • Immunostaining:

    • Rinse slides with Wash Buffer.

    • Incubate sections with 3% hydrogen peroxide for 10 minutes to quench endogenous peroxidase activity.

    • Rinse with Wash Buffer.

    • Apply Blocking Buffer and incubate for 1 hour at room temperature.

    • Dilute the primary anti-Antho-RFamide antibody in Blocking Buffer.

    • Drain blocking solution and apply the diluted primary antibody. Incubate overnight at 4°C.[10]

    • Rinse slides with Wash Buffer (3 changes for 5 minutes each).

    • Apply the biotinylated secondary antibody and incubate for 30-60 minutes at room temperature.

    • Rinse with Wash Buffer (3 changes for 5 minutes each).

    • Apply the ABC reagent and incubate for 30 minutes at room temperature.

    • Rinse with Wash Buffer (3 changes for 5 minutes each).[9]

  • Visualization and Mounting:

    • Apply the chromogen substrate and monitor color development under a microscope.

    • Immerse slides in deionized water to stop the reaction.

    • Counterstain with hematoxylin.

    • Dehydrate, clear, and mount the slides.[9]

In Situ Hybridization for this compound mRNA Localization

This technique is used to visualize the cellular location of this compound gene expression.

Materials:

  • Cryostat sections of fixed tissue

  • 35S- or 32P-labeled oligonucleotide probe complementary to this compound mRNA

  • Hybridization buffer

  • Washing solutions of varying stringency

  • Autoradiography emulsion

  • Microscope

Procedure:

  • Probe Labeling: The oligonucleotide probe is 3'-end labeled with [35S]-dCTP or [32P]-dCTP using terminal transferase.[11]

  • Hybridization: The labeled probe is hybridized to the fixed tissue sections.[11]

  • Washing: Stringent washing steps are performed to remove non-specifically bound probes.[2]

  • Detection: The hybridization signal is detected autoradiographically.[11]

Mass Spectrometry for Neuropeptide Identification

Mass spectrometry (MS) is a powerful tool for identifying and sequencing neuropeptides from complex biological samples.[7]

Procedure Outline:

  • Sample Preparation: Tissues are dissected and homogenized. Neuropeptides are extracted and purified.

  • Mass Spectrometric Analysis: The sample is introduced into the mass spectrometer. Peptides are ionized and their mass-to-charge ratio is measured.

  • Tandem Mass Spectrometry (MS/MS): Peptides of interest are fragmented, and the masses of the fragments are measured to determine the amino acid sequence.[7]

  • Data Analysis: The resulting spectra are compared to databases of known neuropeptides or sequenced de novo.[7]

Calcium Imaging for Functional Analysis

Calcium imaging is used to measure the intracellular calcium changes in response to neuropeptide application, providing insights into receptor activation and downstream signaling.[12]

Materials:

  • Live tissue preparations (e.g., spinal cord slices) or cultured cells[13]

  • Calcium-sensitive fluorescent dye (e.g., Fura-2 AM) or genetically encoded calcium indicators (e.g., GCaMP)[14][15]

  • Fluorescence microscope

  • This compound peptide solution

Procedure:

  • Loading the Calcium Indicator: The tissue or cells are loaded with the calcium-sensitive dye.[14]

  • Baseline Imaging: The baseline fluorescence is recorded before the application of the neuropeptide.

  • Neuropeptide Application: The this compound solution is applied to the preparation.

  • Imaging Calcium Transients: Changes in fluorescence intensity, which correspond to changes in intracellular calcium concentration, are recorded over time.[13]

  • Data Analysis: The change in fluorescence is quantified to determine the cellular response to the neuropeptide.

Mandatory Visualizations

This compound Signaling Pathway

Antho_RFamide_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane This compound This compound GPCR G Protein-Coupled Receptor (GPCR) This compound->GPCR Binds G_protein G_protein GPCR->G_protein Activates AC AC G_protein->AC Inhibits Ca_channel Ca_channel G_protein->Ca_channel Modulates cAMP cAMP AC->cAMP PKA PKA cAMP->PKA MAPK MAPK PKA->MAPK Cellular_Response Cellular_Response Ca_channel->Cellular_Response MAPK->Cellular_Response

Experimental Workflow for this compound Research

Experimental_Workflow cluster_discovery Discovery and Characterization cluster_localization Localization cluster_function Functional Analysis Genomic_Analysis Genomic/Transcriptomic Analysis Sequence_ID Identify Precursor and Peptide Sequence Genomic_Analysis->Sequence_ID Mass_Spec Mass Spectrometry Mass_Spec->Sequence_ID ISH In Situ Hybridization (mRNA) Sequence_ID->ISH IHC Immunohistochemistry (Peptide) Sequence_ID->IHC Localization_Map Map Cellular Distribution ISH->Localization_Map IHC->Localization_Map Calcium_Imaging Calcium Imaging Localization_Map->Calcium_Imaging Electrophysiology Electrophysiology Localization_Map->Electrophysiology Behavioral_Assay Behavioral Assays Localization_Map->Behavioral_Assay Functional_Role Determine Physiological Role Calcium_Imaging->Functional_Role Electrophysiology->Functional_Role Behavioral_Assay->Functional_Role

References

Methodological & Application

Application Notes and Protocols: Solid-Phase Synthesis of Antho-RFamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the solid-phase peptide synthesis (SPPS) of Antho-RFamide (pGlu-Gly-Arg-Phe-NH₂), a neuropeptide originally isolated from the sea anemone Anthopleura elegantissima.[1][2][3] The synthesis is based on the widely adopted Fmoc/tBu strategy, which offers high yields and purity.[] This protocol outlines the materials, equipment, and step-by-step procedures for resin preparation, amino acid coupling, deprotection, cleavage, and purification. Additionally, a representative signaling pathway for RFamide peptides is presented to provide context for the biological function of this compound.

Introduction

This compound is a member of the RFamide peptide family, characterized by a common C-terminal Arg-Phe-NH₂ sequence.[1][3] These neuropeptides are widespread throughout the animal kingdom and are involved in a variety of physiological processes, including the regulation of muscle contraction and reproduction.[5] The synthesis of this compound is crucial for structure-activity relationship studies, pharmacological screening, and the development of novel therapeutic agents. Solid-phase peptide synthesis (SPPS) using Fmoc chemistry is the preferred method for obtaining this peptide due to its efficiency, mild reaction conditions, and suitability for automation.[][6]

Data Presentation

The solid-phase synthesis of this compound using the Fmoc strategy is a highly efficient process. The following table summarizes the expected quantitative data for the synthesis on a 0.1 mmol scale.

ParameterExpected ValueNotes
Resin Loading0.5 - 0.8 mmol/gDependent on the specific Rink Amide resin used.
Fmoc Deprotection Efficiency> 99%Monitored by UV absorbance of the dibenzofulvene-piperidine adduct.[6]
Amino Acid Coupling Efficiency> 99%Can be monitored by a qualitative ninhydrin (Kaiser) test.
Cleavage Yield70 - 90%Dependent on the cleavage cocktail and reaction conditions.
Crude Peptide Purity60 - 80%Determined by analytical RP-HPLC.
Final Purity (after HPLC)> 98%Determined by analytical RP-HPLC.

Experimental Protocol: Solid-Phase Synthesis of this compound

This protocol describes the manual synthesis of this compound on a 0.1 mmol scale using Rink Amide resin.

Materials
  • Resin: Rink Amide resin (0.5-0.8 mmol/g loading)

  • Fmoc-protected Amino Acids:

    • Fmoc-Phe-OH

    • Fmoc-Arg(Pbf)-OH

    • Fmoc-Gly-OH

    • pGlu-OH (Pyroglutamic acid)

  • Coupling Reagents:

    • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

    • HOBt (Hydroxybenzotriazole)

    • DIPEA (N,N-Diisopropylethylamine)

  • Deprotection Reagent: 20% Piperidine in DMF (v/v)

  • Solvents:

    • DMF (N,N-Dimethylformamide), peptide synthesis grade

    • DCM (Dichloromethane)

    • Methanol

  • Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O

  • Precipitation/Washing: Cold diethyl ether

  • Purification:

    • Buffer A: 0.1% TFA in H₂O

    • Buffer B: 0.1% TFA in Acetonitrile (ACN)

Equipment
  • Peptide synthesis vessel

  • Shaker or vortexer

  • Syringe with filter for washing

  • Rotary evaporator or lyophilizer

  • Analytical and preparative HPLC system with a C18 column

  • Mass spectrometer

Synthesis Workflow

SPPS_Workflow Resin Resin Preparation Deprotection1 Fmoc Deprotection (Piperidine/DMF) Resin->Deprotection1 Coupling1 Coupling (Fmoc-Phe-OH) Deprotection1->Coupling1 Wash1 Wash (DMF, DCM) Coupling1->Wash1 Deprotection2 Fmoc Deprotection Wash1->Deprotection2 Coupling2 Coupling (Fmoc-Arg(Pbf)-OH) Deprotection2->Coupling2 Wash2 Wash Coupling2->Wash2 Deprotection3 Fmoc Deprotection Wash2->Deprotection3 Coupling3 Coupling (Fmoc-Gly-OH) Deprotection3->Coupling3 Wash3 Wash Coupling3->Wash3 Deprotection4 Fmoc Deprotection Wash3->Deprotection4 Coupling4 Coupling (pGlu-OH) Deprotection4->Coupling4 Wash4 Wash Coupling4->Wash4 Cleavage Cleavage & Deprotection (TFA Cocktail) Wash4->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Purification Purification (RP-HPLC) Precipitation->Purification Analysis Analysis (MS, HPLC) Purification->Analysis

Caption: Experimental workflow for this compound SPPS.

Step-by-Step Procedure
  • Resin Swelling:

    • Place 0.1 mmol of Rink Amide resin in the synthesis vessel.

    • Add DMF to swell the resin for 30 minutes with gentle agitation.

    • Drain the DMF.

  • First Amino Acid Coupling (Phenylalanine):

    • Fmoc Deprotection: Add 20% piperidine in DMF to the resin and agitate for 20 minutes. Drain and repeat for 5 minutes. Wash the resin thoroughly with DMF (3x) and DCM (3x).

    • Coupling: In a separate vial, dissolve Fmoc-Phe-OH (0.4 mmol), HBTU (0.38 mmol), HOBt (0.4 mmol), and DIPEA (0.8 mmol) in DMF. Add this activation mixture to the resin and agitate for 2 hours.

    • Washing: Drain the coupling solution and wash the resin with DMF (3x) and DCM (3x).

    • Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates a complete reaction.

  • Second Amino Acid Coupling (Arginine):

    • Fmoc Deprotection: Repeat the deprotection step as described above.

    • Coupling: Couple Fmoc-Arg(Pbf)-OH using the same activation and coupling procedure as for Fmoc-Phe-OH. The Pbf group protects the guanidino side chain of arginine.[7] To avoid potential side reactions like lactam formation, ensure efficient and rapid coupling.[8][9]

    • Washing: Wash the resin as described previously.

  • Third Amino Acid Coupling (Glycine):

    • Fmoc Deprotection: Repeat the deprotection step.

    • Coupling: Couple Fmoc-Gly-OH using the standard procedure.

    • Washing: Wash the resin.

  • Fourth Amino Acid Coupling (Pyroglutamic Acid):

    • Fmoc Deprotection: Repeat the deprotection step to expose the N-terminal amine of glycine.

    • Coupling: Couple pGlu-OH using the standard activation and coupling procedure.

    • Washing: After the final coupling, wash the resin thoroughly with DMF (3x), DCM (3x), and finally with methanol (3x) to shrink the resin. Dry the resin under vacuum.

  • Cleavage and Global Deprotection:

    • Add the cleavage cocktail (95% TFA, 2.5% TIS, 2.5% H₂O) to the dry resin.

    • Agitate the mixture for 2-3 hours at room temperature. The TFA will cleave the peptide from the resin and remove the Pbf side-chain protecting group from Arginine.

    • Filter the resin and collect the filtrate containing the crude peptide.

  • Peptide Precipitation:

    • Precipitate the crude peptide by adding the TFA filtrate to a 10-fold excess of cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide.

    • Wash the peptide pellet with cold diethyl ether (2x) to remove scavengers and residual TFA.

    • Dry the crude peptide pellet under vacuum.

  • Purification and Analysis:

    • Dissolve the crude peptide in a minimal amount of Buffer A.

    • Purify the peptide using a preparative reverse-phase HPLC system with a C18 column. Use a linear gradient of Buffer B into Buffer A (e.g., 5-65% Buffer B over 60 minutes).

    • Monitor the elution profile at 220 nm and 280 nm.

    • Collect the fractions containing the desired peptide.

    • Analyze the purity of the collected fractions using analytical RP-HPLC and confirm the identity and molecular weight by mass spectrometry.

    • Lyophilize the pure fractions to obtain the final this compound peptide as a white powder.

This compound Signaling Pathway

RFamide peptides typically exert their biological effects by binding to and activating G protein-coupled receptors (GPCRs). The specific downstream signaling cascade can vary depending on the receptor subtype and the cell type. A representative signaling pathway is depicted below.

Signaling_Pathway cluster_membrane Cell Membrane AnthoRFamide This compound GPCR RFamide Receptor (GPCR) AnthoRFamide->GPCR Binds G_protein G-protein (Gq/11 or Gi/o) GPCR->G_protein Activates Effector Effector Enzyme (e.g., PLC, Adenylyl Cyclase) G_protein->Effector Modulates SecondMessenger Second Messenger (e.g., IP3, DAG, cAMP) Effector->SecondMessenger Generates/ Inhibits Downstream Downstream Kinases (e.g., PKC, PKA) SecondMessenger->Downstream Activates CellularResponse Cellular Response (e.g., Muscle Contraction, Neurotransmitter Release) Downstream->CellularResponse Phosphorylates & Regulates

Caption: Representative RFamide signaling pathway.

Upon binding of this compound to its GPCR, the receptor undergoes a conformational change, leading to the activation of an associated heterotrimeric G protein (e.g., Gq/11 or Gi/o).[10] This activation can lead to various downstream events, such as the stimulation of phospholipase C (PLC) by Gq/11, resulting in the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG), and subsequent calcium mobilization and protein kinase C (PKC) activation. Alternatively, activation of Gi/o can inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. These signaling cascades ultimately culminate in a specific cellular response, such as the modulation of ion channel activity, gene expression, or muscle contractility.

References

Application Notes and Protocols for the Purification of Synthetic Antho-RFamide using HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antho-RFamides are a family of neuropeptides first isolated from sea anemones, belonging to the broader class of RFamide peptides characterized by a C-terminal Arginyl-Phenylalaninamide motif. The primary member of this family, Antho-RFamide, is a tetrapeptide with the sequence pyroglutamyl-glycyl-arginyl-phenylalaninamide (1][2][3] The synthesis of this compound is crucial for structure-activity relationship studies, pharmacological screening, and the development of novel therapeutic agents.

High-performance liquid chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC), is the standard and most effective method for the purification of synthetic peptides like this compound.[4][5] This technique separates the target peptide from impurities generated during solid-phase peptide synthesis (SPPS), such as truncated sequences, deletion sequences, and incompletely deprotected peptides. This document provides a detailed protocol for the purification of synthetic this compound using RP-HPLC, including method development, scaling up from analytical to preparative scale, and subsequent purity analysis.

Experimental Protocols

Materials and Equipment

Reagents:

  • Crude synthetic this compound (lyophilized powder)

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Trifluoroacetic acid (TFA), sequencing grade

  • Dimethyl sulfoxide (DMSO) or 50% ACN/water for sample dissolution

Equipment:

  • Analytical HPLC system with UV detector

  • Preparative HPLC system with UV detector and fraction collector

  • Analytical and preparative C18 reversed-phase columns (e.g., 5 µm particle size, 100-300 Å pore size)

  • Vortex mixer

  • Centrifuge

  • Lyophilizer (freeze-dryer)

  • Mass spectrometer (e.g., MALDI-TOF or ESI-MS) for identity confirmation

Sample Preparation

Proper sample preparation is critical to prevent column clogging and ensure optimal separation.

  • Dissolution: Dissolve the crude lyophilized this compound in a suitable solvent. A common starting point is 50% acetonitrile in water.[6] For peptides that are difficult to dissolve, a small amount of DMSO can be used, followed by dilution with the initial mobile phase (e.g., 95% water/5% ACN with 0.1% TFA).

  • Concentration: Prepare a stock solution of the crude peptide at a concentration of approximately 1-5 mg/mL for analytical method development.

  • Filtration: Filter the dissolved sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter before injection.[2]

Analytical HPLC Method Development

The goal of the analytical run is to optimize the separation of this compound from its impurities and to determine its retention time. This information will be used to develop an efficient preparative method.

  • Column: Use a C18 analytical column (e.g., 4.6 x 150 mm or 4.6 x 250 mm).

  • Mobile Phases:

    • Mobile Phase A: 0.1% (v/v) TFA in water.

    • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.

  • Scouting Gradient: Perform an initial broad gradient run to determine the approximate acetonitrile concentration at which the peptide elutes.

    • Flow Rate: 1.0 mL/min.

    • Gradient: 5% to 95% Mobile Phase B over 30-40 minutes.

    • Detection: Monitor the absorbance at 214 nm and 280 nm. The peptide bond absorbs strongly at 214 nm.

  • Gradient Optimization: Based on the scouting run, design a shallower, more focused gradient to improve the resolution around the target peptide peak. For example, if this compound elutes at 30% ACN in the scouting run, an optimized gradient could be:

    • Flow Rate: 1.0 mL/min.

    • Gradient: 20% to 40% Mobile Phase B over 20-30 minutes. A gradient slope of 1% B per minute is a good starting point for optimization.[7]

    • Detection: 214 nm and 280 nm.

Preparative HPLC Purification

The optimized analytical method is scaled up for preparative purification to isolate a larger quantity of the pure peptide.

  • Column: Use a C18 preparative column (e.g., 21.2 x 250 mm or 50 x 250 mm) with the same stationary phase chemistry as the analytical column.

  • Mobile Phases: Same as the analytical method (Mobile Phase A: 0.1% TFA in water; Mobile Phase B: 0.1% TFA in ACN).

  • Scaling up the Gradient: The flow rate and gradient time need to be adjusted for the larger column diameter. The linear flow rate should be kept constant. The new flow rate can be calculated as follows:

    • New Flow Rate = (Preparative Column Radius / Analytical Column Radius)² x Analytical Flow Rate

  • Sample Loading: The amount of crude peptide that can be loaded depends on the column dimensions and the complexity of the crude mixture. A general guideline is 1-2 mg of crude peptide per mL of column volume.[5] For a 21.2 x 250 mm column, a load of 20-50 mg is a reasonable starting point. The sample should be dissolved in a minimal amount of solvent, preferably Mobile Phase A.

  • Purification Run:

    • Equilibrate the preparative column with the initial mobile phase conditions.

    • Inject the filtered crude peptide solution.

    • Run the scaled-up gradient.

    • Fraction Collection: Collect fractions based on the UV absorbance signal, ensuring to collect the main peak corresponding to this compound separately from impurity peaks.

  • Post-Purification:

    • Analyze the collected fractions using analytical HPLC to determine their purity.

    • Confirm the identity and mass of the peptide in the pure fractions using mass spectrometry.

    • Pool the fractions that meet the desired purity level (e.g., >95%).

    • Lyophilize the pooled fractions to obtain the pure this compound as a white, fluffy powder.

Data Presentation

The following tables summarize typical parameters and expected outcomes for the HPLC purification of a synthetic tetrapeptide like this compound.

Table 1: HPLC Method Parameters

ParameterAnalytical ScalePreparative Scale
Column C18, 4.6 x 250 mm, 5 µmC18, 21.2 x 250 mm, 5-10 µm
Mobile Phase A 0.1% TFA in Water0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile0.1% TFA in Acetonitrile
Flow Rate 1.0 mL/min20-25 mL/min
Scouting Gradient 5-95% B over 40 minN/A
Optimized Gradient e.g., 20-40% B over 20 mine.g., 20-40% B over 20 min
Detection UV at 214 nm & 280 nmUV at 214 nm & 280 nm

Table 2: Quantitative Purification Data (Example)

ParameterValueReference
Crude Purity 30-70%Dependent on synthesis efficiency.
Sample Load 20-50 mgBased on a 21.2 x 250 mm column. Typical loading is 1-2 mg/mL of column volume.[5]
Purity after HPLC >95%Achievable with an optimized gradient.
Recovery Rate 75-90%Dependent on crude purity and separation resolution.[8]

Visualizations

Experimental Workflow

G cluster_synthesis Peptide Synthesis cluster_purification HPLC Purification cluster_analysis Analysis & Final Product synthesis Solid-Phase Peptide Synthesis (SPPS) of this compound cleavage Cleavage from Resin & Deprotection synthesis->cleavage lyophilization1 Lyophilization to yield crude peptide powder cleavage->lyophilization1 sample_prep Sample Preparation (Dissolve & Filter) lyophilization1->sample_prep Crude Peptide analytical_hplc Analytical HPLC (Method Development) sample_prep->analytical_hplc prep_hplc Preparative HPLC (Scale-up & Fractionation) analytical_hplc->prep_hplc fraction_analysis Fraction Analysis (Analytical HPLC & MS) prep_hplc->fraction_analysis Collected Fractions pooling Pooling of Pure Fractions fraction_analysis->pooling lyophilization2 Final Lyophilization pooling->lyophilization2 final_product Pure this compound (>95% Purity) lyophilization2->final_product

Caption: Workflow for synthetic this compound purification.

This compound Signaling Pathway

Antho-RFamides, like other RFamide peptides, are known to act through G-protein coupled receptors (GPCRs).[9] While the specific receptor for this compound is not fully characterized in all species, the general signaling pathway for RFamide peptides often involves the Gq alpha subunit, leading to the activation of Phospholipase C.

G AnthoRF This compound GPCR RFamide Receptor (GPCR) AnthoRF->GPCR Binds G_protein Heterotrimeric G-Protein (Gαq, Gβγ) GPCR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Gαq activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Induces Cell_response Cellular Response (e.g., Muscle Contraction) Ca_release->Cell_response PKC->Cell_response

Caption: Postulated this compound GPCR signaling pathway.

References

Application Notes: Quantification of Antho-RFamide Using a Competitive Radioimmunoassay

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Antho-RFamides (1][2][3] Accurate quantification of Antho-RFamide in biological samples is crucial for understanding its roles in neurobiology and for potential applications in drug development targeting related pathways. This document provides a detailed protocol for the development and application of a competitive radioimmunoassay (RIA) for the sensitive and specific quantification of this compound.

The RIA is a highly sensitive technique based on the principle of competitive binding.[4] In this assay, a fixed amount of radiolabeled this compound (the "tracer") competes with the unlabeled this compound present in a sample or standard for a limited number of binding sites on a specific anti-Antho-RFamide antibody. As the concentration of unlabeled this compound increases, the amount of tracer bound to the antibody decreases. By measuring the radioactivity of the antibody-bound fraction, a standard curve can be generated, allowing for the determination of this compound concentration in unknown samples.

Principle of the Assay

The competitive binding principle of the this compound radioimmunoassay is illustrated in the diagram below. Unlabeled this compound from the sample or standard competes with a fixed quantity of Iodine-125 (¹²⁵I)-labeled this compound for binding to a limited amount of specific polyclonal antibody. The antibody-bound complexes are then precipitated and the radioactivity is measured. The concentration of this compound in the sample is inversely proportional to the measured radioactivity.

RIA_Principle cluster_0 Low this compound in Sample cluster_result1 Result: High Radioactivity cluster_1 High this compound in Sample cluster_result2 Result: Low Radioactivity Ab Antibody Bound1 Ab-Tracer Complex Ab->Bound1 Tracer1 ¹²⁵I-Antho-RFamide Tracer1->Ab High Binding Ag_unlabeled1 This compound (Sample) Ag_unlabeled1->Ab Low Competition Ab2 Antibody Bound2 Ab-Ag Complex Ab2->Bound2 Tracer2 ¹²⁵I-Antho-RFamide Tracer2->Ab2 Low Binding Ag_unlabeled2 This compound (Sample) Ag_unlabeled2->Ab2 High Competition RIA_Workflow start Start: Prepare Reagents setup Set up Assay Tubes (Standards, Samples, Controls) start->setup add_ab Add Anti-Antho-RFamide Antibody (100 µL) setup->add_ab add_tracer Add ¹²⁵I-Antho-RFamide Tracer (100 µL) add_ab->add_tracer incubate1 Incubate 18-24 hours at 4°C add_tracer->incubate1 add_precip Add Precipitating Reagent (e.g., Goat Anti-Rabbit IgG) incubate1->add_precip incubate2 Incubate 2 hours at 4°C add_precip->incubate2 centrifuge Centrifuge at 3,000 x g for 30 min incubate2->centrifuge decant Decant Supernatant centrifuge->decant count Count Radioactivity of Pellet in Gamma Counter decant->count analyze Analyze Data: Generate Standard Curve & Calculate Sample Concentrations count->analyze end End analyze->end Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol ARF This compound Receptor GPCR ARF->Receptor 1. Binding G_Protein G-Protein (α, β, γ) Receptor->G_Protein 2. Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector 3. Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger 4. Generation Kinase Protein Kinase Second_Messenger->Kinase 5. Activation Response Cellular Response (e.g., Muscle Contraction, Ion Channel Modulation) Kinase->Response 6. Phosphorylation & Effect

References

Application Notes and Protocols for Antho-RFamide Whole-Mount Immunohistochemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the whole-mount immunohistochemical localization of the neuropeptide Antho-RFamide in invertebrate tissues, with a particular focus on marine invertebrates such as sea anemones. The method preserves the three-dimensional structure of the sample, allowing for a comprehensive spatial analysis of the nervous system.

Introduction

Antho-RFamides are a family of neuropeptides found in cnidarians, such as sea anemones, corals, and jellyfish. They are involved in the regulation of various physiological processes, including muscle contraction, behavior, and development. Whole-mount immunohistochemistry (IHC) is a powerful technique to visualize the distribution of these neuropeptides within the entire organism or specific tissues without the need for sectioning. This approach maintains the structural integrity of the neural networks, providing valuable insights into their organization and connectivity.

The following protocol is a synthesized methodology based on established whole-mount IHC procedures for invertebrates and specific considerations for neuropeptide staining. Optimization of incubation times, antibody concentrations, and washing steps is crucial for successful staining and may vary depending on the specific species and tissue being investigated.

Data Presentation

Successful whole-mount immunohistochemistry relies on the careful optimization of several key parameters. The following table summarizes recommended starting concentrations and incubation times for the critical steps in the protocol. Researchers should consider this as a starting point and perform optimization experiments to achieve the best signal-to-noise ratio for their specific sample and antibody.

ParameterRecommended Range/ValueIncubation TimeTemperatureNotes
Fixative 4% Paraformaldehyde (PFA) in PBS2 hours to overnight4°CThe duration of fixation is critical; over-fixation can mask epitopes, while under-fixation leads to poor tissue preservation.[1] For delicate tissues, shorter fixation times are recommended.
Permeabilization Agent 0.5% - 2% Triton X-100 in PBS1-4 hoursRoom TemperatureHigher concentrations of Triton X-100 can improve antibody penetration in dense tissues but may also damage morphology.[2]
Blocking Solution 5-10% Normal Goat Serum (NGS) in PBS with 0.1% Triton X-100 (PBST)1 hour to overnight4°C or Room TemperatureThe serum used should be from the same species as the secondary antibody to prevent non-specific binding.[3][4]
Primary Antibody (this compound) 1:1000 - 1:5000 dilution in blocking solution1-4 days4°CThe optimal dilution should be determined empirically. Longer incubation times are generally required for whole-mount samples to ensure full penetration.
Secondary Antibody (Fluorophore-conjugated) 1:500 - 1:1000 dilution in blocking solution1-2 days4°CProtect from light to prevent photobleaching of the fluorophore.
Washing Steps 3-5 washes with PBST30 minutes to 1 hour per washRoom TemperatureThorough washing is essential to reduce background staining.

Experimental Protocol

This protocol outlines the key steps for whole-mount immunohistochemical staining of this compound.

1. Sample Collection and Relaxation:

  • Collect invertebrate specimens (e.g., sea anemones) and place them in a solution of 7.5% MgCl2 in filtered seawater for 15-30 minutes to relax the tissues and prevent muscle contraction during fixation. This ensures the animal is in a relaxed state for optimal fixation.

2. Fixation:

  • After relaxation, carefully transfer the specimens to a pre-chilled solution of 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS, pH 7.4).

  • Incubate at 4°C for 2 hours to overnight, depending on the size and density of the tissue.[1] Gentle agitation on a rocker or shaker is recommended to ensure even fixation.

3. Washing after Fixation:

  • Remove the fixative and wash the samples extensively with PBS. Perform at least three washes of 30 minutes each to remove all residual PFA.

4. Permeabilization:

  • To allow for antibody penetration, permeabilize the tissues by incubating them in PBS containing 0.5-2% Triton X-100 (PBST) for 1-4 hours at room temperature with gentle agitation.[2] The concentration of Triton X-100 and the incubation time may need to be optimized.

5. Blocking:

  • To prevent non-specific antibody binding, incubate the samples in a blocking solution of 5-10% Normal Goat Serum (NGS) in PBST for at least 1 hour at room temperature or overnight at 4°C.[3][4] The choice of serum should match the host species of the secondary antibody.

6. Primary Antibody Incubation:

  • Dilute the primary antibody against this compound to its optimal concentration (e.g., 1:1000 - 1:5000) in the blocking solution.

  • Incubate the samples in the primary antibody solution for 1-4 days at 4°C with gentle agitation. The extended incubation time is crucial for antibody penetration into the center of the whole-mount sample.

7. Washing after Primary Antibody:

  • Remove the primary antibody solution and wash the samples thoroughly with PBST. Perform at least five washes of 1 hour each to remove unbound primary antibodies and reduce background staining.

8. Secondary Antibody Incubation:

  • Dilute the fluorophore-conjugated secondary antibody (e.g., Goat anti-Rabbit Alexa Fluor 488) in the blocking solution to its recommended concentration (e.g., 1:500 - 1:1000).

  • Incubate the samples in the secondary antibody solution for 1-2 days at 4°C with gentle agitation. From this step onwards, all procedures should be carried out in the dark to protect the fluorophore from photobleaching.

9. Final Washes:

  • Remove the secondary antibody solution and wash the samples extensively with PBST (at least three washes of 1 hour each) followed by two washes with PBS to remove the detergent.

10. Mounting and Imaging:

  • Clear the samples by incubating them in a graded series of glycerol (e.g., 25%, 50%, 75% in PBS), for at least 1 hour at each step.
  • Mount the samples in a suitable mounting medium (e.g., 80% glycerol in PBS) on a microscope slide with a coverslip. Use small spacers to avoid crushing the specimen.
  • Image the stained samples using a confocal or fluorescence microscope.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the this compound whole-mount immunohistochemistry protocol.

Antho_RFamide_IHC_Workflow node_sample Sample Collection & Relaxation node_fixation Fixation (4% PFA) node_sample->node_fixation node_wash1 Washing (PBS) node_fixation->node_wash1 node_perm Permeabilization (Triton X-100) node_wash1->node_perm node_block Blocking (Normal Goat Serum) node_perm->node_block node_primary Primary Antibody Incubation (anti-Antho-RFamide) node_block->node_primary node_wash2 Washing (PBST) node_primary->node_wash2 node_secondary Secondary Antibody Incubation (Fluorophore-conjugated) node_wash2->node_secondary node_wash3 Final Washes (PBST & PBS) node_secondary->node_wash3 node_mount Mounting & Imaging node_wash3->node_mount

This compound whole-mount IHC workflow.

References

Mass Spectrometry Analysis of Antho-RFamide from Tissue Extracts: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antho-RFamides are a class of neuropeptides found in cnidarians, such as sea anemones and corals, that play a crucial role in neurotransmission and the regulation of physiological processes, including muscle contraction.[1][2][3] The accurate identification and quantification of Antho-RFamide in tissue extracts are essential for understanding its biological function and for potential applications in drug discovery and development. This document provides a detailed protocol for the extraction and analysis of this compound from tissue samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique.[4][5]

Data Presentation

While precise quantitative data for this compound across different sea anemone tissues using mass spectrometry is not extensively available in the literature, studies have successfully detected its presence and fragments in various tissue types. The following table summarizes the qualitative detection of this compound and related peptides in different sea anemone species and tissues.

Sea Anemone SpeciesTissue/Sample TypeDetected this compound/FragmentsReference
Actinia fragaceaTentacles, Mesenteric Filaments, MucusThis compound neuropeptide type-1-like isoform X2[6]
Bunodosoma caissarumTentacles18 distinct fragments of this compound[7]
Chrysaora hysoscellaWhole Animal ExtractThis compound-like material (up to 55 nmol/animal by radioimmunoassay)[8]
Cyanea lamarckiiWhole Animal ExtractThis compound-like material (up to 55 nmol/animal by radioimmunoassay)[8]

Experimental Protocols

This section outlines a comprehensive workflow for the analysis of this compound from tissue extracts, from sample preparation to LC-MS/MS analysis.

Tissue Extraction

This protocol is adapted from established methods for neuropeptide extraction from invertebrate tissues.

Materials:

  • Fresh or frozen tissue samples (e.g., sea anemone tentacles, body wall)

  • Extraction solution: 90% methanol, 9% glacial acetic acid, 1% water

  • Homogenizer (e.g., bead beater or Potter-Elvehjem)

  • Centrifuge

  • Solid-Phase Extraction (SPE) C18 cartridges

  • SPE activation solution: 100% methanol

  • SPE equilibration solution: 0.1% formic acid in water

  • SPE elution solution: 80% acetonitrile with 0.1% formic acid

  • Vacuum manifold for SPE

  • Lyophilizer or vacuum concentrator

Procedure:

  • Weigh the frozen or fresh tissue sample (approximately 100 mg).

  • Add 1 mL of ice-cold extraction solution to the tissue.

  • Homogenize the tissue thoroughly on ice.

  • Incubate the homogenate for 1 hour at 4°C with gentle agitation.

  • Centrifuge the homogenate at 16,000 x g for 20 minutes at 4°C.

  • Carefully collect the supernatant, which contains the extracted peptides.

  • Solid-Phase Extraction (SPE) for sample clean-up and concentration: a. Activate a C18 SPE cartridge by passing 3 mL of 100% methanol through it. b. Equilibrate the cartridge by passing 3 mL of 0.1% formic acid in water. c. Load the supernatant onto the SPE cartridge. d. Wash the cartridge with 3 mL of 0.1% formic acid in water to remove salts and other hydrophilic impurities. e. Elute the peptides with 1 mL of 80% acetonitrile with 0.1% formic acid.

  • Dry the eluted sample using a lyophilizer or a vacuum concentrator.

  • Reconstitute the dried peptide extract in 100 µL of 0.1% formic acid in water for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

This protocol provides a starting point for the LC-MS/MS analysis of this compound. Parameters may need to be optimized for specific instrumentation.

Instrumentation:

  • High-performance liquid chromatography (HPLC) system

  • Reversed-phase C18 analytical column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

  • Tandem mass spectrometer (e.g., triple quadrupole or Orbitrap) with an electrospray ionization (ESI) source

LC Parameters:

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient:

    • 0-5 min: 5% B

    • 5-35 min: 5-60% B

    • 35-40 min: 60-95% B

    • 40-45 min: 95% B

    • 45-50 min: 95-5% B

    • 50-60 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 10 µL

MS/MS Parameters:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 120°C

  • Desolvation Temperature: 350°C

  • Cone Gas Flow: 50 L/hr

  • Desolvation Gas Flow: 600 L/hr

  • Data Acquisition: Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM)

  • Precursor and Product Ions for this compound (

    • Precursor Ion (m/z): 518.27 (for [M+H]⁺)

    • Product Ions (m/z): To be determined by initial fragmentation experiments on a synthetic standard. Common fragments would include b- and y-ions resulting from the cleavage of peptide bonds.

Visualizations

Experimental Workflow

experimental_workflow tissue_sample Tissue Sample (e.g., Sea Anemone Tentacles) homogenization Homogenization in Acidic Methanol tissue_sample->homogenization centrifugation Centrifugation homogenization->centrifugation supernatant Supernatant Collection centrifugation->supernatant spe Solid-Phase Extraction (C18) supernatant->spe drying Drying and Reconstitution spe->drying lcms LC-MS/MS Analysis drying->lcms data_analysis Data Analysis lcms->data_analysis signaling_pathway cluster_membrane Cell Membrane gpcr This compound Receptor (GPCR) g_protein G-Protein (Gq/11 or Gi/o) gpcr->g_protein Activates effector Effector Enzyme (e.g., PLC / Adenylyl Cyclase) g_protein->effector Modulates second_messenger Second Messengers (e.g., IP3, DAG / cAMP) effector->second_messenger Generates / Inhibits antho_rfamide This compound antho_rfamide->gpcr Binds cellular_response Cellular Response (e.g., Muscle Contraction) second_messenger->cellular_response Leads to

References

Application Notes and Protocols for Electrophysiological Recording of Antho-RFamide Effects on Neurons

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antho-RFamide (Anthopleura elegantissima. It belongs to the RFamide peptide family, which is characterized by a C-terminal Arginine-Phenylalanine-amide motif. These neuropeptides are widely distributed in the nervous systems of cnidarians and are implicated in various physiological processes, including neuromuscular transmission and the coordination of behavior.[1] Understanding the electrophysiological effects of this compound on neurons and conducting systems is crucial for elucidating its role in neural circuits and for potential applications in drug development, particularly for novel insecticides or therapeutics targeting similar signaling pathways.

These application notes provide a detailed overview and protocols for studying the electrophysiological effects of this compound, with a focus on its excitatory actions on neuronal and muscular tissues in sea anemones, which serve as a model system.

Data Presentation

The following tables summarize the observed effects of this compound on the electrical activity of conducting systems and muscle contractions in the sea anemone Calliactis parasitica. These data are derived from extracellular and tension recordings, providing insights into the peptide's excitatory nature.

Table 1: Effects of this compound on Slow Muscle Contractions in Calliactis parasitica

ParameterObservationThis compound ConcentrationReference
Sphincter Muscle Increase in tone, contraction amplitude, and frequency.10⁻⁶ mol l⁻¹[2]
Parietal Muscle Increased contraction frequency and amplitude.10⁻⁶ mol l⁻¹[2]
Circular Muscle Increased contraction frequency and amplitude.10⁻⁶ mol l⁻¹[2]
Threshold Concentration Contraction of isolated sphincter muscle.Not specified[2]

Table 2: Effects of this compound on Electrical Activity of Conducting Systems in Calliactis parasitica

Conducting SystemEffectThis compound ConcentrationApplication SiteReference
Slow System 1 (SS1) Increased pulse frequency.10⁻⁷ mol l⁻¹Endodermal[2]
Slow System 2 (SS2) Increased pulse frequency.10⁻⁶ mol l⁻¹Endodermal[2]
Through-conducting Nerve Net (TCNN) No effect.Up to 10⁻⁶ mol l⁻¹Endodermal[2]

Table 3: Effects of this compound on Spontaneous Tentacle Contractions in Actinia equina

ParameterObservationThis compound ConcentrationReference
Contraction Frequency Marked increase.> 10⁻⁷ mol l⁻¹[3]
Contraction Duration Increased by 45 ± 11%.10⁻⁵ mol l⁻¹[3]

Experimental Protocols

The following protocols are based on the methodologies described by McFarlane et al. (1987) for studying the effects of this compound on sea anemone preparations. These can be adapted for other invertebrate neuronal preparations.

Protocol 1: Preparation of Sea Anemone Tissues

Objective: To isolate muscle and nerve net preparations from the sea anemone Calliactis parasitica.

Materials:

  • Sea anemones (Calliactis parasitica) maintained in aerated seawater (16-19°C).

  • Dissecting dish lined with wax.

  • Fine scissors, forceps, and insect pins.

  • Seawater (filtered).

Procedure:

  • Select a healthy sea anemone and allow it to attach to a small stone or shell in a beaker of seawater.

  • For sphincter muscle preparations, carefully cut around the base of the column to detach the anemone.

  • Make a cut down the column to open the animal and expose the internal structures.

  • Pin the opened column, endoderm side up, in the dissecting dish filled with seawater.

  • Carefully dissect out the sphincter muscle, which is located at the top of the column. For isolated preparations, trim away tentacles, ectoderm, and endoderm as required.[2]

  • For circular muscle preparations, cut a ring of the body column from the mid-region.

  • For nerve net recordings, preparations of the column wall containing the endodermal nerve nets (SS1 and SS2) can be used.

  • Allow preparations to recover for at least 24 hours in aerated seawater before experimentation.

Protocol 2: Electrophysiological Recording of Conducting Systems

Objective: To record the electrical activity of the slow conducting systems (SS1 and SS2) in response to this compound application.

Materials:

  • Isolated sea anemone column wall preparation.

  • Recording chamber perfused with seawater.

  • Suction electrodes.

  • AC-coupled preamplifier and amplifier.

  • Oscilloscope and chart recorder or digital data acquisition system.

  • Synthetic this compound (

Procedure:

  • Mount the column wall preparation, endoderm side up, in the recording chamber.

  • Continuously perfuse the preparation with fresh seawater.

  • Place two suction electrodes onto the endodermal surface, spaced several millimeters apart, to record electrical activity from the SS1 and SS2.

  • Record baseline electrical activity for a stable period. The SS1 is characterized by pulses of variable amplitude and long duration, while the SS2 has pulses of more constant amplitude and shorter duration.

  • Prepare stock solutions of this compound in seawater.

  • Introduce this compound into the perfusion system at the desired final concentration (e.g., 10⁻⁷ to 10⁻⁶ mol l⁻¹).[2]

  • Record the changes in the frequency and amplitude of pulses in both the SS1 and SS2.

  • Wash out the peptide with fresh seawater to observe recovery.

Protocol 3: Recording of Muscle Contractions

Objective: To measure the contractile responses of isolated sea anemone muscles to this compound.

Materials:

  • Isolated sphincter or circular muscle preparations.

  • Organ bath with continuous perfusion of seawater.

  • Isotonic force transducer.

  • Chart recorder or digital data acquisition system.

  • Synthetic this compound.

Procedure:

  • Mount the isolated muscle preparation in the organ bath, attaching one end to a fixed point and the other to the force transducer.

  • Apply a small amount of resting tension to the muscle.

  • Perfuse the preparation with seawater and record baseline spontaneous contractions.

  • Introduce this compound into the organ bath to achieve the desired final concentration.

  • Record changes in muscle tone (baseline tension), contraction frequency, and contraction amplitude.[2]

  • Perform a dose-response analysis by applying increasing concentrations of the peptide.

  • Wash out the peptide to observe the reversal of the effect.

Mandatory Visualization

Hypothesized Signaling Pathway of this compound

The precise signaling pathway for this compound is not fully elucidated. However, based on the known mechanisms of other RFamide peptides and neuropeptides in general, a plausible pathway involves a G-protein coupled receptor (GPCR) leading to neuronal depolarization and increased excitability.

Antho_RFamide_Signaling_Pathway AnthoRFamide This compound GPCR This compound Receptor (GPCR) AnthoRFamide->GPCR Binds to G_protein G-protein (Gq/11) GPCR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release ER->Ca_release Induces IonChannel Non-selective Cation Channel Ca_release->IonChannel Activates PKC->IonChannel Phosphorylates & Activates Depolarization Membrane Depolarization IonChannel->Depolarization Na⁺/Ca²⁺ influx Excitability Increased Neuronal Excitability Depolarization->Excitability Experimental_Workflow start Start prep Prepare Sea Anemone Tissue (e.g., sphincter muscle, column wall) start->prep mount Mount Preparation in Recording Chamber prep->mount record_baseline Record Baseline Electrophysiological Activity (e.g., muscle contractions, nerve net pulses) mount->record_baseline apply_peptide Apply this compound (various concentrations) record_baseline->apply_peptide record_effect Record Changes in Activity apply_peptide->record_effect washout Washout with Fresh Seawater record_effect->washout record_recovery Record Recovery of Activity washout->record_recovery analyze Data Analysis (Frequency, Amplitude, Tone) record_recovery->analyze end End analyze->end

References

Application Notes and Protocols for Calcium Imaging of Neuronal Response to Antho-RFamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antho-RFamides are a class of neuropeptides found in cnidarians that are known to play a role in neurotransmission and neuromodulation. Understanding the precise mechanisms by which these peptides exert their effects on neuronal activity is crucial for neuroscience research and may provide insights for novel drug development strategies. One key aspect of neuronal activation is the fluctuation of intracellular calcium concentration ([Ca²⁺]i). Calcium imaging is a powerful technique that allows for the real-time visualization and quantification of these changes in response to stimuli such as neuropeptides.

These application notes provide a comprehensive guide to studying the neuronal response to Antho-RFamide using calcium imaging. The protocols detailed below are based on established methods for calcium imaging in neuronal cultures and are adapted for the specific investigation of neuropeptide-mediated signaling. While direct quantitative data for this compound is limited in publicly available literature, the information presented is based on studies of closely related RF-amide peptides that act on similar G-protein coupled receptors (GPCRs).

Principle of the Assay

The fundamental principle of this application is to measure changes in intracellular calcium concentration in cultured neurons upon application of this compound. This is achieved by loading the neurons with a calcium-sensitive fluorescent indicator. When this compound binds to its specific G-protein coupled receptor (GPCR) on the neuronal surface, it is hypothesized to activate a signaling cascade that leads to the release of calcium from intracellular stores, and potentially the influx of extracellular calcium. The fluorescent indicator binds to the increased intracellular calcium, resulting in a change in its fluorescence intensity, which can be detected and quantified using fluorescence microscopy.

Signaling Pathway

Antho-RFamides, like other RF-amide peptides, are believed to exert their effects through G-protein coupled receptors (GPCRs). Evidence from related peptides suggests that this compound likely binds to a Gαq/11-coupled receptor. Activation of this receptor initiates a downstream signaling cascade involving the activation of phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ subsequently binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm.[1]

Antho_RFamide_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Antho_RFamide This compound GPCR This compound Receptor (Gαq/11-coupled) Antho_RFamide->GPCR Binds to G_protein Gαq/11 GPCR->G_protein Activates PLC Phospholipase C (PLC) PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 G_protein->PLC Activates ER Endoplasmic Reticulum IP3->ER Binds to IP₃R Ca_release Ca²⁺ Release ER->Ca_release Triggers Ca_increase Increased Intracellular [Ca²⁺] Ca_release->Ca_increase

Figure 1: Proposed signaling pathway for this compound-induced calcium release.

Quantitative Data Summary

The following table summarizes the expected quantitative data from calcium imaging experiments with RF-amide peptides, which can be used as a benchmark for studies with this compound. It is important to note that these values are based on studies of related peptides and may vary depending on the specific neuronal type, culture conditions, and the specific this compound peptide used.

ParameterExpected Range/ValueNotes
Percentage of Responsive Neurons 10 - 70%Highly dependent on the neuronal culture purity and the expression level of the specific this compound receptor.
Agonist Concentration (this compound) 10 nM - 10 µMA dose-response curve should be generated to determine the optimal concentration and EC₅₀ value.
Peak Amplitude of Calcium Response (ΔF/F₀) 1.5 - 5.0 fold increaseThe magnitude of the fluorescence change will depend on the calcium indicator used and the concentration of the peptide.
Time to Peak 5 - 30 secondsThe latency to the peak response after peptide application.
Duration of Calcium Transient 30 - 180 secondsThe time it takes for the calcium signal to return to baseline.
EC₅₀ Value 10 - 500 nMThe concentration of this compound that produces 50% of the maximal response. This needs to be determined experimentally.

Experimental Protocols

Protocol 1: Preparation of Primary Neuronal Cultures

This protocol describes the preparation of primary cortical or hippocampal neurons from embryonic rodents, which are commonly used models for studying neuronal signaling.

Materials:

  • Timed-pregnant rodent (e.g., rat E18 or mouse E16)

  • Dissection medium (e.g., Hibernate-E)

  • Enzymatic dissociation solution (e.g., papain or trypsin)

  • Plating medium (e.g., Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin)

  • Poly-D-lysine or Poly-L-ornithine coated culture dishes or coverslips

  • Standard cell culture incubator (37°C, 5% CO₂)

Procedure:

  • Euthanize the pregnant rodent according to approved animal welfare protocols.

  • Aseptically dissect the embryos and isolate the desired brain region (cortex or hippocampus).

  • Mince the tissue into small pieces in cold dissection medium.

  • Incubate the tissue in the enzymatic dissociation solution according to the manufacturer's instructions to dissociate the cells.

  • Gently triturate the cell suspension with a fire-polished Pasteur pipette to obtain a single-cell suspension.

  • Centrifuge the cell suspension and resuspend the cell pellet in pre-warmed plating medium.

  • Determine the cell density using a hemocytometer.

  • Plate the neurons at a suitable density onto the coated culture vessels.

  • Maintain the cultures in a humidified incubator at 37°C with 5% CO₂. Change half of the medium every 3-4 days.

  • Neurons are typically ready for experiments between 7 and 14 days in vitro (DIV).

Protocol1_Workflow start Start dissect Dissect Embryonic Brain Tissue start->dissect dissociate Enzymatic Dissociation dissect->dissociate triturate Mechanical Trituration dissociate->triturate plate Plate Neurons on Coated Surface triturate->plate culture Culture for 7-14 Days plate->culture end Ready for Calcium Imaging culture->end Protocol2_Workflow start Start load_dye Load Neurons with Calcium Indicator start->load_dye acquire_baseline Acquire Baseline Fluorescence load_dye->acquire_baseline apply_peptide Apply this compound acquire_baseline->apply_peptide record_response Record Fluorescence Changes apply_peptide->record_response analyze_data Analyze Calcium Transients record_response->analyze_data end End analyze_data->end

References

Application Notes and Protocols for Functional Assays of Antho-RFamide Receptor Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for commonly used functional assays to investigate the activation of Antho-RFamide receptors, a class of G-protein coupled receptors (GPCRs). The selection of an appropriate assay is contingent on the specific G-protein coupling profile of the receptor subtype under investigation. The primary signaling pathways for GPCRs involve the modulation of intracellular second messengers such as calcium (Ca2+) and cyclic adenosine monophosphate (cAMP), as well as the recruitment of β-arrestin.

Key Functional Assays

Three primary types of functional assays are widely employed to characterize the activation of GPCRs like the this compound receptor:

  • Intracellular Calcium Mobilization Assays: Ideal for receptors that couple to Gq proteins, leading to an increase in intracellular calcium concentrations.[1][2][3]

  • cAMP Accumulation Assays: Suitable for receptors that couple to Gs (stimulatory) or Gi (inhibitory) proteins, which respectively increase or decrease the intracellular levels of cAMP.[4][5][6][7][8]

  • β-Arrestin Recruitment Assays: A universal assay applicable to most GPCRs, as it measures the recruitment of β-arrestin to the activated receptor, a common step in receptor desensitization and signaling.

Data Presentation: Quantitative Comparison of Assay Parameters

The following table summarizes typical quantitative data obtained from functional assays for GPCR activation. Note that specific values for this compound receptors will be dependent on the specific receptor subtype, ligand, and cell system used.

Assay TypeParameter MeasuredAgonist (Typical EC50)Antagonist (Typical IC50)Key Considerations
Intracellular Calcium Mobilization Change in fluorescence intensity of a calcium-sensitive dye1 nM - 10 µM10 nM - 50 µMRapid and transient signal. Requires kinetic plate reader.[1]
cAMP Accumulation (Gs-coupled) Luminescence or FRET signal10 nM - 20 µM50 nM - 100 µMEndpoint or kinetic measurements are possible. Use of PDE inhibitors like IBMX can enhance signal.[6]
cAMP Inhibition (Gi-coupled) Decrease in forskolin-stimulated cAMP levels5 nM - 15 µM20 nM - 80 µMRequires stimulation with an adenylyl cyclase activator like forskolin.
β-Arrestin Recruitment Enzyme complementation or resonance energy transfer1 nM - 5 µM10 nM - 30 µMIndependent of G-protein coupling pathway. Can be used for screening.

Signaling Pathways and Experimental Workflows

This compound Receptor Signaling Pathways

This compound receptors, like other RFamide peptide receptors, are known to couple to various G-proteins, leading to distinct downstream signaling cascades. The specific pathway activated is dependent on the receptor subtype.

Antho_RFamide_Signaling cluster_receptor Cell Membrane cluster_g_protein G-Protein Coupling cluster_downstream Downstream Effectors cluster_second_messengers Second Messengers cluster_cellular_response Cellular Response This compound This compound Antho-RFamide_Receptor This compound Receptor (GPCR) This compound->Antho-RFamide_Receptor Binds Gq Gq Antho-RFamide_Receptor->Gq Gs Gs Antho-RFamide_Receptor->Gs Gi Gi Antho-RFamide_Receptor->Gi PLC Phospholipase C (PLC) Gq->PLC AC_stim Adenylyl Cyclase (Stimulated) Gs->AC_stim AC_inhib Adenylyl Cyclase (Inhibited) Gi->AC_inhib IP3_DAG IP3 / DAG PLC->IP3_DAG cAMP_inc cAMP ↑ AC_stim->cAMP_inc cAMP_dec cAMP ↓ AC_inhib->cAMP_dec Ca_release Ca2+ Release IP3_DAG->Ca_release PKA_activation PKA Activation cAMP_inc->PKA_activation cAMP_dec->PKA_activation Inhibition of

Caption: Potential signaling pathways of this compound receptors.

Experimental Workflow: Intracellular Calcium Mobilization Assay

This workflow outlines the key steps for measuring intracellular calcium changes upon receptor activation.

Calcium_Assay_Workflow Start Start Cell_Seeding Seed cells expressing This compound receptor in a 96-well plate Start->Cell_Seeding Incubation1 Incubate overnight Cell_Seeding->Incubation1 Dye_Loading Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) Incubation1->Dye_Loading Incubation2 Incubate for 30-60 min Dye_Loading->Incubation2 Compound_Addition Add test compounds (agonists/antagonists) Incubation2->Compound_Addition Measurement Measure fluorescence intensity kinetically using a plate reader (e.g., FLIPR) Compound_Addition->Measurement Data_Analysis Analyze data to determine EC50 or IC50 values Measurement->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a calcium mobilization assay.

Experimental Workflow: cAMP Accumulation Assay

This workflow details the procedure for quantifying changes in intracellular cAMP levels.

cAMP_Assay_Workflow Start Start Cell_Plating Plate cells expressing This compound receptor Start->Cell_Plating Pre_Incubation Pre-incubate with PDE inhibitor (e.g., IBMX) Cell_Plating->Pre_Incubation Stimulation Add test compounds (agonists/antagonists). For Gi, co-stimulate with forskolin. Pre_Incubation->Stimulation Lysis_and_Detection Lyse cells and add detection reagents (e.g., cAMP-Glo™) Stimulation->Lysis_and_Detection Incubation Incubate for 20-60 min Lysis_and_Detection->Incubation Luminescence_Reading Measure luminescence Incubation->Luminescence_Reading Data_Analysis Calculate cAMP concentration and determine EC50/IC50 Luminescence_Reading->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a cAMP accumulation assay.

Experimental Protocols

Protocol 1: Intracellular Calcium Mobilization Assay

Materials:

  • HEK293 cells (or other suitable cell line) stably or transiently expressing the this compound receptor.

  • 96-well, black, clear-bottom microplates.[3]

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • Fluo-4 AM calcium indicator dye.

  • Probenecid (optional, to prevent dye leakage).[2][3]

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • This compound peptide or other test compounds.

  • Fluorescence kinetic plate reader (e.g., FLIPR, FlexStation).

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay (e.g., 50,000 cells/well).[2]

    • Incubate overnight at 37°C in a 5% CO2 incubator.[2]

  • Dye Loading:

    • Prepare the dye loading solution containing Fluo-4 AM in assay buffer. Probenecid can be included to improve dye retention.[2]

    • Aspirate the cell culture medium from the wells and add 100 µL of the dye loading solution.

    • Incubate the plate for 30-60 minutes at 37°C, protected from light.[2]

  • Compound Preparation:

    • Prepare serial dilutions of the this compound peptide or other test compounds in assay buffer at 2X the final desired concentration.

  • Measurement:

    • Place the assay plate in the fluorescence kinetic plate reader.

    • Set the instrument to record fluorescence intensity over time (e.g., excitation at 485 nm, emission at 525 nm).

    • Establish a baseline reading for 10-20 seconds.

    • Add 100 µL of the 2X compound solution to the wells.

    • Continue recording the fluorescence signal for at least 60-180 seconds to capture the peak response.[1]

  • Data Analysis:

    • Determine the change in fluorescence intensity (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.

    • Plot the ΔF against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Protocol 2: cAMP Accumulation Assay (Luminescence-Based)

Materials:

  • CHO-K1 or HEK293 cells expressing the this compound receptor.

  • White, opaque 96-well microplates.

  • Cell culture medium.

  • cAMP-Glo™ Assay kit (Promega) or similar.[4]

  • IBMX (3-isobutyl-1-methylxanthine), a phosphodiesterase (PDE) inhibitor.

  • Forskolin (for Gi-coupled receptor assays).

  • This compound peptide or other test compounds.

  • Luminometer.

Procedure:

  • Cell Seeding:

    • Seed cells into a white, opaque 96-well plate and incubate until they reach the desired confluency.

  • Assay Preparation:

    • Aspirate the culture medium and add assay buffer containing a PDE inhibitor such as IBMX (e.g., 500 µM).[6]

    • Incubate for 15-30 minutes at room temperature.

  • Compound Addition:

    • For Gs-coupled receptors: Add serial dilutions of the agonist.

    • For Gi-coupled receptors: Add serial dilutions of the agonist in the presence of a fixed concentration of forskolin (e.g., 5 µM) to stimulate basal cAMP production.[5]

    • Incubate for 15-30 minutes at room temperature.

  • Cell Lysis and Detection:

    • Following the manufacturer's instructions for the cAMP detection kit (e.g., cAMP-Glo™), add the lysis buffer and then the detection solution containing protein kinase A and luciferase.[4][8]

    • Incubate for 20 minutes in the dark.

  • Measurement:

    • Measure the luminescence signal using a plate-reading luminometer. The signal is inversely proportional to the cAMP concentration.[4]

  • Data Analysis:

    • Generate a standard curve using known concentrations of cAMP.

    • Convert the luminescence readings to cAMP concentrations.

    • Plot the cAMP concentration against the logarithm of the agonist concentration and fit the data to a dose-response curve to determine the EC50 or IC50 value.

References

Application Notes and Protocols for the Identification of Antho-RFamide Receptor Proteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antho-RFamides are a family of neuropeptides found in cnidarians, such as sea anemones and corals, where they play crucial roles in neurotransmission and neuromodulation.[1][2] These peptides are characterized by a C-terminal Arg-Phe-NH2 motif.[3] The identification and characterization of their cognate receptors, which are predicted to be G-protein coupled receptors (GPCRs), are essential for understanding their physiological functions and for the potential development of novel therapeutic agents. This document provides detailed application notes and protocols for the identification and characterization of Antho-RFamide receptor proteins.

Key Identification Strategies

The identification of this compound receptors typically follows a "reverse pharmacology" approach, where the receptor is unknown, but the endogenous ligand (this compound peptide) has been identified.[4] The general workflow involves:

  • Receptor Candidate Selection: Based on genomic or transcriptomic data, orphan GPCRs from the organism of interest are identified as potential candidates.

  • Receptor Cloning and Expression: Candidate receptor genes are cloned into expression vectors for heterologous expression in cultured cell lines (e.g., HEK293T, CHO).

  • Functional Screening: Expressed receptors are challenged with synthetic this compound peptides, and receptor activation is monitored using functional assays that measure downstream signaling events.

  • Pharmacological Characterization: Once a receptor is confirmed, its pharmacological properties, including ligand affinity and potency, are determined using binding and functional assays.

Signaling Pathways of this compound Receptors

This compound receptors, as GPCRs, are expected to signal through various intracellular pathways upon ligand binding. The specific pathway depends on the G-protein subtype (Gαs, Gαi, Gαq) to which the receptor couples.

  • Gαq Pathway: Activation of Gαq leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, a response that can be readily measured.[4]

  • Gαs Pathway: Gαs activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[5]

  • Gαi Pathway: Gαi activation inhibits adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.[5]

It is also possible to engineer the experimental system to redirect signaling through a specific pathway. For instance, co-expression of a promiscuous G-protein subunit like Gα16 can force a receptor that normally couples to a different G-protein to signal through the Gαq/calcium pathway.[4]

Antho_RFamide_Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Antho_RFamide This compound Peptide Receptor This compound Receptor (GPCR) Antho_RFamide->Receptor Binds G_protein G-protein (α, β, γ) Receptor->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Gαq activates AC Adenylyl Cyclase (AC) G_protein->AC Gαs activates / Gαi inhibits PIP2 PIP2 PLC->PIP2 Hydrolyzes ATP ATP AC->ATP Converts IP3 IP3 PIP2->IP3 Ca2_release Ca²⁺ Release IP3->Ca2_release Triggers Cellular_Response Cellular Response Ca2_release->Cellular_Response cAMP cAMP ATP->cAMP cAMP->Cellular_Response

Caption: Generalized signaling pathways for this compound receptors.

Experimental Workflow for Receptor Identification

The following diagram illustrates a typical workflow for identifying and characterizing an this compound receptor.

Experimental_Workflow Bioinformatics Bioinformatic Analysis (Identify Orphan GPCRs) Cloning Receptor Cloning & Vector Construction Bioinformatics->Cloning Expression Heterologous Expression (e.g., HEK293T cells) Cloning->Expression Functional_Assay Functional Screening (Calcium or cAMP Assay) Expression->Functional_Assay Hit_Confirmation Hit Confirmation & Dose-Response Functional_Assay->Hit_Confirmation Pharmacology Pharmacological Characterization (Binding Assays, etc.) Hit_Confirmation->Pharmacology Downstream Downstream Studies (Signaling, In Vivo Function) Pharmacology->Downstream

References

Troubleshooting & Optimization

Technical Support Center: Reducing Background Noise in Antho-RFamide Immunohistochemistry

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize background noise in Antho-RFamide immunohistochemistry (IHC) experiments.

Troubleshooting Guides

High background staining can obscure specific signals, leading to misinterpreted results. The following guides address common causes of high background and provide targeted solutions.

Problem 1: Non-Specific Antibody Binding

Non-specific binding of primary or secondary antibodies is a frequent cause of high background.

Troubleshooting Steps:

Potential Cause Recommended Solution Expected Outcome
Primary antibody concentration too high Perform a dilution series of the primary antibody (e.g., 1:500, 1:1000, 1:2000) to determine the optimal concentration that maximizes specific signal while minimizing background.Reduced background with clear specific staining.
Secondary antibody cross-reactivity Use a secondary antibody that has been pre-adsorbed against the species of the sample tissue to reduce off-target binding.[1] Run a control without the primary antibody to check for non-specific binding of the secondary antibody.Elimination of background caused by the secondary antibody.
Insufficient blocking Increase the concentration of the blocking serum (e.g., from 5% to 10%) or the incubation time (e.g., from 1 hour to 2 hours at room temperature).[2] Use a blocking serum from the same species as the secondary antibody.[1]More effective blocking of non-specific binding sites.
Hydrophobic interactions Include a detergent like Triton X-100 or Tween-20 in the antibody diluent and washing buffers to reduce non-specific hydrophobic interactions.Lowered background due to reduced non-specific protein-protein interactions.
Problem 2: Endogenous Enzyme Activity

Tissues can contain endogenous enzymes, such as peroxidases and phosphatases, that react with detection reagents, causing background staining.

Troubleshooting Steps:

Endogenous Enzyme Blocking Method Protocol
Peroxidase Hydrogen Peroxide (H₂O₂) Quenching Incubate tissue sections in 3% H₂O₂ in methanol or PBS for 10-15 minutes before primary antibody incubation.[3]
Alkaline Phosphatase Levamisole Inhibition Add levamisole to the alkaline phosphatase substrate solution.[1]
Biotin Avidin/Biotin Blocking If using a biotin-based detection system, pre-incubate sections with avidin followed by biotin to block endogenous biotin.
Problem 3: Issues with Fixation and Tissue Preparation

Improper fixation or tissue preparation can lead to artifacts and increased background.

Troubleshooting Steps:

Issue Recommended Action Rationale
Over-fixation Reduce the fixation time or the concentration of the fixative. For neuropeptides, a combination of paraformaldehyde and picric acid can be effective.Over-fixation can mask epitopes, leading to the need for higher antibody concentrations which can increase background.
Inadequate deparaffinization Ensure complete removal of paraffin by using fresh xylene and adequate incubation times.Residual paraffin can cause patchy and uneven background staining.[4]
Tissue drying out Keep tissue sections hydrated throughout the staining procedure.Drying can cause non-specific antibody binding and high background.
Thick tissue sections Use thinner sections (e.g., 5-10 µm for slide-mounted sections) to ensure complete antibody penetration and washing. For whole-mounts, ensure adequate permeabilization time.[3]Incomplete penetration of reagents can lead to uneven staining and trapped background signal.[3]

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of high background in this compound IHC?

A1: The most frequent cause is often non-specific binding of the primary or secondary antibodies. This can be due to an overly concentrated primary antibody, cross-reactivity of the secondary antibody, or insufficient blocking. It is crucial to optimize the antibody dilutions and use appropriate blocking reagents.

Q2: How can I be sure my secondary antibody is not the source of the background?

A2: Always include a negative control where the primary antibody is omitted. If you still observe staining with only the secondary antibody, it indicates non-specific binding of the secondary. In this case, consider using a pre-adsorbed secondary antibody or changing the blocking serum.[1]

Q3: Are there special considerations for whole-mount this compound immunohistochemistry?

A3: Yes, whole-mount staining requires longer incubation times for all steps (fixation, blocking, antibody incubation, and washes) to ensure complete penetration of reagents into the thicker tissue. Using a detergent like Triton X-100 is also critical for permeabilization. Due to the long incubation times, adding a preservative like sodium azide to the antibody solutions can prevent microbial growth, but it must be thoroughly washed out before using HRP-conjugated secondary antibodies as it inhibits HRP activity.

Q4: Can the choice of blocking agent affect my signal-to-noise ratio?

A4: Absolutely. The choice and concentration of the blocking agent are critical. Normal serum from the species in which the secondary antibody was raised is a common and effective choice.[1] Other protein blockers like Bovine Serum Albumin (BSA) or casein can also be used. It is important to empirically determine the best blocking agent for your specific antibody and tissue combination to achieve the optimal signal-to-noise ratio.

Experimental Protocols

General Whole-Mount Immunohistochemistry Protocol for Invertebrate Tissue

This protocol is a general guideline and may require optimization for your specific sample and antibody.

  • Fixation: Fix the tissue in 4% paraformaldehyde in phosphate-buffered saline (PBS) for 2-4 hours at room temperature or overnight at 4°C.

  • Washing: Wash the tissue three times in PBS for 10 minutes each.

  • Permeabilization: Incubate the tissue in PBS containing 0.5% Triton X-100 (PBST) for 1-2 hours at room temperature.

  • Blocking: Block non-specific binding by incubating the tissue in a blocking solution (e.g., 5-10% normal goat serum in PBST) for 2 hours at room temperature or overnight at 4°C.

  • Primary Antibody Incubation: Incubate the tissue with the anti-Antho-RFamide antibody diluted in the blocking solution. The optimal dilution should be determined empirically, but a starting point of 1:1000 is common for neuropeptide antibodies. Incubate for 24-72 hours at 4°C with gentle agitation.

  • Washing: Wash the tissue extensively in PBST (e.g., 5-6 times over 4-6 hours) at room temperature.

  • Secondary Antibody Incubation: Incubate the tissue with a fluorescently-labeled secondary antibody (e.g., Goat anti-Rabbit Alexa Fluor 488) diluted in the blocking solution for 24-48 hours at 4°C with gentle agitation. Protect from light from this point onwards.

  • Final Washes: Wash the tissue several times in PBST over 4-6 hours, followed by a final wash in PBS.

  • Mounting: Mount the tissue in an anti-fade mounting medium for visualization.

Visualizations

IHC_Workflow cluster_prep Sample Preparation cluster_staining Immunostaining cluster_vis Visualization Fixation 1. Fixation (e.g., 4% PFA) Washing1 2. Washing (PBS) Fixation->Washing1 Permeabilization 3. Permeabilization (PBST) Washing1->Permeabilization Blocking 4. Blocking (e.g., Normal Goat Serum) Permeabilization->Blocking PrimaryAb 5. Primary Antibody Incubation (anti-Antho-RFamide) Blocking->PrimaryAb Washing2 6. Washing (PBST) PrimaryAb->Washing2 SecondaryAb 7. Secondary Antibody Incubation (Fluorescent-labeled) Washing2->SecondaryAb Washing3 8. Final Washes (PBST & PBS) SecondaryAb->Washing3 Mounting 9. Mounting (Anti-fade medium) Washing3->Mounting Imaging 10. Imaging (Confocal Microscopy) Mounting->Imaging

Caption: Workflow for this compound whole-mount immunohistochemistry.

GPCR_Signaling ligand This compound receptor GPCR (this compound Receptor) ligand->receptor Binds g_protein G-Protein (α, β, γ subunits) receptor->g_protein Activates effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Activates second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Produces cellular_response Cellular Response second_messenger->cellular_response Initiates

Caption: this compound G-protein coupled receptor (GPCR) signaling pathway.

References

Technical Support Center: Optimizing Antigen Retrieval for Antho-RFamide Staining

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing Antho-RFamide immunofluorescence staining. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals achieve high-quality staining results for this key neuropeptide.

Frequently Asked Questions (FAQs)

Q1: What is antigen retrieval and why is it necessary for this compound staining?

Antigen retrieval is a process used in immunohistochemistry (IHC) and immunofluorescence (IF) to unmask antigenic sites that have been obscured by chemical fixatives like formalin.[1][2] Formalin fixation creates protein cross-links that preserve tissue morphology but can also hide the epitope, the specific part of the this compound peptide that the antibody recognizes.[1][3] This masking can prevent the primary antibody from binding, leading to weak or no signal.[1][3] Antigen retrieval methods use heat (Heat-Induced Epitope Retrieval, HIER) or enzymes (Protease-Induced Epitope Retrieval, PIER) to break these cross-links and restore the epitope's accessibility.[2][3]

Q2: Is antigen retrieval always required for this compound staining, especially in whole-mount samples?

No, and for whole-mount preparations of delicate organisms like coral or sea anemone larvae, heat-based antigen retrieval is often not recommended . The heating process can be too harsh and may destroy the structural integrity of the tissue.[4] For these applications, successful staining often relies on optimizing the fixation and permeabilization steps rather than performing a separate antigen retrieval step.[4] Using a lower concentration of paraformaldehyde (PFA) or switching to a different fixative like methanol can reduce protein cross-linking, making the epitope accessible without the need for heating.[4] For formalin-fixed, paraffin-embedded (FFPE) tissue sections, however, antigen retrieval is almost always a critical step.[1]

Q3: What are the main methods of antigen retrieval for sectioned tissues?

There are two primary methods for antigen retrieval in sectioned tissues:[5]

  • Heat-Induced Epitope Retrieval (HIER): This is the most common method. It involves heating tissue sections in a specific buffer solution to break protein cross-links.[1][6] Common heating devices include microwave ovens, pressure cookers, and water baths.[1][7] The effectiveness of HIER depends on the buffer's pH, the temperature, and the duration of heating.[6]

  • Protease-Induced Epitope Retrieval (PIER): This method uses enzymes like Proteinase K, Trypsin, or Pepsin to digest the proteins that are masking the epitope.[3][5] PIER is generally considered a gentler approach than HIER but requires careful optimization of enzyme concentration and incubation time to avoid damaging the tissue morphology.[3][7]

Q4: Which HIER buffer is better for neuropeptide staining: Citrate or Tris-EDTA?

The optimal buffer must be determined empirically, but there are general guidelines. Citrate buffers, typically at pH 6.0, are widely used and are known for preserving tissue morphology well.[8][9] Alkaline buffers like Tris-EDTA, at pH 8.0-9.0, often provide more intense staining for many antibodies and can be more effective for hard-to-detect antigens.[1][6][8][9] For neuropeptides, starting with a citrate buffer (pH 6.0) is a good baseline. If the signal is weak, testing a Tris-EDTA buffer (pH 9.0) is a logical next step.

Troubleshooting Guide

This guide addresses common issues encountered during this compound staining, with a focus on problems related to antigen access and retrieval.

Problem Possible Cause Recommended Solution
Weak or No Signal Epitope Masking by Fixation: The fixative (e.g., PFA) has created protein cross-links that are hiding the this compound epitope.For Whole-Mounts: Avoid HIER. Instead, optimize the fixation step. Try reducing the PFA concentration (e.g., to 2-4%) or decreasing the fixation time. Alternatively, test methanol fixation.[4] For Sections: The antigen retrieval protocol is suboptimal. Optimize HIER by testing different buffers (Citrate pH 6.0 vs. Tris-EDTA pH 9.0), heating times, and temperatures.[6][8] If HIER fails, try a gentle PIER method with Trypsin or Proteinase K.[7]
Insufficient Permeabilization: The antibody cannot penetrate the tissue or cell to reach the target peptide, a common issue in whole-mounts.Increase the concentration of the permeabilizing detergent (e.g., Triton X-100 or Tween-20) or extend the permeabilization time. Ensure thorough washing after fixation.
High Background Staining Over-digestion (PIER): The enzyme treatment was too harsh, exposing non-specific sites and damaging tissue morphology.Reduce the enzyme concentration or shorten the incubation time. Ensure the incubation is performed at the optimal temperature (typically 37°C).[1]
Tissue Damage (HIER): The heating process was too aggressive, causing tissue to lift from the slide or distorting its morphology.[8][9]Reduce the heating time or temperature. Ensure slides cool down slowly and naturally in the retrieval buffer after heating. Using a water bath overnight at 60°C is a gentler HIER alternative for fragile tissues.[7]
Non-specific Antibody Binding: The secondary antibody is binding non-specifically.Increase the number and duration of wash steps. Ensure the blocking step is adequate (e.g., using normal serum from the same species as the secondary antibody).
Poor Tissue Morphology Harsh Antigen Retrieval: Both HIER and PIER can damage tissue if not properly optimized.[4][8]For HIER: Use a citrate buffer (pH 6.0) which is generally better for morphology.[9] Reduce heating time/temperature. For PIER: Decrease enzyme concentration and/or incubation time.[7]
Improper Fixation: The initial fixation was insufficient to preserve the tissue structure.Ensure the tissue is fixed promptly after collection. For larger samples, ensure the fixative penetrates the entire tissue.

Data Presentation: Antigen Retrieval Parameters

The selection of an antigen retrieval method is critical and depends on the tissue preparation. The tables below summarize common starting conditions for HIER and PIER for sectioned tissues .

Table 1: Heat-Induced Epitope Retrieval (HIER) Conditions

Parameter Condition 1: Citrate Buffer Condition 2: Tris-EDTA Buffer Notes
Buffer 10 mM Sodium Citrate10 mM Tris Base, 1 mM EDTACitrate is gentler on tissue morphology.[8] Tris-EDTA can provide stronger staining but may damage tissue.[8]
pH 6.09.0pH is critical. Adjust carefully with HCl or NaOH.
Heating Method Microwave, Pressure Cooker, or Water BathMicrowave, Pressure Cooker, or Water BathMicrowaving is fast; water baths offer precise temperature control.[1][10]
Temperature 95-100°C95-100°CDo not allow the buffer to boil excessively.
Time 10-20 minutes10-20 minutesOptimal time should be determined experimentally.[8]

Table 2: Protease-Induced Epitope Retrieval (PIER) Conditions

Parameter Condition 1: Trypsin Condition 2: Proteinase K Notes
Enzyme TrypsinProteinase KTrypsin is a common choice for a wide range of antigens.[1][7]
Concentration 0.05% - 0.1% in PBS10-20 µg/mL in PBSConcentration must be optimized to avoid tissue destruction.
Temperature 37°C37°CMaintain a constant temperature in a humidified chamber.[1]
Time 10-15 minutes5-10 minutesIncubation time is critical and requires careful monitoring.

Experimental Protocols

Protocol 1: Optimizing Fixation for Whole-Mount this compound Staining

This protocol is recommended for delicate samples like cnidarian larvae or small tissue pieces where traditional antigen retrieval is not advisable.

  • Fixation:

    • Fix samples in 4% Paraformaldehyde (PFA) in Phosphate Buffered Saline (PBS) for 2-4 hours at 4°C.

    • Optimization Step: If the signal is weak, try reducing the PFA concentration to 2% or test fixation with ice-cold Methanol for 10 minutes.

  • Washing: Wash samples thoroughly with PBS containing 0.1% Tween-20 (PBST) three times for 10 minutes each to remove the fixative.

  • Permeabilization:

    • Permeabilize with 0.5% Triton X-100 in PBS for 30-60 minutes at room temperature.

    • Optimization Step: For dense tissues, increase permeabilization time up to several hours or overnight at 4°C.

  • Blocking: Block non-specific binding sites with a blocking buffer (e.g., 5% Normal Goat Serum in PBST) for at least 1-2 hours at room temperature.

  • Primary Antibody Incubation: Incubate with the anti-Antho-RFamide antibody at the recommended dilution in blocking buffer. For whole-mounts, this incubation should be long to allow for penetration, typically overnight to 3 days at 4°C with gentle agitation.[4]

  • Washing: Wash samples extensively in PBST (e.g., 5-6 times over several hours).

  • Secondary Antibody Incubation: Incubate with a fluorophore-conjugated secondary antibody (diluted in blocking buffer) for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Final Washes & Mounting: Wash samples again in PBST and then PBS before mounting in an appropriate medium for imaging.

Protocol 2: HIER for this compound Staining in FFPE Sections
  • Deparaffinization and Rehydration:

    • Immerse slides in Xylene (2 x 10 min).

    • Rehydrate through a graded series of ethanol: 100% (2 x 5 min), 95% (2 min), 80% (2 min), 70% (2 min).[5]

    • Rinse in distilled water for 5 minutes.[5]

  • Antigen Retrieval (HIER):

    • Place slides in a staining jar filled with 10 mM Sodium Citrate buffer (pH 6.0).

    • Heat the solution in a microwave oven at high power until it begins to boil, then reduce power to maintain a sub-boiling temperature (around 95°C) for 15 minutes.[1]

    • Alternatively, use a pressure cooker or a 95°C water bath for 20 minutes.

  • Cooling: Remove the container from the heat source and allow the slides to cool in the buffer for at least 20-30 minutes at room temperature. This slow cooling is crucial for epitope renaturation.

  • Washing: Rinse slides gently with PBS.

  • Staining: Proceed with the standard immunofluorescence protocol (Permeabilization, Blocking, Primary/Secondary Antibody incubations, and Mounting).

Visualizations

Workflow_Antigen_Retrieval_Optimization cluster_prep Sample Preparation cluster_main Staining Protocol Fixation 1. Fixation (e.g., 4% PFA) Embedding 2. Embedding & Sectioning (For Sections Only) Fixation->Embedding Deparaffinize 3. Deparaffinize & Rehydrate (For Sections Only) Embedding->Deparaffinize Retrieval_Decision 4. Antigen Unmasking Strategy Deparaffinize->Retrieval_Decision Permeabilization 5. Permeabilization (e.g., Triton X-100) Blocking 6. Blocking (e.g., Normal Serum) Permeabilization->Blocking PrimaryAb 7. Primary Antibody (anti-Antho-RFamide) Blocking->PrimaryAb SecondaryAb 8. Secondary Antibody (Fluorophore-conjugated) PrimaryAb->SecondaryAb Imaging 9. Mounting & Imaging SecondaryAb->Imaging Retrieval_Decision->Permeabilization Optimized Fixation (For Whole-Mounts) HIER_PIER Heat or Enzymatic Retrieval Retrieval_Decision->HIER_PIER HIER or PIER (For Sections) HIER_PIER->Permeabilization

Caption: Workflow for optimizing this compound staining.

Troubleshooting_Decision_Tree Start Staining Problem NoSignal Weak or No Signal Start->NoSignal HighBg High Background Start->HighBg PoorMorph Poor Morphology Start->PoorMorph CheckFix Is sample whole-mount? NoSignal->CheckFix CheckAR Antigen Retrieval Method? HighBg->CheckAR CheckAR2 Was Antigen Retrieval Used? PoorMorph->CheckAR2 OptimizeFix Optimize Fixation: - Lower PFA % - Reduce Time - Try Methanol CheckFix->OptimizeFix Yes OptimizeAR Optimize Antigen Retrieval: - Change Buffer (Citrate <> EDTA) - Adjust Time/Temp - Try PIER CheckFix->OptimizeAR No (Sections) CheckPerm Increase Permeabilization (Triton X-100 conc. or time) OptimizeFix->CheckPerm OptimizeAR->CheckPerm ReduceHIER Reduce HIER Severity: - Shorter Time - Lower Temp CheckAR->ReduceHIER HIER ReducePIER Reduce PIER Severity: - Lower Enzyme Conc. - Shorter Time CheckAR->ReducePIER PIER CheckWash Improve Washing & Blocking ReduceHIER->CheckWash ReducePIER->CheckWash GentlerAR Use Gentler AR: - Citrate pH 6.0 for HIER - Reduce PIER severity CheckAR2->GentlerAR Yes CheckFixation Review Fixation Protocol CheckAR2->CheckFixation No

Caption: Decision tree for troubleshooting common staining issues.

Fixation_vs_Retrieval cluster_problem The Problem cluster_solution The Solution Native Native this compound (Accessible Epitope) Fixed Fixed this compound (Masked Epitope) Native->Fixed Formalin Fixation AR_Process Antigen Retrieval (HIER or PIER) or Optimized Fixation Fixed->AR_Process Unmasking Retrieved Retrieved this compound (Accessible Epitope) Antibody Antibody Binding Retrieved->Antibody AR_Process->Retrieved

Caption: Relationship between fixation, epitope masking, and retrieval.

References

Technical Support Center: Troubleshooting Low Signal in Antho-RFamide Radioimmunoassay

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low signal in their Antho-RFamide radioimmunoassay (RIA) experiments.

Frequently Asked Questions (FAQs) - Low Signal

Q1: What are the most common causes of uniformly low counts (low signal) across my entire this compound RIA plate, including the maximum binding (B0) tubes?

Low counts across the entire assay typically point to a systemic issue with one of the core reagents or a critical step in the protocol. The most common culprits are:

  • Degraded Tracer (125I-Antho-RFamide): The radioactive tracer is essential for signal generation. If it has degraded due to age, improper storage, or damage during labeling, it will not bind effectively to the antibody, resulting in low counts.

  • Inactive or Degraded Primary Antibody: The specific antibody against this compound is the other key component of the binding reaction. Improper storage (e.g., repeated freeze-thaw cycles) or using an expired antibody can lead to a loss of binding activity.

  • Problems with the Separation Step: Incomplete precipitation of the antibody-antigen complex by the secondary antibody and precipitating reagent will lead to the loss of bound tracer during the wash steps.

  • Incorrect Buffer Composition: The pH and ionic strength of the assay buffer are critical for optimal antibody-antigen binding. An incorrectly prepared buffer can inhibit this interaction.

  • Pipetting Errors: Significant errors in pipetting the tracer or primary antibody can lead to a universally low signal.

Q2: My standard curve has low binding, but my non-specific binding (NSB) is also high. What does this indicate?

High non-specific binding (NSB) coupled with low maximum binding (B0) often suggests a problem with the radiolabeled tracer. This can be due to:

  • Damaged Tracer: The 125I-Antho-RFamide may have been damaged, causing it to stick non-specifically to the assay tubes or other components.

  • Contamination: Contamination of the assay tubes or reagents can lead to increased non-specific binding.

  • Inefficient Washing: Inadequate washing after the precipitation step may leave unbound tracer behind, artificially inflating the NSB counts.

Q3: My zero standard (B0) shows good counts, but the rest of my standard curve and samples are very low. What could be the issue?

This pattern suggests that the basic binding reaction is working, but the competitive displacement is not occurring as expected. Potential causes include:

  • Degraded Standards: The unlabeled this compound standards may have degraded, leading to an inability to compete with the tracer for antibody binding sites.

  • Incorrect Standard Dilutions: Errors in preparing the serial dilutions of the standards can result in a flat or non-responsive standard curve.

  • Sample Matrix Interference: Components in your sample matrix (e.g., high salt concentrations, proteases) may be interfering with the antibody-antigen interaction.

Troubleshooting Guide for Low Signal

The following tables provide a structured approach to troubleshooting low signal in your this compound RIA.

Table 1: Initial Checks and Common Solutions
Observation Potential Cause Recommended Action
All tubes (including Total Counts, B0, and samples) have very low CPM.Gamma counter malfunction.Run a calibration/performance check on the gamma counter using a known radioactive source.
Total Counts (TC) are normal, but all other tubes (B0, NSB, standards, samples) are low.Pipetting error with tracer or primary antibody.Carefully review your pipetting technique. Use calibrated pipettes. Prepare fresh reagents and repeat the assay.
B0 is low, and NSB is a high percentage of B0 (>10%).Degraded or damaged tracer.Use a fresh lot of 125I-Antho-RFamide. Ensure proper storage at -20°C or below.
B0 is low, and NSB is also low (<5% of B0).Inactive primary antibody or incorrect buffer.Use a fresh aliquot of the primary antibody. Verify the pH and composition of the assay buffer.
Table 2: Quantitative Troubleshooting Benchmarks

Note: The following values are illustrative for a typical neuropeptide RIA and should be adapted based on your specific antibody and tracer characteristics.

Parameter Typical Expected Value Observed Low Signal Value Potential Cause & Next Steps
Total Counts (TC) > 20,000 CPM< 10,000 CPMTracer Issue: Check the expiration date of the 125I-Antho-RFamide. Recalculate the expected activity. Consider obtaining a fresh batch.
Maximum Binding (B0) 30-50% of TC< 20% of TCAntibody/Tracer/Buffer Issue: 1. Antibody: Use a fresh aliquot, check storage conditions. 2. Tracer: If TC is also low, tracer is the likely issue. 3. Buffer: Prepare fresh assay buffer, ensuring correct pH and components.
Non-Specific Binding (NSB) < 5% of TC> 10% of TCTracer Quality/Washing Issue: 1. Tracer: The tracer may be "sticky." Consider a different lot. 2. Washing: Ensure wash steps are performed thoroughly and consistently.
Standard Curve IC50 Within expected range for the antibody lot.Shifted significantly to the right (requires higher concentration for displacement).Standard Degradation: Prepare fresh this compound standards from a reliable stock.

Experimental Protocols

Key Experimental Protocol: Competitive Radioimmunoassay for this compound

This protocol outlines the fundamental steps for a competitive RIA. Specific volumes and incubation times should be optimized for your particular antibody and tracer.

  • Reagent Preparation:

    • Assay Buffer: Prepare a phosphate-buffered saline (PBS) solution containing a protein carrier like bovine serum albumin (BSA) to prevent non-specific binding.

    • Standards: Prepare serial dilutions of a known concentration of synthetic this compound in assay buffer.

    • Primary Antibody: Dilute the anti-Antho-RFamide antibody in assay buffer to the optimal concentration (determined by titration).

    • Tracer: Dilute the 125I-Antho-RFamide in assay buffer to provide the desired total counts.

  • Assay Setup:

    • Label polystyrene tubes for Total Counts (TC), Non-Specific Binding (NSB), Zero Standard (B0), standards, and unknown samples.

    • Add assay buffer to NSB tubes.

    • Add the primary antibody to all tubes except TC and NSB.

    • Add standards and samples to their respective tubes.

    • Vortex all tubes gently and incubate for 12-24 hours at 4°C.

  • Tracer Addition and Incubation:

    • Add the diluted 125I-Antho-RFamide to all tubes.

    • Vortex gently and incubate for another 12-24 hours at 4°C.

  • Precipitation and Separation:

    • Add the secondary antibody (e.g., goat anti-rabbit) and precipitating reagent (e.g., polyethylene glycol) to all tubes except TC.

    • Vortex and incubate at 4°C for 1-2 hours.

    • Centrifuge the tubes to pellet the antibody-antigen complexes.

    • Decant the supernatant carefully.

  • Counting:

    • Measure the radioactivity in the pellets using a gamma counter.

Visualizing the Workflow and Troubleshooting Logic

The following diagrams illustrate the experimental workflow and the logical steps for troubleshooting low signal issues.

RIA_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting ReagentPrep 1. Prepare Reagents (Buffer, Standards, Ab, Tracer) TubeSetup 2. Set Up Assay Tubes (TC, NSB, B0, Stds, Samples) ReagentPrep->TubeSetup FirstInc 3. Add Ab, Stds/Samples Incubate 12-24h @ 4°C TubeSetup->FirstInc SecondInc 4. Add Tracer Incubate 12-24h @ 4°C FirstInc->SecondInc Precip 5. Add 2nd Ab/PEG Incubate 1-2h @ 4°C SecondInc->Precip Centrifuge 6. Centrifuge & Decant Precip->Centrifuge Count 7. Count Pellets in Gamma Counter Centrifuge->Count

Caption: Standard experimental workflow for an this compound radioimmunoassay.

Troubleshooting_Low_Signal Start Low Signal Observed CheckCounter Check Gamma Counter Performance Start->CheckCounter CounterOK Counter OK? CheckCounter->CounterOK FixCounter Troubleshoot/Recalibrate Counter CounterOK->FixCounter No AnalyzeTC Analyze Total Counts (TC) CounterOK->AnalyzeTC Yes TCOK TC Normal? AnalyzeTC->TCOK TracerIssue Problem with Tracer: - Degraded - Pipetting Error TCOK->TracerIssue No AnalyzeB0 Analyze Max Binding (B0) TCOK->AnalyzeB0 Yes B0OK B0 > 30% of TC? AnalyzeB0->B0OK AntibodyIssue Problem with Antibody: - Inactive/Expired - Wrong Dilution B0OK->AntibodyIssue No AnalyzeNSB Analyze Non-Specific Binding (NSB) B0OK->AnalyzeNSB Yes BufferIssue Problem with Buffer: - Incorrect pH - Wrong Composition AntibodyIssue->BufferIssue NSBOK NSB < 5% of TC? AnalyzeNSB->NSBOK HighNSB High NSB: - Damaged Tracer - Ineffective Washing NSBOK->HighNSB No CurveIssue Problem with Standard Curve: - Degraded Standards - Dilution Error NSBOK->CurveIssue Yes, but curve is flat Success Assay OK NSBOK->Success Yes, curve is good

Caption: A logical flowchart for troubleshooting low signal in a competitive RIA.

Technical Support Center: Preventing Antho-RFamide Degradation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Antho-RFamide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize the degradation of this neuropeptide during your sample preparation, ensuring the accuracy and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and why is preventing its degradation crucial?

This compound (Anthopleura elegantissima. Like other RFamide peptides, it is involved in neurotransmission and neuromodulation. Preventing its degradation during sample preparation is critical because proteolytic enzymes present in the tissue can break it down, leading to inaccurate quantification and misleading results in functional assays, immunoassays, and mass spectrometry analyses.

Q2: What are the primary sources of this compound degradation during sample preparation?

The primary sources of degradation are endogenous proteases released from the tissue upon homogenization. Sea anemone tissues contain a variety of proteases, including metalloproteases and serine proteases, which can rapidly cleave this compound.[1] Environmental factors such as suboptimal pH and high temperatures can also contribute to peptide degradation.

Q3: What is the first and most critical step to prevent degradation upon sample collection?

Rapid inactivation of endogenous proteases is the most critical first step. This is best achieved by immediately homogenizing the collected tissue in a pre-chilled acidic extraction solution or a buffer containing a potent protease inhibitor cocktail. Flash-freezing the tissue in liquid nitrogen immediately after collection and storing it at -80°C is also a crucial step if immediate homogenization is not possible.

Troubleshooting Guides

Issue 1: Low or no detectable this compound in the sample.

Possible Cause 1: Proteolytic Degradation

  • Troubleshooting:

    • Immediate Action: Ensure that tissue samples are flash-frozen in liquid nitrogen immediately upon collection and stored at -80°C until extraction.

    • Extraction Buffer: Use a pre-chilled acidic extraction buffer, as a low pH environment can inactivate many proteases. Acetic acid (0.1-1 M) is a common choice for neuropeptide extraction.

    • Protease Inhibitors: Incorporate a broad-spectrum protease inhibitor cocktail into your homogenization buffer. A cocktail targeting serine, cysteine, and metalloproteases is recommended based on the known enzymatic content of sea anemone tissues.

Possible Cause 2: Inefficient Extraction

  • Troubleshooting:

    • Homogenization: Ensure thorough homogenization of the tissue to break down cell membranes and release the neuropeptide. Sonication on ice or mechanical disruption with a bead beater can be effective.

    • Extraction Method: Consider alternative extraction methods. While acidic extraction is common, some studies suggest that a combination of heat and acid, or organic solvents like acidified methanol, can improve neuropeptide recovery.[2]

Issue 2: High variability in this compound quantification between replicate samples.

Possible Cause 1: Inconsistent Protease Inhibition

  • Troubleshooting:

    • Inhibitor Concentration: Ensure the protease inhibitor cocktail is used at the manufacturer's recommended concentration and is fresh.

    • Homogenization Time: Standardize the time between tissue thawing/homogenization and the addition of the inhibitor-containing buffer to minimize variability in protease activity.

Possible Cause 2: Repeated Freeze-Thaw Cycles

  • Troubleshooting:

    • Aliquoting: Aliquot your samples after the initial extraction into single-use volumes to avoid repeated freezing and thawing, which can lead to peptide degradation and sample instability.[3][4][5][6][7]

Data Presentation

Table 1: Comparison of Common Protease Inhibitor Cocktail Components and Their Targets

Inhibitor ClassExample InhibitorsPrimary Protease TargetsNotes
Serine Protease Inhibitors AEBSF, Aprotinin, Leupeptin, PMSFTrypsin-like and Chymotrypsin-like proteasesPMSF is unstable in aqueous solutions and should be added fresh.
Cysteine Protease Inhibitors E-64, LeupeptinPapain, Cathepsins
Aspartic Protease Inhibitors Pepstatin APepsin, Cathepsin D
Metalloprotease Inhibitors EDTA, EGTA, 1,10-PhenanthrolineZinc metalloproteasesEDTA and EGTA are chelating agents and may interfere with downstream applications like 2D-electrophoresis or certain chromatography methods.
Aminopeptidase Inhibitors Bestatin, AmastatinRemoves N-terminal amino acidsImportant for protecting the N-terminus of the peptide.

Table 2: Recommended Storage Conditions for this compound Samples

Storage DurationTemperatureRecommended For
Short-term (up to 24 hours) 4°CProcessed extracts ready for immediate analysis.
Medium-term (up to 1 week) -20°CAliquoted extracts.
Long-term (months to years) -80°CRaw tissue samples and aliquoted extracts.[8][9][10]

Experimental Protocols

Protocol 1: Acetic Acid Extraction of this compound from Sea Anemone Tissue

This protocol is a standard method for the extraction of neuropeptides from invertebrate tissues.

Materials:

  • Sea anemone tissue (fresh or frozen at -80°C)

  • 1 M Acetic Acid, pre-chilled to 4°C

  • Homogenizer (e.g., Potter-Elvehjem or bead beater)

  • Centrifuge capable of reaching 15,000 x g at 4°C

  • Microcentrifuge tubes

Procedure:

  • Weigh the frozen or fresh tissue.

  • Add 10 volumes of pre-chilled 1 M acetic acid to the tissue (e.g., 10 mL for 1 g of tissue).

  • Homogenize the tissue on ice until a uniform suspension is achieved.

  • Transfer the homogenate to a microcentrifuge tube.

  • Incubate the homogenate on ice for 30 minutes, with occasional vortexing.

  • Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.

  • Carefully collect the supernatant, which contains the extracted peptides.

  • Store the supernatant at -80°C in aliquots for downstream analysis.

Protocol 2: Sample Preparation for Mass Spectrometry (MS) Analysis

This protocol outlines the steps for preparing an this compound extract for analysis by mass spectrometry.

Materials:

  • This compound extract (from Protocol 1)

  • C18 Solid Phase Extraction (SPE) cartridges

  • Activation Solution: 100% Methanol

  • Equilibration Solution: 0.1% Formic Acid in water

  • Wash Solution: 0.1% Formic Acid in 5% Acetonitrile

  • Elution Solution: 0.1% Formic Acid in 70% Acetonitrile

  • Vacuum manifold (optional)

  • SpeedVac or similar solvent evaporator

Procedure:

  • Activate the C18 SPE cartridge: Pass 1 mL of Activation Solution through the cartridge.

  • Equilibrate the cartridge: Pass 1 mL of Equilibration Solution through the cartridge.

  • Load the sample: Acidify the this compound extract with formic acid to a final concentration of 0.1%. Load the acidified sample onto the cartridge.

  • Wash the sample: Pass 1 mL of Wash Solution through the cartridge to remove salts and other impurities.

  • Elute the peptides: Elute the bound peptides with 500 µL of Elution Solution into a clean collection tube.

  • Dry the sample: Dry the eluted sample in a SpeedVac.

  • Reconstitute: Reconstitute the dried peptides in a small volume (e.g., 20 µL) of 0.1% formic acid in water for MS analysis.[11][12][13]

Visualizations

Experimental_Workflow cluster_collection Sample Collection cluster_extraction Extraction cluster_analysis Downstream Analysis Collection Tissue Collection FlashFreeze Flash Freeze (Liquid N2) Collection->FlashFreeze Storage Store at -80°C FlashFreeze->Storage Homogenization Homogenize in Acidic Buffer + Protease Inhibitors Storage->Homogenization Centrifugation Centrifuge Homogenization->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Purification SPE Purification Supernatant->Purification IA Immunoassay Supernatant->IA MS Mass Spectrometry Purification->MS

Caption: Experimental workflow for preventing this compound degradation.

Caption: this compound degradation pathway and prevention points.

References

Technical Support Center: Enhancing Antho-RFamide Signal in MALDI-TOF Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Antho-RFamides using MALDI-TOF mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for enhancing the signal and obtaining high-quality mass spectra of this important neuropeptide family.

Frequently Asked Questions (FAQs)

Q1: I am not seeing any signal for my Antho-RFamide peptide. What are the common causes?

A1: A complete lack of signal can be attributed to several factors:

  • Sample Degradation: Peptides are susceptible to degradation. Ensure proper storage and handling of your samples. Use fresh solutions and avoid repeated freeze-thaw cycles.

  • Inappropriate Matrix: The choice of matrix is critical for successful ionization. For peptides like Antho-RFamides, α-cyano-4-hydroxycinnamic acid (CHCA) is a common starting point.[1]

  • High Salt Concentration: Salts and other contaminants in your sample can severely suppress the analyte signal.[2] Consider desalting your sample prior to analysis.

  • Incorrect Instrument Settings: Ensure the mass spectrometer is calibrated correctly and the acquisition parameters (laser power, detector voltage) are optimized for the m/z range of your this compound.

  • Low Analyte Concentration: The concentration of your peptide may be below the detection limit of the instrument. Try concentrating your sample.

Q2: My this compound signal is very weak. How can I improve it?

A2: To enhance a weak signal, consider the following:

  • Optimize Matrix-to-Analyte Ratio: The ratio of matrix to your peptide solution is crucial. A common starting point is a 1:1 (v/v) ratio, but this may require optimization.[2]

  • On-Plate Sample Cleanup: Performing an on-plate wash with a dilute acid solution (e.g., 0.1% TFA) can remove interfering salts and improve signal intensity.

  • Adjust Laser Power: Gradually increase the laser power. However, be aware that excessive power can lead to fragmentation of the peptide.[3]

  • Use a Hydrophobic Target Plate: These plates can help in concentrating your sample and allow for more effective washing to remove contaminants.

  • Change Sample Preparation Method: If the dried-droplet method yields poor results, try the thin-layer method, which can offer better resolution and higher spatial uniformity.

Q3: I am observing a lot of noise and interfering peaks in my spectrum. What can I do?

A3: High background noise and interfering peaks are often due to:

  • Contaminants: Salts, detergents, and polymers (like polyethylene glycol) are common sources of interference. Thorough sample purification is key.

  • Matrix Clusters: The matrix itself can form clusters that appear as peaks in the low mass range. This can be minimized by optimizing the matrix preparation and spotting technique.

  • Improper Plate Cleaning: Ensure the MALDI target plate is scrupulously cleaned before use to remove any residual contaminants.

Q4: Which matrix should I use for this compound analysis?

A4: For neuropeptides like those in the RFamide family, α-cyano-4-hydroxycinnamic acid (CHCA) is a widely used and effective matrix.[1] Sinapinic acid (SA) is generally preferred for larger proteins. It is recommended to start with CHCA and optimize the preparation method.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
No Signal or Very Weak Signal High salt concentration in the sample.Perform on-plate desalting with 0.1% TFA. Use a sample purification method like C18 ZipTips prior to spotting.[4]
Inappropriate matrix or poor co-crystallization.Use α-cyano-4-hydroxycinnamic acid (CHCA) matrix.[1] Experiment with different matrix-to-analyte ratios. Try the thin-layer sample preparation method.
Analyte concentration is too low.Concentrate the sample using techniques like vacuum centrifugation or reverse-phase chromatography.
Ion suppression from other components in a mixture.Use a modified thin-layer sample preparation method where the analyte is deposited on top of a pre-formed matrix layer to reduce the analyte suppression effect.[5]
Poor Resolution and Broad Peaks Inhomogeneous sample-matrix crystals.Use the thin-layer method for more uniform crystal formation. Ensure slow and even drying of the sample spot.
Non-optimized instrument settings (e.g., delayed extraction).Optimize the delayed extraction time on the mass spectrometer to improve resolution.[6]
Presence of Salt Adducts (e.g., [M+Na]+, [M+K]+) Residual salts in the sample.Implement on-plate washing. Ensure all solutions are prepared with high-purity water and solvents.
High Background Noise Contaminated matrix solution or MALDI plate.Prepare fresh matrix solutions daily. Thoroughly clean the MALDI plate with methanol and water.
Laser power is too high.Reduce the laser power to the minimum required to obtain a good signal.[3]

Experimental Protocols

Protocol 1: Standard Dried-Droplet Sample Preparation

This is a quick and widely used method for routine analysis.

Materials:

  • This compound sample solution (0.1-10 µM in a suitable solvent)

  • α-cyano-4-hydroxycinnamic acid (CHCA) matrix solution (saturated solution in 50:50 acetonitrile:water with 0.1% TFA)

  • MALDI target plate

  • Micropipettes and tips

Procedure:

  • On a clean section of the MALDI target plate, spot 1 µL of the CHCA matrix solution.

  • Immediately add 1 µL of the this compound sample solution to the matrix droplet.

  • Mix the solutions on the plate by gently pipetting up and down a few times.

  • Allow the spot to air dry completely at room temperature.

  • The plate is now ready for insertion into the mass spectrometer.

Protocol 2: On-Plate Desalting for Signal Enhancement

This protocol is recommended when salt contamination is suspected to be suppressing the signal.

Materials:

  • All materials from Protocol 1

  • Washing solution: 0.1% Trifluoroacetic acid (TFA) in deionized water

Procedure:

  • Follow steps 1-4 of the Standard Dried-Droplet Sample Preparation protocol.

  • Once the sample spot is completely dry, carefully add 1-2 µL of the ice-cold 0.1% TFA washing solution onto the spot.

  • Let the washing solution sit for 10-15 seconds.

  • Carefully aspirate the liquid from the side of the spot using a fine pipette tip, leaving the sample-matrix crystals intact.

  • Allow the spot to air dry completely before analysis.

Data Summary

Parameter Condition 1 Condition 2 Effect on Signal Reference
Sample Preparation Dried-DropletThin-LayerThin-layer method can provide better resolution and higher spatial uniformity.General MALDI Knowledge
On-Plate Washing No WashWash with 0.1% TFAWashing can significantly increase signal intensity by removing salts.General MALDI Knowledge
Matrix Selection Sinapinic Acid (SA)α-Cyano-4-hydroxycinnamic acid (CHCA)CHCA is generally more suitable for peptides in the mass range of Antho-RFamides.[1][1]

Visualizations

Experimental Workflow for this compound Analysis

experimental_workflow cluster_prep Sample & Matrix Preparation cluster_spot Spotting & Crystallization cluster_wash Optional: On-Plate Washing cluster_ms MALDI-TOF MS Analysis Sample This compound Sample Mix Mix Sample & Matrix (1:1) Sample->Mix Matrix CHCA Matrix Solution Matrix->Mix Spot Spot on MALDI Plate Mix->Spot Dry Air Dry Spot->Dry Wash Apply 0.1% TFA Dry->Wash If signal is weak Analyze Insert Plate & Acquire Data Dry->Analyze Direct Analysis Aspirate Aspirate Wash Solution Wash->Aspirate Redry Air Dry Again Aspirate->Redry Redry->Analyze Spectrum Mass Spectrum Analyze->Spectrum

Caption: General workflow for MALDI-TOF MS analysis of Antho-RFamides.

Troubleshooting Logic for Low Signal Intensity

troubleshooting_workflow Start Low or No Signal for This compound Check_Sample Is the sample fresh and properly stored? Start->Check_Sample Prepare_Fresh Prepare fresh sample and matrix solutions. Check_Sample->Prepare_Fresh No Check_Salts Is salt contamination a possibility? Check_Sample->Check_Salts Yes Prepare_Fresh->Check_Salts On_Plate_Wash Perform on-plate wash with 0.1% TFA. Check_Salts->On_Plate_Wash Yes Check_Matrix Are you using CHCA matrix and an optimal ratio? Check_Salts->Check_Matrix No On_Plate_Wash->Check_Matrix Consider_Purification Consider off-line sample purification (e.g., ZipTip). On_Plate_Wash->Consider_Purification Optimize_Ratio Optimize matrix-to-analyte ratio (e.g., try 1:2, 2:1). Check_Matrix->Optimize_Ratio No Check_Instrument Are instrument settings (laser, calibration) optimized? Check_Matrix->Check_Instrument Yes Optimize_Ratio->Check_Instrument Optimize_Instrument Recalibrate and adjust laser power gradually. Check_Instrument->Optimize_Instrument No Success Signal Improved Check_Instrument->Success Yes Optimize_Instrument->Success

Caption: Decision-making workflow for troubleshooting low signal intensity.

References

Technical Support Center: Addressing Cross-Reactivity of Antibodies Against RFamide Peptides

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with RFamide peptide antibodies. This resource provides targeted troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you address the common challenge of antibody cross-reactivity within this peptide family.

Introduction to RFamide Peptide Antibody Specificity

In mammals, RFamide peptides are categorized into at least five groups:

  • Neuropeptide FF (NPFF) group

  • Gonadotropin-Inhibitory Hormone (GnIH) or RF-amide related peptide (RFRP) group

  • Pyroglutamylated RF-amide Peptide (QRFP) group

  • Kisspeptin group

  • Prolactin-Releasing Peptide (PrRP) group[1][2][3]

Due to the structural homology among these peptides, meticulous validation and careful experimental design are critical to ensure antibody specificity.[1]

Frequently Asked Questions (FAQs)

Q1: What are RFamide peptides and why is antibody cross-reactivity a major concern? A1: RFamide peptides are neuropeptides that all feature a C-terminal arginine-phenylalanine-amide sequence (-RF-NH2). This conserved motif is a common immunogenic target. Consequently, antibodies raised against the C-terminus of one RFamide peptide can easily bind to other peptides in the family that share this epitope, a phenomenon known as cross-reactivity.[4] This can lead to false-positive results in various immunoassays.

Q2: How can I predict the potential cross-reactivity of my anti-RFamide antibody? A2: A good first step is to perform a sequence alignment of your immunizing peptide against other known RFamide peptides, particularly those within the same species you are studying. A high degree of sequence homology, especially around the C-terminal region, suggests a higher likelihood of cross-reactivity.[5][6] Tools like NCBI BLAST can be used for this purpose.[5][6] We recommend an alignment score of over 85% as a strong indicator of potential cross-reactivity.[6]

Q3: What is a peptide pre-adsorption (blocking) experiment and why is it a critical control? A3: A peptide pre-adsorption experiment is a crucial control for verifying antibody specificity.[7][8] In this procedure, the primary antibody is incubated with an excess of the immunizing peptide (the "blocking peptide") before it is applied to the sample. If the antibody is specific, the peptide will occupy its binding sites, and the signal in the assay (e.g., staining in IHC, a band in Western blot) should be significantly reduced or eliminated.[7][8][9]

Q4: My antibody works in Western Blotting but not in Immunohistochemistry (IHC). What could be the reason? A4: This is a common issue. Western blotting typically uses denatured, linearized proteins, while IHC involves proteins in their more native, three-dimensional conformation within a complex tissue environment.[9][10] An antibody raised against a linear peptide epitope might not recognize that same sequence when it's folded or masked within the native protein structure in tissue.[10] Additionally, tissue fixation in IHC can chemically modify the epitope, preventing antibody binding.

Q5: Are polyclonal or monoclonal antibodies better for reducing RFamide cross-reactivity? A5: Both have pros and cons. Monoclonal antibodies recognize a single epitope, which can provide high specificity if the epitope is unique to the target peptide.[11] However, if that single epitope is the conserved -RF-NH2 motif, the monoclonal antibody will be highly cross-reactive. Polyclonal antibodies recognize multiple epitopes on the antigen.[11] While this can increase the chance of cross-reactivity, it also means some antibodies in the mixture may bind to unique, non-conserved regions of the peptide, providing a more robust signal if properly validated. The choice depends on the uniqueness of the immunizing peptide sequence and rigorous validation.

Troubleshooting Guides

Problem 1: High Background or Non-Specific Staining in IHC/ICC
Potential Cause Recommended Solution & Rationale
Cross-reactivity with other RFamide peptides Perform a peptide pre-adsorption control. Incubate the antibody with a 5-10 fold molar excess of the immunizing peptide before applying it to the tissue. A significant reduction in staining confirms specificity. Also, test for cross-reactivity by pre-adsorbing with other related RFamide peptides.
Secondary antibody cross-reactivity The secondary antibody may be binding to endogenous immunoglobulins in the tissue. Use a secondary antibody that has been pre-adsorbed against the species of your sample (e.g., anti-mouse IgG, goat-adsorbed).[10] Run a control where you omit the primary antibody to check for secondary-only signal.[12][13]
Fc receptor binding Non-specific binding can occur via Fc receptors on certain cells. Block with normal serum from the same species as the secondary antibody (e.g., 10% normal goat serum) for 30-60 minutes before adding the primary antibody.[10]
Endogenous peroxidase/phosphatase activity If using HRP or AP detection systems, endogenous enzymes in the tissue can produce a false-positive signal. Quench endogenous peroxidase activity with a hydrogen peroxide (H₂O₂) solution before primary antibody incubation.[10]
Problem 2: Unexpected or Multiple Bands in Western Blotting
Potential Cause Recommended Solution & Rationale
Cross-reactivity with RFamide precursors or related peptides RFamide peptides are cleaved from larger precursor proteins, which may be detected by the antibody. Check the expected molecular weight of the precursor. Perform a peptide pre-adsorption experiment; the specific band corresponding to the mature peptide (and its precursor) should disappear.
Antibody is not specific The antibody may be recognizing other unrelated proteins. Validate using a positive control (e.g., cell lysate overexpressing the target) and a negative control (e.g., lysate from a knockout cell line).[9]
Suboptimal blocking or antibody concentration Insufficient blocking can lead to high background and non-specific bands. Optimize the blocking buffer (e.g., 5% non-fat milk or BSA in TBST) and incubation time.[14] Titrate the primary antibody to find the optimal concentration that maximizes specific signal and minimizes background.
Problem 3: The Pre-adsorption Control Failed (Signal Did Not Disappear)
Potential Cause Recommended Solution & Rationale
Observed signal is a true artifact The signal is likely non-specific. The antibody is binding to an unrelated protein or epitope. The antibody is not suitable for this application and a different, more specific antibody should be sourced or generated.[15]
Insufficient blocking peptide The concentration of the blocking peptide was too low to saturate all antibody binding sites. Increase the molar excess of the peptide to the antibody (try 50x or 100x molar excess) and optimize the pre-incubation time (e.g., incubate overnight at 4°C).[16]
Blocking peptide has degraded Peptides can be unstable. Ensure the blocking peptide is properly stored and has not degraded. Use freshly prepared peptide solution for the experiment.

Data Presentation

Table 1: Major Mammalian RFamide Peptide Families & Sequence Homology

This table highlights the shared C-terminal RF-NH2 motif (or similar Rx-NH2) across different families, which is the primary source of antibody cross-reactivity.

Peptide FamilyRepresentative PeptideSpeciesSequenceC-Terminal Motif
Kisspeptin Kisspeptin-10HumanYNWNSFGLRF-NH₂ -RF-NH₂
GnIH / RFRP RFRP-3HumanVPNLPQRF-NH₂ -RF-NH₂
NPFF NPFFHumanFLFQPQRF-NH₂ -RF-NH₂
QRFP 26RFaHumanTSGPLGNLAEELNGYGNKKGRF-NH₂ -RF-NH₂
PrRP PrRP-31HumanSGRGGFMDFPNAYDQAHLLQGLGLRA-NH₂ -RA-NH₂

Sequences are illustrative and show the conserved C-terminal region.

Table 2: Example Cross-Reactivity Data from a Competitive ELISA

This table shows hypothetical data from a competitive ELISA designed to test an anti-Kisspeptin-10 antibody. The IC₅₀ is the concentration of the competing peptide required to inhibit 50% of the antibody binding. The cross-reactivity percentage is calculated relative to the target peptide (Kisspeptin-10).

Competing PeptideIC₅₀ (nM)% Cross-ReactivityInterpretation
Kisspeptin-10 (Target) 1.5100%High affinity for the target antigen.
RFRP-3 1501.0%Low cross-reactivity.
NPFF 3200.47%Very low cross-reactivity.
26RFa >1000<0.15%Negligible cross-reactivity.
Unrelated Peptide >10000<0.01%No cross-reactivity.

Formula: % Cross-Reactivity = (IC₅₀ of Target Peptide / IC₅₀ of Test Peptide) * 100

Key Experimental Protocols

Protocol 1: Peptide Pre-adsorption for Antibody Specificity Control (IHC)

This protocol describes how to perform a pre-adsorption or "blocking" experiment to confirm antibody specificity in immunohistochemistry.[7][8]

Materials:

  • Primary antibody against your RFamide target.

  • Blocking peptide (the immunizing peptide for your primary antibody).

  • Incubation buffer (e.g., PBS with 5% normal serum and 0.3% Triton X-100).[8]

  • Two identical tissue sections prepared for IHC.

Procedure:

  • Optimize Antibody Concentration: First, determine the optimal working dilution of your primary antibody that gives a clear specific signal with low background.

  • Prepare Antibody Solutions: Prepare enough of the optimized, diluted antibody solution for two identical experiments. For example, if your final volume per slide is 100 µL, prepare 200 µL.

  • Divide and Treat:

    • Pipette 100 µL of the diluted antibody into a tube labeled "Control ".

    • Pipette the remaining 100 µL into a tube labeled "Blocked ".

  • Add Blocking Peptide: To the "Blocked" tube, add the blocking peptide to a final concentration that is in 5- to 10-fold molar excess of the antibody. Add an equivalent volume of buffer to the "Control" tube.[7][8]

  • Incubate: Gently mix both tubes and incubate for at least 60 minutes at room temperature (or overnight at 4°C) with gentle agitation.[7][8] This allows the peptide to bind to the antibody.

  • Apply to Samples: Proceed with your standard IHC protocol. Apply the "Control" solution to one tissue section and the "Blocked" solution to the identical second section.

  • Process and Compare: Complete the remaining IHC steps (secondary antibody, detection, etc.) for both slides.

  • Analyze: Compare the staining between the two slides. A specific signal should be present on the "Control" slide but absent or significantly diminished on the "Blocked" slide.[7][8] Any remaining signal on the "Blocked" slide is likely non-specific.

Protocol 2: Competitive ELISA for Quantifying Cross-Reactivity

This method is used to quantify the degree to which an antibody cross-reacts with related peptides.

Materials:

  • ELISA plates coated with your target RFamide peptide.

  • Primary antibody against the target peptide.

  • HRP-conjugated secondary antibody.

  • Serial dilutions of the target peptide (for standard curve).

  • Serial dilutions of related RFamide peptides to be tested for cross-reactivity.

  • Wash buffer (e.g., PBST) and substrate (e.g., TMB).

Procedure:

  • Prepare Standard and Competitors: Prepare serial dilutions of your standard (target) peptide and each of the other RFamide peptides you wish to test.

  • Incubate with Antibody: In separate tubes, mix a fixed, limiting concentration of the primary antibody with each dilution of the standard or competitor peptides. Incubate for 1-2 hours to allow binding to occur.

  • Add to Plate: Add these antibody/peptide mixtures to the wells of the peptide-coated ELISA plate. Incubate for 1-2 hours. Free antibody (not bound by peptide in the solution) will bind to the peptide coated on the plate.

  • Wash: Wash the plate thoroughly with wash buffer to remove unbound antibodies and peptides.

  • Add Secondary Antibody: Add the HRP-conjugated secondary antibody and incubate for 1 hour.

  • Wash and Detect: Wash the plate again and add the TMB substrate. Stop the reaction with stop solution.

  • Read Absorbance: Read the absorbance at 450 nm.

  • Analyze Data:

    • Plot the absorbance versus the log of the peptide concentration for the standard and for each competitor peptide.

    • Determine the IC₅₀ value (the concentration that causes 50% inhibition of the maximum signal) for each curve.

    • Calculate the percent cross-reactivity using the formula provided with Table 2.

Visualizations and Workflows

Antibody_Validation_Workflow start Start: Receive new anti-RFamide Ab blast In Silico Check: BLAST immunogen sequence vs. other RFamides start->blast Predict potential issues wb Western Blot: Test on positive & negative control lysates blast->wb Initial screen pre_adsorb Specificity Control: Peptide Pre-adsorption (IHC / WB) wb->pre_adsorb Confirm on-target comp_elisa Quantitative Check: Competitive ELISA vs. related peptides pre_adsorb->comp_elisa Quantify cross-reactivity decision Signal specific and cross-reactivity acceptable? comp_elisa->decision pass PASS: Antibody validated for specific application decision->pass Yes fail FAIL: Do not use Ab. Source new antibody. decision->fail No

Caption: Workflow for validating anti-RFamide antibody specificity.

Competitive_ELISA_Principle cluster_0 Step 1: Pre-incubation cluster_1 Step 2: Competition cluster_2 Step 3: Detection Ab Peptide_sol Free Peptide (Competitor) Ab->Peptide_sol Antibody mixed with competitor peptide Ab_free Well ELISA Well (Coated with Target Peptide) Ab_bound_sol Ab_bound_sol->Well Bound Ab cannot bind Peptide_bound_sol Competitor Ab_bound_well Ab_free->Ab_bound_well Free Ab binds to coated peptide Well_final ELISA Well Signal Signal is inversely proportional to competitor concentration

Caption: Principle of competitive ELISA for cross-reactivity testing.

Peptide_Preadsorption cluster_control Control Experiment cluster_blocked Blocked Experiment Ab_ctrl Antibody Tissue_ctrl Tissue Section with RFamide Peptides A, B, C Ab_ctrl->Tissue_ctrl Applied to Stain_ctrl Result: Staining of A, B, C (Specific + Cross-reactive) Tissue_ctrl->Stain_ctrl Leads to Ab_block Antibody Incubate Pre-incubated Ab_block->Incubate Peptide_A Excess Peptide A Peptide_A->Incubate Tissue_block Tissue Section with RFamide Peptides A, B, C Incubate->Tissue_block Applied to Stain_block Result: No Staining (Signal is specific) Tissue_block->Stain_block Leads to

Caption: Logic of the peptide pre-adsorption (blocking) control.

References

stability and long-term storage of synthetic Antho-RFamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and long-term storage of synthetic Antho-RFamide.

Frequently Asked Questions (FAQs)

Q1: How should I store my lyophilized synthetic this compound?

A1: For long-term storage, lyophilized this compound should be kept in a tightly sealed container at -20°C or, preferably, -80°C in a dark, dry environment.[1][2][3][4][5] For short-term storage, refrigeration at 4°C is acceptable for a few weeks.[1][2] It is crucial to minimize exposure to moisture, as this will significantly decrease the long-term stability of the peptide.[1][2][6]

Q2: What is the proper procedure for handling lyophilized this compound?

A2: Before opening the vial, it is essential to allow the container to equilibrate to room temperature.[1][2][5][7] This prevents condensation from forming inside the vial, which can compromise the peptide's stability.[5] After weighing the desired amount, it is best practice to reseal the container, preferably under an inert gas like nitrogen or argon, to minimize oxidation.[1][3]

Q3: How should I store synthetic this compound once it is in solution?

A3: The shelf life of peptides in solution is limited.[2] For optimal stability, peptide solutions should be prepared in a sterile, slightly acidic buffer (pH 5-6) and stored in single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[2][4][8]

Q4: Which amino acid residues in this compound are most susceptible to degradation?

A4: The sequence of this compound is pyroGlu-Gly-Arg-Phe-NH2. While this peptide is relatively stable due to the N-terminal pyroglutamic acid modification which protects against aminopeptidases, general peptide degradation pathways should be considered. Although this compound does not contain highly susceptible residues like Cysteine or Methionine, oxidation can still occur over time.[9] The amide group at the C-terminus is generally stable but can be susceptible to hydrolysis under harsh acidic or alkaline conditions.

Q5: What are the common signs of this compound degradation?

A5: Degradation can manifest as a loss of biological activity, changes in solubility, or the appearance of unexpected peaks during analytical chromatography (e.g., HPLC). Visual inspection for discoloration or aggregation may also indicate degradation.

Troubleshooting Guides

Issue 1: Loss of Biological Activity in Experiments
Possible Cause Troubleshooting Step
Peptide Degradation - Ensure the peptide has been stored correctly (see storage guidelines).- Prepare fresh solutions from a new lyophilized stock.- Assess the purity and integrity of the peptide solution using HPLC.
Improper Solubilization - Confirm that the correct solvent was used for reconstitution.- Ensure the peptide is fully dissolved before use. Sonication can aid in dissolving difficult peptides.[7]
Repeated Freeze-Thaw Cycles - Always aliquot peptide solutions into single-use volumes to avoid repeated freezing and thawing.[2]
Issue 2: Inconsistent Experimental Results
Possible Cause Troubleshooting Step
Peptide Concentration Errors - Peptides can be hygroscopic; ensure accurate weighing after allowing the vial to equilibrate to room temperature.[5][6]- Re-quantify the peptide concentration using a reliable method such as UV-Vis spectroscopy or amino acid analysis.
Partial Peptide Degradation - Analyze the peptide solution by HPLC or mass spectrometry to check for the presence of degradation products.
Adsorption to Surfaces - Peptides can adsorb to glass and plastic surfaces.[9] Consider using low-adsorption vials and pipette tips.

Data Summary

Table 1: Recommended Storage Conditions for Synthetic this compound
Form Storage Temperature Expected Shelf Life Key Considerations
Lyophilized Powder -80°CSeveral yearsStore in a tightly sealed container with a desiccant.[5]
-20°CUp to several yearsStore in a tightly sealed container with a desiccant.[1][2][5]
4°CShort-term (weeks)Protect from moisture and light.[1][2]
Room TemperatureShort-term (days to weeks)For transport or brief periods only; minimize exposure to light and moisture.[1][2][3]
In Solution -80°CApproximately 1 yearAliquot into single-use volumes.[8] Use a sterile buffer (pH 5-6).[2][4]
-20°C3-4 monthsAliquot into single-use volumes.[8] Use a sterile buffer (pH 5-6).[2][4]
4°C1-2 weeksProne to bacterial growth; use sterile filtration.[8]

Experimental Protocols

Protocol: Assessment of Synthetic this compound Stability by RP-HPLC

This protocol provides a general method to assess the stability of synthetic this compound over time under various storage conditions.

1. Materials:

  • Synthetic this compound (lyophilized)
  • Solvents for reconstitution (e.g., sterile water, PBS, or other relevant buffer)
  • HPLC system with a C18 column
  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile (ACN)
  • Temperature-controlled storage units (e.g., -80°C, -20°C, 4°C, 25°C)

2. Procedure:

  • Reconstitution: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in the desired solvent.
  • Aliquoting: Dispense the stock solution into multiple single-use aliquots.
  • Time Zero (T0) Analysis: Immediately analyze one aliquot by RP-HPLC to establish the initial purity profile.
  • Storage: Store the remaining aliquots under the desired storage conditions (e.g., different temperatures).
  • Time Point Analysis: At specified time points (e.g., 1 week, 1 month, 3 months, etc.), retrieve one aliquot from each storage condition.
  • HPLC Analysis:
  • Allow the aliquot to thaw and equilibrate to room temperature.
  • Inject a standard volume onto the C18 column.
  • Run a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes).
  • Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 280 nm).
  • Data Analysis:
  • Integrate the peak area of the intact this compound and any new peaks corresponding to degradation products.
  • Calculate the percentage of remaining intact peptide at each time point relative to the T0 sample.
  • Plot the percentage of intact peptide versus time for each storage condition to determine the stability profile.

Visualizations

Troubleshooting_Workflow Troubleshooting Workflow for Inconsistent Results start Inconsistent Experimental Results Observed check_storage Verify Storage Conditions (Temp, Light, Moisture) start->check_storage check_handling Review Handling Procedures (Equilibration, Aliquoting) check_storage->check_handling Storage OK review_protocols Review and Revise Protocols check_storage->review_protocols Incorrect check_solution Assess Peptide Solution (Freshness, Solubility) check_handling->check_solution Handling OK check_handling->review_protocols Incorrect hplc_analysis Perform HPLC/MS Analysis check_solution->hplc_analysis Solution Appears OK new_stock Use New Lyophilized Stock check_solution->new_stock Old/Improperly Prepared degradation_found Degradation Products Detected? hplc_analysis->degradation_found quantify Re-quantify Peptide Concentration concentration_off Concentration Inaccurate? quantify->concentration_off degradation_found->quantify No degradation_found->new_stock Yes adjust_concentration Adjust Concentration for Future Experiments concentration_off->adjust_concentration Yes concentration_off->review_protocols No end Problem Resolved new_stock->end adjust_concentration->end review_protocols->end

Troubleshooting workflow for inconsistent results.

Antho_RFamide_Signaling_Pathway General RF-amide Signaling Pathway Antho_RFamide This compound GPCR G-Protein Coupled Receptor (GPCR) Antho_RFamide->GPCR Binds to G_Protein G-Protein (Gi/o, Gq) GPCR->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase, PLC) G_Protein->Effector Modulates Second_Messenger Second Messenger (e.g., cAMP, IP3, DAG) Effector->Second_Messenger Produces/Inhibits Cellular_Response Cellular Response (e.g., Neuronal Inhibition/Excitation) Second_Messenger->Cellular_Response Leads to

Generalized RF-amide peptide signaling pathway.

References

Technical Support Center: Electrophysiology & Antho-RFamide Application

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Antho-RFamide in electrophysiology experiments. The focus is on minimizing experimental artifacts to ensure high-quality data acquisition.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it function?

This compound is a neuropeptide originally isolated from sea anemones.[1][2] It belongs to the family of RFamide peptides, which are characterized by a C-terminal Arginine-Phenylalanine-amide motif.[3] These peptides are known to be neuromodulators, and evidence suggests they act on G-protein coupled receptors (GPCRs).[4][5] Specifically, FMRFamide-related peptides, a class that includes this compound, have been shown to activate GPCRs, in some cases through the Gαq pathway.[4] The binding of this compound to its receptor can initiate an intracellular signaling cascade, leading to various physiological responses, including the modulation of neuronal activity and muscle contraction.[6][7]

Q2: I'm observing a sudden increase in baseline noise after applying this compound. What could be the cause?

An increase in baseline noise upon application of a peptide solution can stem from several sources unrelated to the peptide's biological activity. Here are some common culprits:

  • Vehicle Effects: The solvent used to dissolve the this compound (e.g., DMSO, ethanol) might alter the electrical properties of your recording solution or interact with the electrode. It is crucial to perform a vehicle-only control application to determine if the solvent itself is the source of the artifact.

  • Perfusion System Artifacts: The act of perfusing the new solution can introduce mechanical or electrical noise. This can be due to bubbles in the perfusion line, mechanical vibration of the tubing, or a change in the liquid junction potential at the reference electrode.

  • Contamination of the Peptide Stock: The peptide stock solution itself could be contaminated. Filtering the stock solution may help in some cases.

Q3: My gigaohm seal is unstable or lost after this compound application. How can I prevent this?

Maintaining a stable gigaohm seal is critical for high-quality patch-clamp recordings.[8] If you experience seal instability after applying this compound, consider the following:

  • Mechanical Disturbance: Ensure that your perfusion system is set up to minimize mechanical disturbances to the cell and pipette. The flow rate should be gentle and constant.

  • Solution Osmolarity: A mismatch in the osmolarity between your bath solution and the this compound-containing solution can cause the cell to swell or shrink, destabilizing the seal. Verify that the final osmolarity of your experimental solution is consistent with your standard bath solution.

  • Peptide-Membrane Interactions: While less common, high concentrations of peptides can sometimes interact with the lipid bilayer, affecting membrane integrity. Try reducing the concentration of this compound to the lowest effective dose.

Troubleshooting Guides

Guide 1: Identifying and Minimizing Electrical Noise

Electrical noise is a pervasive issue in electrophysiology.[6] A systematic approach is often the most effective way to identify and eliminate sources of noise.[6]

Experimental Protocol for a Systematic Noise Hunt:

  • Establish a Baseline: Start with a minimal setup: only the headstage, manipulator, sample holder, and microscope inside the Faraday cage.[6]

  • Isolate the Amplifier: With the headstage connected but no electrode holder, observe the noise level. This represents the internal noise of your amplifier.

  • Introduce the Electrode Holder: Attach the electrode holder without a pipette. A significant increase in noise points to a problem with the holder (e.g., contamination, faulty connection).

  • Add the Pipette: Place a pipette filled with internal solution into the holder and lower it into the bath. Noise introduced at this stage could be related to the pipette solution, the pipette glass, or the reference electrode.

  • Systematically Reintroduce Equipment: One by one, turn on and connect other pieces of equipment (e.g., light source, camera, perfusion system) and observe their effect on the noise level.[6] A digital oscilloscope can be a valuable tool for visualizing noise in real-time.[6]

Table 1: Common Sources of Electrical Noise and Mitigation Strategies

Noise SourceCommon FrequenciesMitigation Strategies
Mains Hum 50/60 Hz and harmonicsEnsure all equipment is connected to a single, common ground point. Avoid ground loops by not connecting the signal ground on the amplifier to a second grounding point.
High-Frequency Noise >1 kHzIdentify and shield or remove sources like computer monitors, fluorescent lights, and switching power supplies. A Faraday cage is essential for shielding from external high-frequency noise.[6]
Perfusion System VariableEnsure proper grounding of the perfusion system. Use a gravity-fed system to avoid pump-induced electrical noise. If a pump is necessary, place it as far from the rig as possible.
Electrode Drift/Instability Slow baseline shiftsEnsure proper chloriding of Ag/AgCl wires.[9] Allow electrodes and solutions to equilibrate to the recording temperature.
Guide 2: Best Practices for Peptide Application

Applying peptides like this compound requires care to avoid introducing artifacts.

Experimental Protocol for Artifact-Free Peptide Application:

  • Prepare Stock Solutions: Dissolve this compound in a suitable, high-purity solvent at a high concentration to minimize the volume of solvent added to your final recording solution.

  • Vehicle Control: Always perform a control experiment where you apply the vehicle solution alone to ensure it does not produce the effect you are studying or introduce artifacts.

  • Filter Solutions: Filter your final peptide-containing solution through a 0.2 µm syringe filter to remove any precipitates or contaminants.

  • Optimize Perfusion: Use a perfusion system with a low flow rate to avoid mechanical disruption of the cell. Ensure the solution exchange is complete but gentle.

  • Monitor the Reference Electrode: The liquid junction potential can change when the bath solution is altered. This can cause a shift in the baseline. Using a salt bridge for your reference electrode can minimize these shifts.

Visualizing Experimental Workflows and Signaling Pathways

Putative this compound Signaling Pathway

The following diagram illustrates a plausible signaling pathway for this compound, based on its classification as an RFamide peptide that can activate G-protein coupled receptors, potentially through a Gαq subunit.

Antho_RFamide_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space AnthoRF This compound GPCR This compound Receptor (GPCR) AnthoRF->GPCR Binding G_protein G-Protein (Gαq, Gβγ) GPCR->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release ER->Ca_release Induces Cellular_Response Cellular Response (e.g., Ion Channel Modulation) Ca_release->Cellular_Response Modulates PKC->Cellular_Response Phosphorylates Targets

A putative signaling pathway for this compound via a Gαq-coupled GPCR.

Troubleshooting Workflow for Noise Reduction

This diagram outlines a logical workflow for identifying and mitigating sources of noise in an electrophysiology setup.

Noise_Troubleshooting_Workflow Start High Baseline Noise Detected Check_Grounding Check Grounding Scheme Start->Check_Grounding Check_Grounding->Start Ground Loop Found (Correct & Re-test) Isolate_Equipment Systematically Isolate Equipment Check_Grounding->Isolate_Equipment Grounding OK Identify_Source Identify Noise Source? Isolate_Equipment->Identify_Source Shield_Source Shield or Remove Source Identify_Source->Shield_Source Yes Check_Perfusion Check Perfusion System Identify_Source->Check_Perfusion No End_Good Noise Reduced Shield_Source->End_Good Ground_Perfusion Ground Perfusion System Check_Perfusion->Ground_Perfusion Noise on Perfusion Check_Holder Clean/Check Electrode Holder & Wire Check_Perfusion->Check_Holder Perfusion OK Ground_Perfusion->End_Good Review_Solutions Review Solutions & Pipette Check_Holder->Review_Solutions End_Bad Problem Persists (Consult Senior Staff/Manuals) Review_Solutions->End_Bad

References

Technical Support Center: Optimizing Antho-RFamide Immunolabeling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Antho-RFamide immunolabeling.

Troubleshooting Guide

This guide addresses common issues encountered during this compound immunolabeling experiments.

Problem Possible Cause Recommended Solution
Weak or No Signal Inadequate fixationOptimize fixative concentration and incubation time. Over-fixation can mask the epitope.[1]
Low primary antibody concentrationIncrease the antibody concentration or extend the incubation period (e.g., overnight at 4°C).[1][2]
Incompatible primary and secondary antibodiesEnsure the secondary antibody is raised against the host species of the primary antibody (e.g., use an anti-rabbit secondary for a rabbit primary).[2]
Poor permeabilizationIf using a cross-linking fixative like paraformaldehyde, ensure adequate permeabilization with a detergent such as Triton X-100.[1][2]
Protein not present or at low levelsRun a positive control to confirm the presence of the antigen. Consider using a signal amplification method if the target is known to have low expression.[1][2]
High Background Primary or secondary antibody concentration too highTitrate antibodies to determine the optimal concentration that maximizes signal-to-noise ratio.[3][4]
Insufficient blockingIncrease the blocking time or try a different blocking agent (e.g., normal serum from the same species as the secondary antibody).[3]
Inadequate washingIncrease the number and/or duration of wash steps to remove unbound antibodies.[3]
AutofluorescenceUse a fresh fixative solution, as old formaldehyde can autofluoresce. Consider using a mounting medium with an anti-fade reagent.[3][5]
Non-Specific Staining Cross-reactivity of the secondary antibodyRun a control with only the secondary antibody to check for non-specific binding.[3]
Presence of endogenous immunoglobulinsIf the primary antibody was raised in the same species as the tissue sample, use a species-on-species detection kit.[4]

Frequently Asked Questions (FAQs)

Q1: What is the best fixative for this compound immunolabeling?

A1: The optimal fixative can depend on the specific tissue and antibody used. However, for neuropeptides like this compound, a common starting point is 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).[6] It is crucial to optimize the fixation time and concentration, as over-fixation can mask the antigen epitope.[1] Some studies have shown that lower concentrations of PFA (e.g., 0.5%) can lead to better staining for some neural antigens.[7]

Q2: How long should I fix my samples?

A2: Fixation time is a critical parameter that requires optimization. For cell cultures, a 10-20 minute fixation with 4% PFA at room temperature is a good starting point. For tissue sections, fixation can range from a few hours to overnight at 4°C.[6] Over-fixation should be avoided as it can lead to a decrease in signal.[1]

Q3: Do I need to perform antigen retrieval for this compound staining?

A3: For frozen sections, antigen retrieval is typically not necessary. However, for formalin-fixed, paraffin-embedded (FFPE) tissues, antigen retrieval is often required to unmask the epitope that may have been cross-linked during fixation.[8]

Q4: My signal is very weak. How can I improve it?

A4: There are several ways to enhance a weak signal. First, ensure your fixation and permeabilization steps are optimal. You can also try increasing the concentration of your primary antibody or extending the incubation time. Using a brighter fluorophore on your secondary antibody or employing a signal amplification kit can also significantly boost the signal.[5]

Q5: I am seeing a lot of background staining. What can I do to reduce it?

A5: High background can be caused by several factors. Ensure you have an adequate blocking step (e.g., 1 hour at room temperature) using a suitable blocking agent like normal serum or bovine serum albumin (BSA).[3] Optimizing the dilutions of your primary and secondary antibodies is also critical, as excessively high concentrations can lead to non-specific binding.[4] Thorough washing between antibody incubation steps is also essential.[3]

Data Presentation

Table 1: Comparison of Paraformaldehyde (PFA) Fixation Conditions for Neuropeptide Immunolabeling

PFA ConcentrationIncubation TimeTemperatureExpected OutcomeConsiderations
4%15-30 minRoom TempGood preservation of cellular morphology.[9]May mask some epitopes, potentially requiring antigen retrieval.[8]
2%30-60 minRoom TempMilder fixation, may improve antigen availability.May not be sufficient for all tissues, potentially leading to morphological artifacts.
0.5%10-15 minRoom TempCan result in robust staining for some neural antigens by reducing epitope masking.[7]May not provide adequate fixation for all applications, risking protein diffusion.
4%4-16 hours4°CCommon for tissue blocks, allows for deeper penetration of the fixative.Risk of over-fixation, especially for surface antigens.[1]

Table 2: Common Permeabilization Reagents and Their Properties

ReagentConcentrationIncubation TimeMechanism of ActionBest For
Triton X-100 0.1-0.5% in PBS10-15 minNon-ionic detergent, solubilizes membranes.Permeabilizing the plasma membrane and nuclear membrane.
Saponin 0.1-0.5% in PBS5-10 minMild non-ionic detergent, selectively removes cholesterol.Permeabilizing the plasma membrane while leaving internal membranes intact.
Methanol (ice-cold) 100%5-10 min at -20°COrganic solvent, dehydrates and precipitates proteins.Simultaneously fixes and permeabilizes.
Acetone (ice-cold) 100%5-10 min at -20°COrganic solvent, similar to methanol.Simultaneously fixes and permeabilizes.

Experimental Protocols

Optimized Fixation and Immunolabeling Protocol for this compound in Cultured Neurons
  • Cell Culture: Grow neurons on sterile glass coverslips in a suitable culture medium.

  • Washing: Gently wash the cells three times with pre-warmed Phosphate-Buffered Saline (PBS).

  • Fixation:

    • Prepare a fresh 4% Paraformaldehyde (PFA) solution in PBS.

    • Fix the cells for 15 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Permeabilization:

    • Incubate the cells with 0.25% Triton X-100 in PBS for 10 minutes at room temperature.

  • Washing: Wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Incubate the cells with a blocking buffer (e.g., 5% Normal Goat Serum, 1% BSA in PBS) for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Dilute the anti-Antho-RFamide primary antibody in the blocking buffer to its optimal concentration.

    • Incubate the cells with the primary antibody overnight at 4°C in a humidified chamber.

  • Washing: Wash the cells three times with PBS containing 0.1% Tween 20 (PBST) for 10 minutes each.

  • Secondary Antibody Incubation:

    • Dilute the fluorophore-conjugated secondary antibody in the blocking buffer.

    • Incubate the cells with the secondary antibody for 1-2 hours at room temperature in the dark.

  • Washing: Wash the cells three times with PBST for 10 minutes each.

  • Counterstaining (Optional):

    • Incubate with a nuclear counterstain like DAPI (1 µg/mL in PBS) for 5 minutes.

  • Final Wash: Wash once with PBS.

  • Mounting: Mount the coverslips onto microscope slides using an anti-fade mounting medium.

  • Imaging: Image the slides using a fluorescence or confocal microscope.

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_staining Immunostaining cluster_final Final Steps start Start: Cultured Cells/Tissue wash1 Wash with PBS start->wash1 fix Fixation (e.g., 4% PFA) wash1->fix wash2 Wash with PBS fix->wash2 perm Permeabilization (e.g., Triton X-100) wash2->perm block Blocking (e.g., Normal Goat Serum) perm->block primary_ab Primary Antibody Incubation (anti-Antho-RFamide) block->primary_ab wash3 Wash with PBST primary_ab->wash3 secondary_ab Secondary Antibody Incubation (Fluorophore-conjugated) wash3->secondary_ab wash4 Wash with PBST secondary_ab->wash4 counterstain Counterstain (Optional, e.g., DAPI) wash4->counterstain mount Mount with Anti-fade Medium counterstain->mount image Imaging mount->image

Caption: Experimental workflow for this compound immunolabeling.

signaling_pathway cluster_receptor Cell Membrane cluster_pathways Intracellular Signaling Antho_RFamide This compound Receptor This compound Receptor (GPCR) Antho_RFamide->Receptor G_protein G-protein Receptor->G_protein Effector1 Effector Enzyme 1 (e.g., Adenylyl Cyclase) G_protein->Effector1 Stimulatory/Inhibitory Gα Effector2 Effector Enzyme 2 (e.g., Phospholipase C) G_protein->Effector2 Gαq Second_Messenger1 Second Messenger (e.g., cAMP) Effector1->Second_Messenger1 Second_Messenger2 Second Messengers (e.g., IP3, DAG) Effector2->Second_Messenger2 Downstream1 Downstream Signaling 1 (e.g., PKA activation) Second_Messenger1->Downstream1 Downstream2 Downstream Signaling 2 (e.g., Ca2+ release, PKC activation) Second_Messenger2->Downstream2 Response1 Cellular Response 1 (e.g., Inhibition) Downstream1->Response1 Response2 Cellular Response 2 (e.g., Stimulation) Downstream2->Response2

Caption: Proposed dual signaling pathway for this compound.

References

Validation & Comparative

A Comparative Guide to the Physiological Effects of Antho-RFamide and FMRFamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of the physiological effects of two prominent RFamide neuropeptides: Antho-RFamide, primarily found in cnidarians, and FMRFamide, first discovered in mollusks but with related peptides found across the animal kingdom. This comparison is supported by experimental data, detailed methodologies, and visualizations of their signaling pathways to aid in research and drug development endeavors.

Overview

This compound (1][2] this compound, isolated from sea anemones, also plays a crucial role in neuromuscular transmission within its native phylum.[3][4]

Quantitative Data Comparison

The following table summarizes quantitative data from various studies, highlighting the differences in potency and physiological effects of this compound and FMRFamide in different biological systems.

PeptideSpeciesPreparationMeasured EffectConcentration/PotencyCitation
This compound Actinia equina (Sea anemone)Isolated tentaclesIncreased frequency of spontaneous contractionsThreshold: < 10⁻⁷ M; Near maximum: ~10⁻⁴ M[5]
Calliactis parasitica (Sea anemone)Isolated sphincter muscleContractionThreshold: 10⁻⁹ M (for related Antho-RWamide II)[4]
Schistocerca gregaria (Locust)Semi-isolated heartNo detectable effectUp to 10⁻⁶ M[4]
Schistocerca gregaria (Locust)Extensor tibiae muscleNo detectable effect on twitch tensionNot specified[4]
FMRFamide Mercenaria mercenaria (Hard clam)Ventricle stripsIncreased force and frequency of heartbeat-[6]
Helix aspersa (Snail)Identified neurons (D3 and E2)Decrease in Ca²⁺ current10 to 50 µM[7]
Schistocerca gregaria (Locust)Semi-isolated heartCardioexcitatory effectsThreshold: 10⁻⁸ to 10⁻⁷ M[1]
Drosophila melanogasterStably expressed receptor in CHO cellsReceptor activation (EC₅₀)6 x 10⁻⁹ M[1]

Signaling Pathways

The signaling mechanisms of FMRFamide are notably diverse, involving both metabotropic and ionotropic pathways. In contrast, the signaling pathway for this compound is less characterized but is suggested to involve GPCRs and direct effects on ion channels in cnidarians.

FMRFamide Signaling

FMRFamide and its related peptides can activate both G-protein coupled receptors (GPCRs) and a unique class of peptide-gated ion channels.

  • GPCR Pathway: In many invertebrates, FMRFamide binds to GPCRs, which can couple to various G-proteins (e.g., Gαq, Gαi/o, Gαs) to modulate intracellular second messenger levels, such as cAMP and Ca²⁺.[2][6] This can lead to a wide range of cellular responses, including modulation of ion channel activity, muscle contraction, and changes in gene expression.[7]

  • Ionotropic Pathway (FaNaC): FMRFamide can directly gate a sodium-selective ion channel known as FaNaC (FMRFamide-gated sodium channel).[8][9] This interaction leads to rapid depolarization of the cell membrane, providing a mechanism for fast excitatory neurotransmission.[8]

FMRFamide_Signaling cluster_GPCR GPCR Pathway cluster_Ionotropic Ionotropic Pathway FMRFamide FMRFamide GPCR FMRFamide Receptor (GPCR) FMRFamide->GPCR FaNaC FaNaC (Ion Channel) FMRFamide->FaNaC G_protein G-protein (Gαq, Gαi/o, Gαs) GPCR->G_protein activates Second_Messengers Second Messengers (e.g., cAMP, Ca²⁺) G_protein->Second_Messengers modulates Cellular_Response_GPCR Cellular Response (e.g., muscle contraction, neuronal modulation) Second_Messengers->Cellular_Response_GPCR Na_influx Na⁺ Influx FaNaC->Na_influx gates Depolarization Membrane Depolarization Na_influx->Depolarization Cellular_Response_Ionotropic Fast Excitatory Response Depolarization->Cellular_Response_Ionotropic

FMRFamide Signaling Pathways
This compound Signaling

The signaling pathway for this compound is not as definitively characterized as that of FMRFamide. Current evidence suggests it primarily acts as a neurotransmitter in cnidarians, directly influencing muscle cell activity. While specific receptors are still being identified, it is hypothesized to act through GPCRs.[1] Additionally, related cnidarian RFamide peptides, such as Antho-RWamide I, have been shown to modulate Ca²⁺ currents, suggesting a potential interaction with ion channels.

Antho_RFamide_Signaling cluster_Antho Hypothesized this compound Pathway Antho_RFamide This compound Receptor This compound Receptor (GPCR - Putative) Antho_RFamide->Receptor Signaling_Cascade Intracellular Signaling Cascade Receptor->Signaling_Cascade Ion_Channel Ion Channel Modulation (e.g., Ca²⁺) Signaling_Cascade->Ion_Channel Cellular_Response Cellular Response (e.g., muscle contraction) Ion_Channel->Cellular_Response

Hypothesized this compound Signaling

Experimental Protocols

The following sections detail generalized protocols for key experiments used to characterize and compare the physiological effects of neuropeptides like this compound and FMRFamide.

In Vitro Muscle Contraction Assay

This assay is used to quantify the myotropic (muscle-contracting or relaxing) effects of neuropeptides.

Objective: To measure the dose-dependent effect of a neuropeptide on the force and/or frequency of muscle contractions.

Methodology:

  • Tissue Preparation: A suitable muscle tissue (e.g., sea anemone sphincter muscle, locust heart, or mollusk ventricle) is dissected and mounted in an organ bath containing an appropriate physiological saline solution. The temperature and aeration of the saline are maintained at optimal levels for the specific tissue.

  • Transducer Setup: One end of the muscle preparation is fixed, while the other is attached to an isometric or isotonic force transducer. The transducer is connected to a data acquisition system to record changes in muscle tension or length.

  • Peptide Application: After a period of equilibration to establish a stable baseline of spontaneous or electrically stimulated contractions, the neuropeptide is added to the organ bath in increasing concentrations.

  • Data Recording: The changes in contraction amplitude and frequency are recorded for each peptide concentration. A washout period with fresh saline is performed between applications of different concentrations to allow the muscle to return to its baseline activity.

  • Data Analysis: The responses are quantified and plotted against the peptide concentration to generate a dose-response curve, from which parameters like the EC₅₀ (half-maximal effective concentration) can be calculated.

Muscle_Contraction_Workflow A Tissue Dissection and Mounting B Connection to Force Transducer A->B Repeat for each concentration C Equilibration and Baseline Recording B->C Repeat for each concentration D Peptide Application (Cumulative Concentrations) C->D Repeat for each concentration E Data Acquisition (Force/Frequency) D->E Repeat for each concentration F Washout E->F Repeat for each concentration G Data Analysis (Dose-Response Curve) E->G F->D Repeat for each concentration

In Vitro Muscle Contraction Assay Workflow
Electrophysiological Recording (Whole-Cell Patch Clamp)

This technique is used to study the effects of neuropeptides on the electrical properties of single neurons, such as ion channel activity and membrane potential.

Objective: To determine how a neuropeptide modulates ion currents and neuronal excitability.

Methodology:

  • Cell Preparation: Neurons are either isolated and cultured or studied within acute brain slices. The preparation is placed in a recording chamber on a microscope stage and superfused with an external physiological solution.

  • Pipette Preparation: A glass micropipette with a very fine tip (around 1 µm) is filled with an internal solution that mimics the intracellular environment of the neuron.

  • Seal Formation: The micropipette is carefully brought into contact with the membrane of a target neuron. Gentle suction is applied to form a high-resistance "giga-seal" between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: A brief pulse of suction is applied to rupture the patch of membrane under the pipette, establishing electrical and diffusional continuity between the pipette interior and the cell cytoplasm.

  • Recording: In voltage-clamp mode, the membrane potential is held constant, and the currents flowing across the membrane in response to peptide application are measured. In current-clamp mode, the membrane potential is allowed to vary, and changes in response to peptide application are recorded.

  • Data Analysis: The recorded currents or voltage changes are analyzed to determine the specific ion channels affected by the neuropeptide and its overall effect on neuronal excitability (e.g., excitatory or inhibitory).

Receptor Binding Assay

This assay is used to determine the affinity of a ligand (neuropeptide) for its receptor.

Objective: To quantify the binding affinity (Kd) of a neuropeptide to its receptor and to screen for potential agonists or antagonists.

Methodology:

  • Membrane Preparation: Tissues or cells expressing the receptor of interest are homogenized and centrifuged to isolate a membrane fraction containing the receptors.

  • Radioligand Binding: The membrane preparation is incubated with a radiolabeled version of the neuropeptide (or a known ligand for the receptor) at a fixed concentration.

  • Competition Assay: To determine the affinity of an unlabeled neuropeptide (the competitor), it is added to the incubation mixture in increasing concentrations. The unlabeled peptide will compete with the radioligand for binding to the receptor.

  • Separation of Bound and Free Ligand: After incubation, the mixture is rapidly filtered through a glass fiber filter. The membranes with the bound radioligand are trapped on the filter, while the unbound radioligand passes through.

  • Quantification: The amount of radioactivity trapped on the filter is measured using a scintillation counter.

  • Data Analysis: The data is used to generate a competition curve, from which the IC₅₀ (half-maximal inhibitory concentration) of the unlabeled neuropeptide can be determined. The IC₅₀ is then used to calculate the binding affinity (Ki).

Conclusion

This compound and FMRFamide, while both members of the RFamide peptide family, exhibit distinct physiological effects and mechanisms of action. FMRFamide is a versatile signaling molecule in many invertebrates, acting through both GPCRs and ionotropic receptors to modulate a wide range of processes. This compound appears to be a key neurotransmitter in cnidarians, primarily involved in neuromuscular control, with its signaling pathway likely involving GPCRs and potentially direct ion channel modulation.

The comparative data highlights the specificity of these peptides for their respective receptors and physiological systems. For researchers and drug development professionals, this underscores the importance of considering the evolutionary context and specific molecular targets when investigating the therapeutic potential of RFamide peptide analogs. Further research into the receptors and signaling pathways of this compound will be crucial for a more complete understanding of its physiological role and for exploring its potential applications.

References

A Comparative Guide to the Structure-Activity Relationship of Antho-RFamide Analogs: A Framework for Future Research

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – This guide provides a comprehensive framework for researchers, scientists, and drug development professionals investigating the structure-activity relationship (SAR) of Antho-RFamide (

This compound is a neuropeptide first identified in sea anemones, belonging to the widespread family of RFamide peptides characterized by a C-terminal Arginyl-Phenylalanine-amide motif. These peptides are known to be involved in a variety of physiological processes in invertebrates, including the modulation of muscle contraction. Understanding the relationship between the structure of this compound analogs and their biological activity is crucial for the development of novel therapeutic agents targeting neuromuscular systems.

Comparative Activity of Hypothetical this compound Analogs

The following table presents a hypothetical structure-activity relationship for a series of this compound analogs. This serves as a template for organizing and presenting experimental data. The activity of these hypothetical analogs is measured by their half-maximal effective concentration (EC50) in a muscle contraction assay.

Analog Sequence Modification Hypothetical EC50 (nM)
1 (Native) -10
2 Ala-Gly-Arg-Phe-NH2 Ala500
3 Gly -> Ala25
4 Arg -> Ala>1000
5 Phe -> Ala>1000
6 Amidated C-terminus -> Carboxylic acid>1000
7 D-Phe-Gly-Arg-Phe-NH2L-Phe -> D-Phe at position 4800
8 Arg -> Lys15

Disclaimer: The data presented in this table is purely hypothetical and is intended to serve as an example for data presentation in future SAR studies.

Experimental Protocols

A systematic investigation of the SAR of this compound analogs requires robust and reproducible experimental protocols. The following sections detail the standard methodologies for peptide synthesis and functional assays based on established practices for related neuropeptides.

Synthesis of this compound Analogs

Objective: To synthesize a library of this compound analogs with systematic modifications to the peptide backbone and side chains.

Methodology:

  • Solid-Phase Peptide Synthesis (SPPS): Peptides will be synthesized on a Rink amide resin using a standard Fmoc/tBu strategy on an automated peptide synthesizer.

    • Amino Acid Activation: Amino acids will be activated using HBTU/HOBt in the presence of DIPEA.

    • Coupling: Double coupling will be performed for each amino acid to ensure complete reaction.

    • Deprotection: The Fmoc protecting group will be removed using 20% piperidine in DMF.

    • Cleavage and Deprotection: The synthesized peptides will be cleaved from the resin and side-chain protecting groups will be removed simultaneously using a cleavage cocktail of TFA/TIS/H2O (95:2.5:2.5).

  • Purification: The crude peptides will be purified by reverse-phase high-performance liquid chromatography (RP-HPLC) on a C18 column.

  • Characterization: The purified peptides will be characterized by mass spectrometry (MALDI-TOF or ESI-MS) and analytical RP-HPLC to confirm their identity and purity (>95%).

In Vitro Muscle Contraction Assay

Objective: To determine the biological activity of this compound analogs by measuring their effect on muscle contraction in an isolated tissue preparation.

Methodology:

  • Tissue Preparation: Longitudinal body wall muscles will be dissected from a suitable invertebrate model, such as the sea anemone Calliactis parasitica or the nematode Ascaris summ. The muscle strips will be mounted in an organ bath containing an appropriate physiological saline solution, maintained at a constant temperature, and aerated.

  • Isometric Tension Recording: One end of the muscle strip will be attached to a fixed hook, and the other end to an isometric force transducer connected to a data acquisition system.

  • Experimental Procedure:

    • The muscle strips will be allowed to equilibrate for at least 60 minutes, with regular washing.

    • A cumulative concentration-response curve will be generated by adding increasing concentrations of the this compound analog to the organ bath.

    • The increase in muscle tension will be recorded after each addition.

    • The EC50 value (the concentration of the analog that produces 50% of the maximal response) will be calculated by fitting the concentration-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).

Calcium Imaging Assay

Objective: To investigate the intracellular signaling mechanism of this compound analogs by measuring changes in intracellular calcium concentration ([Ca2+]i) in a cellular model.

Methodology:

  • Cell Culture and Transfection: A suitable cell line (e.g., CHO-K1 or HEK293) will be transiently or stably transfected with a G-protein coupled receptor known or predicted to be the target of this compound.

  • Calcium Dye Loading: The transfected cells will be loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM or Fluo-4 AM.

  • Fluorescence Measurement: The cells will be placed on the stage of a fluorescence microscope or a plate reader equipped with a fluidic system.

    • A baseline fluorescence reading will be established.

    • The this compound analog will be added to the cells.

    • Changes in fluorescence intensity, corresponding to changes in [Ca2+]i, will be recorded over time.

  • Data Analysis: The magnitude of the calcium response will be quantified, and concentration-response curves will be generated to determine the EC50 of the analog.

Visualizing the Molecular Pathways and Experimental Processes

Proposed Signaling Pathway for this compound

The following diagram illustrates a plausible signaling pathway for this compound, based on the known mechanisms of other RFamide peptides that act via G-protein coupled receptors (GPCRs) to modulate intracellular calcium levels.

Antho_RFamide_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol AnthoRF This compound Analog Receptor This compound Receptor (GPCR) AnthoRF->Receptor Gq Gq Protein Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_cyto Ca2+ ER->Ca_cyto Release Ca_ER Ca2+ Ca_cyto->PKC Activates Contraction Muscle Contraction Ca_cyto->Contraction Directly activates PKC->Contraction Phosphorylates targets

Caption: Proposed Gq-coupled signaling pathway for this compound.

Experimental Workflow for SAR Studies

The following diagram outlines the logical flow of a typical structure-activity relationship study for this compound analogs, from initial design to final data analysis.

SAR_Workflow cluster_synthesis Peptide Synthesis & Purification cluster_assay Biological Assays cluster_analysis Data Analysis Design Analog Design SPPS Solid-Phase Peptide Synthesis Design->SPPS Purification RP-HPLC Purification SPPS->Purification Characterization Mass Spectrometry & Analytical HPLC Purification->Characterization Muscle_Assay Muscle Contraction Assay Characterization->Muscle_Assay Calcium_Assay Calcium Imaging Assay Characterization->Calcium_Assay EC50 EC50 Determination Muscle_Assay->EC50 Calcium_Assay->EC50 SAR_Analysis Structure-Activity Relationship Analysis EC50->SAR_Analysis

A Comparative Guide to the Validation of Antho-RFamide Function Using Peptide Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Antho-RFamides are a significant family of neuropeptides in cnidarians, such as sea anemones and corals, where they play crucial roles in regulating physiological processes like muscle contraction and behavior. The development and validation of peptide antagonists targeting Antho-RFamide signaling pathways are essential for dissecting their precise functions and for the potential development of novel pharmacological tools. While specific peptide antagonists for Antho-RFamides are not yet extensively documented in publicly available research, this guide provides a comprehensive framework for their validation, drawing parallels from studies on other invertebrate RFamide peptides.

This guide outlines key experimental approaches, presents detailed protocols, and offers a clear structure for data comparison to aid researchers in the functional validation of potential this compound antagonists.

This compound Signaling and the Role of Antagonists

Antho-RFamides, such as the prototypical

Peptide antagonists are invaluable tools designed to specifically block the action of endogenous peptides like Antho-RFamides at their receptors. By competitively or non-competitively inhibiting receptor activation, antagonists can help to elucidate the downstream physiological and behavioral consequences of neuropeptide signaling.

Below is a putative signaling pathway for this compound.

G cluster_EC Extracellular Space cluster_M Cell Membrane cluster_IC Intracellular Space A This compound R This compound Receptor (GPCR) A->R Binds and Activates Ant Peptide Antagonist Ant->R Binds and Blocks G G-Protein R->G Activates E Effector Enzyme (e.g., PLC) G->E Activates S Second Messengers (e.g., IP3, DAG) E->S Generates Ca Ca²⁺ Release S->Ca Induces PR Physiological Response (e.g., Muscle Contraction) Ca->PR G start Design & Synthesize Potential Antagonist invitro In Vitro Muscle Contraction Assay start->invitro Initial Screening electro Electrophysiology (Voltage Clamp) invitro->electro Cellular Mechanism calcium Calcium Imaging electro->calcium Signaling Pathway behavior In Vivo Behavioral Assay calcium->behavior Physiological Relevance end Validated Antagonist behavior->end

A Comparative Analysis of Antho-RFamide Precursor Sequences

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Antho-RFamide precursor sequences, drawing on experimental data to highlight key structural and functional differences. Antho-RFamides are a class of neuropeptides found in cnidarians that play a crucial role in neuronal communication and muscle contraction[1][2]. Understanding the diversity and evolution of their precursor proteins is essential for elucidating their physiological functions and for the potential development of novel therapeutic agents.

Quantitative Analysis of this compound Precursors

The structural organization of this compound precursors varies significantly across different cnidarian species. These variations, particularly in the number of repeated peptide units, offer insights into the evolutionary pressures and functional demands on these signaling molecules. The following table summarizes the quantitative data from several key studies.

SpeciesPrecursor Length (Amino Acids)Number of this compound CopiesOther Putative NeuropeptidesReference
Calliactis parasitica33419Yes[1][2][3]
Anthopleura elegantissima (Precursor 1)43513Yes[4]
Anthopleura elegantissima (Precursor 2)42914Yes[4]
Nematostella vectensisIncomplete Preprohormone24Yes[5]
Exaiptasia diaphanaIncomplete Preprohormone20Yes[5]
Pocillopora cruciferPreprohormone Fragment10Not specified[5]
Stylophora callimorphusIncomplete Preprohormone19Not specified[5]

Structural Features and Processing

This compound precursors are classic examples of polyprotein precursors, where multiple copies of the same or related bioactive peptides are encoded in a single polypeptide chain. This organization allows for the efficient synthesis of large quantities of neuropeptides.

A key feature of this compound precursors is the nature of their post-translational processing signals. While cleavage at the C-terminal side of the this compound sequence is typically signaled by conventional paired or single basic residues (Lys-Arg or Arg), the N-terminal cleavage is unconventional[1][2][3][6]. Instead of basic residues, acidic residues (aspartic or glutamic acid) often mark the N-terminal cleavage site[1][2][3][4][6]. This suggests the involvement of novel processing enzymes, possibly amino- or endopeptidases that recognize these acidic sites, a mechanism not commonly observed in other neuropeptide systems[1][3][4][6].

In addition to multiple copies of the canonical this compound (1][2][3][4]. For instance, the precursor in Calliactis parasitica also contains two copies of a putative this compound-related peptide (Phe-Gln-Gly-Arg-Phe-NH2) and one copy of another related peptide (Tyr-Val-Pro-Gly-Arg-Tyr-NH2)[1][3][6].

This compound Signaling Pathway

While the specific receptors for Antho-RFamides are still under investigation in many cnidarian species, the general signaling pathway for RFamide-related peptides in other organisms involves G-protein coupled receptors (GPCRs). Upon binding of the this compound peptide to its receptor on a target cell (e.g., a neuron or muscle cell), a conformational change in the receptor activates intracellular G-proteins. This activation initiates a downstream signaling cascade, often involving second messengers like cyclic AMP (cAMP) or inositol triphosphate (IP3), which ultimately leads to a physiological response such as neuronal firing or muscle contraction.

Antho_RFamide_Signaling_Pathway cluster_precursor Precursor Processing cluster_signaling Signal Transduction Precursor This compound Precursor Peptides Mature this compound Peptides Precursor->Peptides Cleavage Receptor GPCR Peptides->Receptor Binding G_Protein G-Protein Activation Receptor->G_Protein Effector Effector Enzyme G_Protein->Effector Second_Messenger Second Messenger Production Effector->Second_Messenger Cellular_Response Cellular Response (e.g., Muscle Contraction) Second_Messenger->Cellular_Response

This compound Signaling Pathway

Experimental Protocols

The characterization of this compound precursor sequences has been achieved through a combination of molecular biology and proteomic techniques.

Key Experimental Methodologies:
  • cDNA Library Construction and Screening: This classical approach involves creating a library of all the expressed genes (as cDNA) from the organism of interest. The library is then screened using probes, often oligonucleotides designed based on a known partial peptide sequence, to identify the clone containing the gene for the precursor protein[2].

  • Molecular Cloning and Sequencing: Once a positive clone is identified, the cDNA insert is sequenced to determine the full-length precursor sequence. This was the primary method used in the initial characterization of this compound precursors[1][4][7].

  • Genomic and Transcriptomic Sequencing (Next-Generation Sequencing): Modern high-throughput sequencing of entire genomes and transcriptomes allows for the in silico identification of neuropeptide precursor genes. Bioinformatic tools are used to scan these large datasets for sequences with the characteristic features of neuropeptide precursors, such as signal peptides and multiple copies of peptide motifs[5][8][9].

  • Mass Spectrometry (MS)-based Peptidomics: This powerful technique allows for the direct identification and sequencing of mature peptides from tissue extracts. By comparing the identified peptide sequences with translated genomic or transcriptomic data, the corresponding precursor genes can be found. Advanced MS methods like MALDI-imaging can even reveal the spatial distribution of these neuropeptides within tissues[9][10].

Experimental_Workflow cluster_extraction Sample Preparation cluster_analysis Analysis Tissue Cnidarian Tissue RNA_DNA RNA/DNA Extraction Tissue->RNA_DNA Peptide_Extract Peptide Extraction Tissue->Peptide_Extract NGS Genomic/Transcriptomic Sequencing RNA_DNA->NGS cDNA_Lib cDNA Library Screening RNA_DNA->cDNA_Lib MS Mass Spectrometry Peptide_Extract->MS Bioinformatics Bioinformatic Analysis NGS->Bioinformatics Sequence_ID Precursor Sequence Identification cDNA_Lib->Sequence_ID MS->Bioinformatics Bioinformatics->Sequence_ID

Experimental Workflow for Precursor Analysis

Conclusion

The comparative analysis of this compound precursor sequences reveals a fascinating story of molecular evolution and efficiency. The use of polyprotein structures and unconventional processing signals highlights the unique biochemical adaptations within the nervous systems of early-diverging animal lineages. Future research combining advanced sequencing, proteomics, and functional assays will be crucial to fully unravel the complexity of this compound signaling and its physiological significance.

References

A Comparative Guide to the Cross-Species Activity of Antho-RFamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activity of Antho-RFamide (

Data Presentation: Quantitative Comparison of this compound Activity

This compound and related RFamide peptides exhibit a range of biological activities across different invertebrate phyla, primarily modulating muscle contraction. The following table summarizes the available quantitative and qualitative data on the effects of this compound and closely related peptides in various species. It is important to note that standardized EC50 values are not available for all species, so threshold concentrations and qualitative descriptions of activity are included to provide a broader comparative context.

PhylumSpeciesTissue/PreparationPeptideActivity MetricObserved EffectCitation(s)
Cnidaria Actinia equinaTentacle MuscleThis compoundDose-ResponseThreshold < 10⁻⁷ M, Near Max. at 10⁻⁴ M
Calliactis parasiticaSphincter MuscleAntho-RWamide IIThreshold Concentration10⁻⁹ mol l⁻¹[1]
This compoundQualitativeLess potent than Antho-RWamide II[1]
Renilla köllikeriRachis and Peduncle MuscleThis compoundThreshold Concentration5 nM (Summer), 1 µM (Winter)[2]
Mollusca Busycon canaliculatumVentricleVarious RFamidesThreshold ConcentrationPotent at 10⁻⁹ M[3]
Lampsilis claibornensisVentricleFMRFamideQualitativeInhibition of heart beat[4]
Mercenaria mercenariaVentricleFMRFamideQualitativeIncreased myocardial contractility[5]
Annelida Hirudo medicinalisLongitudinal MuscleFMRFamide-related peptidesQualitativeElicits contractions[6]
Arthropoda Schistocerca gregariaExtensor Tibiae MuscleThis compoundQualitativeNo effect on twitch tension[7]
Platyhelminthes Ascaris suumOvijector/Body Wall MuscleArthropod FMRFamide-related peptidesQualitativeConcentration-dependent modulation[8]

Experimental Protocols

The following is a generalized protocol for an invertebrate muscle strip bioassay, synthesized from methodologies described in the cited literature. This protocol is intended as a starting point and may require optimization depending on the specific species and muscle tissue being studied.

Objective: To determine the effect of this compound on the contractility of invertebrate muscle tissue.

Materials:

  • Isolated invertebrate muscle tissue (e.g., sea anemone tentacle or sphincter muscle, mollusc heart ventricle, annelid body wall)

  • Appropriate physiological saline solution (e.g., artificial seawater for marine organisms)

  • This compound peptide stock solution

  • Organ bath or perfusion chamber

  • Isotonic force transducer

  • Amplifier and data acquisition system

  • Micropipettes

Procedure:

  • Tissue Preparation:

    • Dissect the desired muscle tissue from the animal in cold physiological saline.

    • Mount the muscle strip in the organ bath containing oxygenated saline at a constant temperature.

    • Attach one end of the muscle to a fixed point and the other end to the isotonic force transducer.

    • Allow the preparation to equilibrate for a set period (e.g., 30-60 minutes) until a stable baseline of spontaneous or electrically stimulated contractions is achieved.

  • Peptide Application:

    • Prepare a series of dilutions of the this compound stock solution in the physiological saline.

    • Add the peptide solutions to the organ bath in a cumulative or non-cumulative manner, starting with the lowest concentration.

    • Allow the muscle to respond to each concentration for a defined period before adding the next concentration or washing out the peptide.

  • Data Recording:

    • Record the muscle tension continuously using the data acquisition system.

    • Measure the amplitude and frequency of contractions before and after the addition of the peptide.

  • Data Analysis:

    • For each concentration of this compound, calculate the change in contraction amplitude or frequency compared to the baseline.

    • If a full dose-response curve is generated, plot the percentage of maximal response against the logarithm of the peptide concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value (the concentration of peptide that produces 50% of the maximal response).

Mandatory Visualization

Signaling Pathways

This compound and other RFamide peptides exert their effects by binding to G protein-coupled receptors (GPCRs). While the specific downstream signaling cascade for this compound receptors is still under investigation in many species, evidence from molluscan studies suggests a potential pathway involving the Gq alpha subunit and the subsequent production of the second messenger inositol trisphosphate (IP3). This leads to the release of intracellular calcium and muscle contraction.

Antho_RFamide_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Antho_RFamide This compound GPCR This compound Receptor (GPCR) Antho_RFamide->GPCR Binds G_protein G-protein (Gq) GPCR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates Muscle_Contraction Muscle Contraction Ca_release->Muscle_Contraction Triggers

Caption: Proposed signaling pathway for this compound-induced muscle contraction.

Experimental Workflow

The following diagram illustrates the general workflow for conducting an invertebrate muscle strip bioassay to assess the activity of this compound.

Experimental_Workflow A 1. Tissue Dissection Isolate muscle strip in cold saline B 2. Mounting Mount tissue in organ bath A->B C 3. Equilibration Allow for stable baseline activity B->C D 4. Peptide Application Add this compound at varying concentrations C->D E 5. Data Acquisition Record changes in muscle tension D->E F 6. Data Analysis Generate dose-response curve and calculate EC50 E->F

Caption: Workflow for an invertebrate muscle strip bioassay.

References

Validating Antho-RFamide Gene Function: A Comparative Guide to RNA Interference and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of RNA interference (RNAi) and other established techniques for validating the function of the Antho-RFamide gene, a key player in the neural signaling of cnidarians. Understanding the function of this neuropeptide is crucial for basic research in neurobiology and may offer insights for novel drug development strategies.

Unraveling the Role of this compound

Antho-RFamides are a family of neuropeptides found in sea anemones and other cnidarians.[1][2][3] They are derived from large precursor proteins that can encode multiple copies of this compound and other related peptides. These neuropeptides are crucial for neuronal communication and are known to have excitatory effects on muscles and conducting systems in sea anemones.[4] The precise signaling pathways are still under investigation but are thought to involve G-protein coupled receptors (GPCRs) or FMRFamide-gated sodium channels.

RNA Interference (RNAi) for Gene Function Validation

RNA interference (RNAi) is a powerful technique for silencing gene expression by introducing double-stranded RNA (dsRNA) homologous to the target gene, leading to the degradation of the corresponding mRNA.[5] While specific studies employing RNAi to validate this compound gene function are not extensively documented, the methodology has been successfully applied to knockdown other neuropeptide genes in various invertebrates, demonstrating its potential.[6][7][8]

General Experimental Workflow for RNAi

The following diagram illustrates a typical workflow for an RNAi experiment aimed at validating neuropeptide gene function.

RNAi_Workflow cluster_prep dsRNA Preparation cluster_delivery Delivery to Organism cluster_analysis Phenotypic & Molecular Analysis A Identify Target Sequence (this compound gene) B Synthesize dsRNA (in vitro transcription) A->B C Microinjection or Electroporation (e.g., into sea anemone embryos/larvae) B->C D Observe Phenotype (e.g., altered muscle contraction, behavioral changes) C->D E Quantify Gene Expression (qRT-PCR) C->E F Quantify Peptide Levels (Mass Spectrometry) C->F

Caption: A generalized workflow for validating this compound gene function using RNA interference.

Experimental Protocol: RNAi-mediated Knockdown of a Neuropeptide Gene (Adapted from studies in other invertebrates)

This protocol provides a general framework. Specific parameters would need to be optimized for the target organism (e.g., a species of sea anemone).

  • dsRNA Synthesis:

    • Identify a unique 300-500 bp region of the this compound gene.

    • Amplify this region by PCR using primers containing T7 RNA polymerase promoter sequences.

    • Use an in vitro transcription kit to synthesize sense and antisense RNA strands.

    • Anneal the strands to form dsRNA and purify.

  • Delivery of dsRNA:

    • Microinjection: Inject the dsRNA solution (e.g., 1-5 µg/µL) into sea anemone eggs or early embryos.

    • Electroporation: Optimize electroporation parameters (voltage, pulse duration) for the target cells or larvae to facilitate dsRNA uptake.

  • Analysis of Knockdown Efficiency:

    • Quantitative Real-Time PCR (qRT-PCR): At a designated time point post-treatment, extract total RNA and perform qRT-PCR to quantify the reduction in this compound mRNA levels compared to a control group (e.g., injected with a non-specific dsRNA).

  • Phenotypic Analysis:

Comparison with Alternative Validation Methods

While RNAi offers a powerful approach, other techniques provide complementary and sometimes more definitive data for validating gene function.

Method Principle Advantages Disadvantages Key Quantitative Data
RNA Interference (RNAi) Post-transcriptional gene silencing via mRNA degradation.Relatively rapid and high-throughput.Incomplete knockdown; potential off-target effects; transient effects.Relative mRNA expression levels (qRT-PCR).
CRISPR/Cas9 Gene Knockout Permanent gene disruption at the genomic level.[9][10]Complete and heritable gene knockout; high specificity.More time-consuming to establish stable lines; potential for off-target mutations.Not applicable (gene is absent). Phenotypic changes are the primary data.
Electrophysiology Measures the electrical properties of cells and tissues in response to the neuropeptide.[4]Directly assesses the physiological effect of the peptide on neuronal and muscle activity.Requires specialized equipment and expertise; indirect assessment of the gene's role.Changes in membrane potential, firing frequency, and ion channel currents.
Immunohistochemistry & In Situ Hybridization Visualizes the localization of the neuropeptide (protein) or its mRNA within tissues.[1]Provides spatial information on gene expression and peptide distribution.Does not directly assess function; antibody specificity can be a concern.Quantification of immunofluorescence intensity; cell counting.
Mass Spectrometry Directly identifies and quantifies the mature neuropeptides present in a sample.[11][12][13][14][15]Unambiguous identification of peptide isoforms and post-translational modifications.Does not directly probe function; requires sophisticated instrumentation.Absolute or relative abundance of specific neuropeptides.

Detailed Methodologies for Alternative Approaches

CRISPR/Cas9-mediated Gene Knockout in Nematostella vectensis (Sea Anemone)

A study by Nakanishi and colleagues (2018) successfully used CRISPR/Cas9 to knock out a neuropeptide gene in the sea anemone Nematostella vectensis, providing a valuable template for targeting the this compound gene.[9][10]

  • Guide RNA (gRNA) Design and Synthesis: Design gRNAs targeting a conserved exon of the this compound gene. Synthesize gRNAs in vitro.

  • Microinjection: Co-inject the gRNAs and Cas9 protein into fertilized N. vectensis eggs.

  • Genotyping: At the larval or juvenile stage, extract genomic DNA from individual animals and use PCR and sequencing to identify mutations at the target locus.

  • Phenotypic Analysis: Compare the phenotype of knockout animals to wild-type controls, focusing on neuromuscular function and behavior.

Electrophysiological Recording
  • Preparation: Isolate a muscle preparation or neuronal circuit from the sea anemone.

  • Recording: Use microelectrodes to record intracellularly or extracellularly from muscle cells or neurons.

  • Peptide Application: Perfuse the preparation with a solution containing synthetic this compound.

  • Data Analysis: Measure changes in resting membrane potential, action potential frequency, and synaptic potentials before and after peptide application.

This compound Signaling Pathway

The precise signaling cascade initiated by this compound is an active area of research. Based on related FMRFamide-like peptides, a putative pathway is illustrated below.

Antho_RFamide_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space AnthoRF This compound GPCR G-Protein Coupled Receptor (GPCR) AnthoRF->GPCR Binds FaNaC FMRFamide-gated Na+ Channel (FaNaC) AnthoRF->FaNaC Binds & Opens G_protein G-Protein GPCR->G_protein Activates IonChannel Ion Influx (Na+) FaNaC->IonChannel Allows Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_protein->Effector Modulates SecondMessenger Second Messenger (e.g., cAMP) Effector->SecondMessenger Produces Response Cellular Response (e.g., Muscle Contraction, Neuronal Firing) SecondMessenger->Response Leads to IonChannel->Response Leads to

Caption: Putative signaling pathways for this compound, acting through a GPCR or a ligand-gated ion channel.

Conclusion

Validating the function of the this compound gene is essential for a deeper understanding of cnidarian neurobiology. While RNAi provides a valuable tool for initial functional screens due to its relative speed, its limitations, such as incomplete knockdown and potential off-target effects, necessitate the use of complementary techniques. For definitive loss-of-function studies, CRISPR/Cas9-mediated gene knockout is emerging as the gold standard. Electrophysiology, immunohistochemistry, and mass spectrometry offer powerful parallel approaches to elucidate the specific roles of this compound in cellular signaling and organismal behavior. A multi-faceted approach, combining these techniques, will provide the most comprehensive and robust validation of this compound gene function.

References

A Head-to-Head Comparison: Mass Spectrometry vs. Immunohistochemistry for Peptide Localization

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the spatial distribution of peptides within tissues is paramount for elucidating biological pathways and identifying therapeutic targets. Two powerhouse techniques, mass spectrometry (MS) and immunohistochemistry (IHC), offer distinct approaches to peptide localization. This guide provides an objective comparison of their performance, supported by experimental data, to aid in the selection of the most appropriate method for your research needs.

Mass spectrometry, particularly Matrix-Assisted Laser Desorption/Ionization (MALDI) imaging, provides a label-free method to map the distribution of multiple peptides simultaneously based on their mass-to-charge ratio.[1][2] In contrast, immunohistochemistry is a targeted approach that relies on the high specificity of antibodies to detect a particular peptide, which is then visualized using chromogenic or fluorescent signals.[3][4] The choice between these techniques hinges on the specific research question, balancing the need for discovery and multiplexing with the demand for high sensitivity and specificity for a known target.

Quantitative Performance: A Comparative Analysis

The selection of an appropriate technique often depends on key performance metrics such as sensitivity, specificity, spatial resolution, and the capacity for multiplexing. The following table summarizes the quantitative capabilities of both mass spectrometry imaging and immunohistochemistry for peptide localization.

FeatureMass Spectrometry Imaging (MALDI)Immunohistochemistry (IHC)
Sensitivity Low femtomole to attomole levels[5]Picomolar to nanomolar range
Specificity High (based on mass-to-charge ratio)Variable (dependent on antibody cross-reactivity)
Spatial Resolution 5-10 µm (with advanced instrumentation)[4][6]Subcellular (~1 µm with light microscopy)
Multiplexing High (hundreds of peptides simultaneously)[2]Low (typically 1-3 peptides, up to 8 with specialized methods)[7]
Quantitation Semi-quantitative to quantitative (with standards)Semi-quantitative (intensity scoring)[8][9]
Discovery Potential High (untargeted analysis)[1][2]Low (requires a priori knowledge and specific antibody)
Dynamic Range ~10^5 (for MSIHC)[3][10]~10^2 - 10^3 (for chromogenic/fluorescent IHC)[3][10]

Experimental Protocols: A Step-by-Step Overview

The following sections provide detailed methodologies for peptide localization using MALDI Mass Spectrometry Imaging and Immunohistochemistry on formalin-fixed paraffin-embedded (FFPE) tissues.

MALDI Mass Spectrometry Imaging Protocol for Peptides

This protocol outlines the key steps for on-tissue digestion and analysis of peptides from FFPE tissue sections.[11][12][13]

  • Tissue Sectioning: Cut FFPE tissue blocks into 5-10 µm thick sections and mount them on conductive slides (e.g., ITO-coated slides).

  • Deparaffinization and Rehydration: Immerse slides in xylene to remove paraffin, followed by a graded series of ethanol washes (100%, 95%, 70%) to rehydrate the tissue.

  • Antigen Retrieval: Perform heat-induced epitope retrieval by immersing the slides in a retrieval buffer (e.g., citrate buffer, pH 6.0) and heating at 95-100°C for 20-30 minutes. This step is crucial for unmasking peptide epitopes.

  • On-Tissue Digestion: Apply a solution of a specific protease (e.g., trypsin) evenly across the tissue section using an automated sprayer. Incubate in a humidified chamber to allow for enzymatic digestion of proteins into peptides.

  • Matrix Application: Apply a MALDI matrix solution (e.g., α-cyano-4-hydroxycinnamic acid - CHCA) uniformly over the digested tissue section. The matrix co-crystallizes with the peptides, facilitating their ionization.

  • Data Acquisition: Analyze the slide using a MALDI-TOF mass spectrometer. The instrument's laser rasters across the tissue, acquiring a mass spectrum at each pixel.

  • Data Analysis: Generate ion density maps for specific mass-to-charge ratios corresponding to peptides of interest to visualize their spatial distribution.

Immunohistochemistry Protocol for Peptides

This protocol details the standard procedure for the detection of peptides in FFPE tissue sections.[2][14][15]

  • Tissue Sectioning and Deparaffinization: Similar to the MSI protocol, cut 4-5 µm thick FFPE sections, mount on charged slides, and deparaffinize and rehydrate the tissue.

  • Antigen Retrieval: Perform heat-induced or enzymatic antigen retrieval to expose the peptide epitopes.

  • Blocking: Incubate the tissue sections with a blocking solution (e.g., normal serum from the same species as the secondary antibody) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the sections with a primary antibody specifically raised against the peptide of interest. The incubation is typically performed overnight at 4°C.

  • Secondary Antibody Incubation: After washing, apply a biotinylated secondary antibody that binds to the primary antibody.

  • Signal Amplification and Detection: Incubate with a streptavidin-horseradish peroxidase (HRP) conjugate, which binds to the biotinylated secondary antibody. The signal is then visualized by adding a chromogenic substrate like diaminobenzidine (DAB), which produces a colored precipitate at the site of the peptide.

  • Counterstaining and Mounting: Lightly counterstain the tissue with a nuclear stain like hematoxylin to provide morphological context. Dehydrate the sections, clear in xylene, and mount with a coverslip.

  • Microscopic Analysis: Examine the stained slides under a light microscope to visualize the localization and intensity of the peptide staining.

Visualizing Workflows and Pathways

To better illustrate the processes and biological context, the following diagrams have been generated using the DOT language.

MassSpectrometryWorkflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis TissueSectioning Tissue Sectioning (5-10 µm) Deparaffinization Deparaffinization & Rehydration TissueSectioning->Deparaffinization AntigenRetrieval Antigen Retrieval Deparaffinization->AntigenRetrieval OnTissueDigestion On-Tissue Digestion (Trypsin) AntigenRetrieval->OnTissueDigestion MatrixApplication Matrix Application (e.g., CHCA) OnTissueDigestion->MatrixApplication MALDI_MSI MALDI-MSI Data Acquisition MatrixApplication->MALDI_MSI DataAnalysis Data Analysis & Image Generation MALDI_MSI->DataAnalysis ImmunohistochemistryWorkflow cluster_prep Sample Preparation cluster_staining Immunostaining cluster_visualization Visualization TissueSectioning Tissue Sectioning (4-5 µm) Deparaffinization Deparaffinization & Rehydration TissueSectioning->Deparaffinization AntigenRetrieval Antigen Retrieval Deparaffinization->AntigenRetrieval Blocking Blocking AntigenRetrieval->Blocking PrimaryAb Primary Antibody Incubation Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation PrimaryAb->SecondaryAb Detection Signal Detection (HRP/DAB) SecondaryAb->Detection Counterstaining Counterstaining (Hematoxylin) Detection->Counterstaining Mounting Dehydration & Mounting Counterstaining->Mounting Microscopy Microscopic Analysis Mounting->Microscopy NPY_Signaling NPY Neuropeptide Y (NPY) Y1R Y1 Receptor NPY->Y1R binds Y2R Y2 Receptor NPY->Y2R binds G_protein Gi/o Protein Y1R->G_protein activates Y2R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits Ca_channel Ca2+ Channels G_protein->Ca_channel inhibits PLC Phospholipase C G_protein->PLC activates cAMP cAMP AC->cAMP produces PKA Protein Kinase A cAMP->PKA activates Physiological_effects Physiological Effects (e.g., Food Intake, Anxiety) PKA->Physiological_effects Ca_channel->Physiological_effects IP3_DAG IP3 / DAG PLC->IP3_DAG produces Ca_release Intracellular Ca2+ Release IP3_DAG->Ca_release induces Ca_release->Physiological_effects

References

Pharmacological Profile of the Antho-RFamide Receptor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed pharmacological characterization of the Antho-RFamide receptor, a G protein-coupled receptor (GPCR) activated by the neuropeptide this compound (Nematostella vectensis this compound receptor, offering a valuable resource for comparative studies and drug discovery initiatives targeting this peptide signaling system.

Introduction to the this compound Receptor

Antho-RFamides are a class of neuropeptides predominantly found in cnidarians, such as sea anemones and corals.[1] These peptides play crucial roles in various physiological processes, including neurotransmission and muscle contraction.[2][3] The cognate receptor for this compound is a GPCR, a large family of transmembrane proteins that are major targets for drug development.[4][5] Understanding the pharmacological characteristics of the this compound receptor is essential for elucidating its biological functions and for the potential development of novel therapeutic agents.

This guide focuses on the pharmacological characterization of a recently identified this compound receptor from the sea anemone Nematostella vectensis, providing key functional data and detailed experimental methodologies.

Quantitative Data Summary

The following table summarizes the key pharmacological parameters of the Nematostella vectensis this compound receptor (NvGPR-RFa) upon activation by its cognate ligand, pQGRFamide. For comparative purposes, data for a representative alternative invertebrate RFamide receptor are also presented.

ParameterThis compound Receptor (N. vectensis)Alternative Invertebrate RFamide Receptor
Ligand pQGRFamideFMRFamide
Receptor NvGPR-RFaFMRFamide Receptor (Sepiella japonica)
Functional Potency (EC50) 9.0 x 10⁻⁷ MNot Reported
Binding Affinity (Kd) Not ReportedNot Reported
Maximum Binding Capacity (Bmax) Not ReportedNot Reported
G Protein Coupling Gq/11G protein-coupled

Note: Direct binding data (Kd and Bmax) for the Nematostella vectensis this compound receptor are not yet available in the public domain. The data presented for the alternative receptor is based on its identification and confirmation as a GPCR, though specific quantitative binding and functional parameters have not been published.

Signaling Pathway

The this compound receptor from Nematostella vectensis has been shown to couple to the Gq/11 signaling pathway. Upon binding of the this compound peptide, the receptor activates the Gq alpha subunit, which in turn stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium ions (Ca2+) into the cytoplasm. This increase in intracellular calcium concentration triggers various downstream cellular responses.

Antho_RFamide_Signaling_Pathway cluster_cytoplasm Cytoplasm Antho_RFamide This compound (pQGRFamide) Receptor This compound Receptor (GPCR) Antho_RFamide->Receptor G_protein Gq/11 Receptor->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor Ca2_cyto Ca2+ ER->Ca2_cyto Ca2+ Release Ca2_ER Ca2+ Cellular_Response Downstream Cellular Responses Ca2_cyto->Cellular_Response Activation

This compound Receptor Gq Signaling Pathway

Experimental Protocols

The pharmacological characterization of the Nematostella vectensis this compound receptor was primarily achieved through a high-throughput functional assay in a heterologous expression system.

Heterologous Expression and Functional Assay Workflow

The following diagram illustrates the general workflow for expressing the receptor in a host cell line and subsequently performing a functional assay to measure its activity in response to ligand stimulation.

Experimental_Workflow cluster_cloning 1. Receptor Cloning and Plasmid Construction cluster_transfection 2. Heterologous Expression cluster_assay 3. Functional Assay (Luminescence-based) cluster_analysis 4. Data Analysis Cloning Clone this compound receptor cDNA into an expression vector Transfection Transfect mammalian cells (e.g., CHO-K1) with the receptor plasmid, a promiscuous Gqi protein, and a luminescent reporter (G5A) Cloning->Transfection Peptide_Addition Add varying concentrations of this compound peptide to the transfected cells Transfection->Peptide_Addition Luminescence_Measurement Measure luminescence signal generated by the G5A reporter in response to Ca2+ mobilization Peptide_Addition->Luminescence_Measurement Dose_Response Plot luminescence intensity against peptide concentration to generate a dose-response curve Luminescence_Measurement->Dose_Response EC50_Calculation Calculate the EC50 value from the dose-response curve Dose_Response->EC50_Calculation

Workflow for Functional Characterization
Detailed Methodologies

1. Heterologous Expression:

  • The coding sequence of the Nematostella vectensis this compound receptor (NvGPR-RFa) is cloned into a mammalian expression vector.

  • Chinese Hamster Ovary (CHO-K1) cells are commonly used as the host cell line.

  • Cells are co-transfected with the receptor expression plasmid, a plasmid encoding a promiscuous Gqi protein, and a plasmid for a luminescent calcium reporter (such as G5A). The promiscuous Gqi protein allows GPCRs that would natively couple to other G proteins to signal through the Gq pathway, enabling the use of a universal calcium mobilization assay.

2. Functional Assay (Calcium Mobilization):

  • Transfected cells are plated in a multi-well format (e.g., 384-well plates).

  • A library of synthetic peptides, including pQGRFamide, is prepared at various concentrations.

  • The peptide solutions are added to the cells.

  • The luminescence generated by the G5A reporter, which is indicative of an increase in intracellular calcium, is measured using a plate reader.

3. Data Analysis:

  • The raw luminescence data is normalized and plotted against the logarithm of the ligand concentration.

  • A sigmoidal dose-response curve is fitted to the data using non-linear regression.

  • The EC50 value, which represents the concentration of the ligand that elicits 50% of the maximal response, is determined from the curve.

Comparison with Alternatives

The pharmacological characterization of the this compound receptor provides a crucial point of comparison with other invertebrate and vertebrate RFamide receptors. While sharing the conserved C-terminal RF-amide motif, the N-terminal sequences of RFamide peptides can vary significantly, leading to differences in receptor selectivity and signaling outcomes.

For instance, FMRFamide and its related peptides in mollusks and arthropods can have both excitatory and inhibitory effects on muscle tissues, mediated by different receptor subtypes and signaling pathways.[1] In contrast, the characterized Nematostella this compound receptor appears to signal exclusively through the Gq pathway, leading to an excitatory calcium response.

Further comparative studies involving radioligand binding assays to determine binding affinities (Kd) and receptor densities (Bmax) for the this compound receptor are needed to build a more complete pharmacological profile. Such data will be invaluable for understanding the structure-activity relationships of this compound peptides and for the rational design of selective agonists and antagonists.

Conclusion

The deorphanization and initial pharmacological characterization of the Nematostella vectensis this compound receptor represent a significant step forward in understanding cnidarian neuropeptide signaling. The confirmation of its coupling to the Gq pathway and the determination of its functional potency provide a solid foundation for future research. This guide summarizes the current knowledge and provides the necessary experimental framework to facilitate further investigation and comparison of this and other related RFamide receptor systems, ultimately aiding in the exploration of their therapeutic potential.

References

A Functional Comparison of Antho-RFamide with Other Cnidarian Neuropeptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the functional characteristics of Antho-RFamide and other prominent cnidarian neuropeptides, including GLWamides and Hydra-RFamides. The information is supported by experimental data to facilitate research and development in neurobiology and pharmacology.

Introduction to Cnidarian Neuropeptides

Cnidarians, representing an early-branching metazoan phylum, possess a seemingly simple nerve net that is remarkably rich in neuropeptides.[1] These peptides act as neurotransmitters and neuromodulators, regulating a wide array of physiological processes crucial for the survival and propagation of these organisms.[2][3] Key families of cnidarian neuropeptides include the RFamides, characterized by a C-terminal Arginine-Phenylalanine-amide motif, and the GLWamides, which possess a Glycine-Leucine-Tryptophan-amide sequence at their C-terminus.[1][4] this compound, a member of the RFamide family originally isolated from sea anemones, serves as a pivotal example of these versatile signaling molecules.[5] This guide will compare the functional roles of this compound with other significant cnidarian neuropeptides, focusing on their effects on muscle contraction, metamorphosis, and reproduction.

Quantitative Comparison of Neuropeptide Functions

The following tables summarize the quantitative data available on the effects of this compound and other cnidarian neuropeptides on various physiological processes.

Neuropeptide FamilyPeptide ExampleSpeciesPhysiological EffectEffective Concentration (EC₅₀) / ThresholdReference(s)
RFamides This compound (Actinia equina (Sea Anemone)Increased frequency of tentacle contractionsThreshold: < 10⁻⁷ M[1]
Antho-RWamide IICalliactis parasitica (Sea Anemone)Contraction of sphincter muscleThreshold: 10⁻⁹ M[6]
Hydra-RFamide I (Hydra vulgarisTentacle contraction-[7]
Hydra-RFamide III (KPHLRGRF-NH₂)Hydra vulgarisPeduncle pumping (dose-dependent)-[7]
GLWamides GLWamide (generic)Cladonema pacificum (Jellyfish)Inhibition of feeding-induced tentacle contractionSignificant reduction at 1 µM[4]
Hym-248 (EPLPIGLW-NH₂)Acropora spp. (Coral)Induction of metamorphosisDose-dependent[4]
GLWamide (generic)Anthopleura fuscoviridis (Sea Anemone)Contraction of retractor muscle-[4]
Other Hym-176HydraContraction of ectodermal muscle-[7]

Note: EC₅₀ values represent the concentration of a peptide that elicits a half-maximal response. Threshold concentrations indicate the minimum concentration at which a physiological effect is observed. A dash (-) indicates that a specific value was not provided in the cited literature, although the effect was noted as dose-dependent.

Key Functional Comparisons

Muscle Contraction

Antho-RFamides and related peptides are potent modulators of muscle activity in cnidarians. In the sea anemone Actinia equina, this compound increases the frequency of spontaneous tentacle contractions at concentrations as low as 10⁻⁷ M.[1] Similarly, Antho-RWamide II induces contraction of the sphincter muscle in Calliactis parasitica with a threshold concentration of 10⁻⁹ M.[6] In hydrozoans like Hydra, Hydra-RFamides are also involved in muscle contraction, with Hydra-RFamide I inducing tentacle contractions and Hydra-RFamide III mediating peduncle pumping in a dose-dependent manner.[7]

GLWamides also exhibit myoactive properties. In the sea anemone Anthopleura fuscoviridis, GLWamide peptides induce the contraction of the retractor muscle.[4] Interestingly, in the jellyfish Cladonema pacificum, GLWamide acts to inhibit tentacle contraction associated with feeding, demonstrating the diverse and sometimes opposing roles of these neuropeptides.[4]

Metamorphosis

A crucial role for GLWamides has been identified in the induction of metamorphosis in several cnidarian species. In the hydrozoan Hydractinia echinata and various coral species of the genus Acropora, GLWamide peptides trigger the transformation of planula larvae into polyps.[1][4] This effect is dose-dependent and highlights the role of these neuropeptides as key developmental signals.[4] In contrast, while RFamides are involved in various developmental processes, a primary role in inducing metamorphosis is more strongly associated with GLWamides.

Reproduction

This compound plays a significant role in the reproductive processes of some cnidarians. In the sea pansy Renilla koellikeri, this compound is involved in the release of gametes.[7] This function underscores the diverse physiological processes regulated by this neuropeptide family.

Signaling Pathways

Cnidarian neuropeptides primarily exert their effects through G-protein coupled receptors (GPCRs), initiating intracellular signaling cascades.[3] For myoactive peptides like this compound and GLWamides, the signaling pathway is thought to involve the activation of Gq-type G-proteins.

Below are diagrams illustrating the proposed signaling pathways for this compound and GLWamide in muscle contraction.

Antho_RFamide_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Antho_RFamide This compound GPCR This compound Receptor (GPCR) Antho_RFamide->GPCR 1. Binding Gq Gq Protein GPCR->Gq 2. Activation PLC Phospholipase C (PLC) Gq->PLC 3. Activation PIP2 PIP2 PLC->PIP2 4. Cleavage IP3 IP3 DAG DAG ER Endoplasmic Reticulum (ER) IP3->ER 5. Binds to IP3 Receptor Contraction Muscle Contraction DAG->Contraction Modulation Ca2_cyto ER->Ca2_cyto 6. Ca²⁺ Release Ca2_ER Ca2_cyto->Contraction 7. Activation

This compound Signaling Pathway for Muscle Contraction. This diagram illustrates the proposed Gq-coupled signaling cascade initiated by this compound binding to its receptor, leading to an increase in intracellular calcium and ultimately muscle contraction.

GLWamide_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space GLWamide GLWamide GPCR GLWamide Receptor (GPCR) GLWamide->GPCR 1. Binding G_protein G Protein GPCR->G_protein 2. Activation Effector Effector (e.g., Adenylyl Cyclase or Phospholipase C) G_protein->Effector 3. Modulation Second_Messenger Second Messenger Effector->Second_Messenger 4. Production Metamorphosis Metamorphosis (Gene Expression Changes) Second_Messenger->Metamorphosis 5. Downstream Signaling Cascade

GLWamide Signaling Pathway in Metamorphosis. This diagram depicts a generalized signaling pathway for GLWamide-induced metamorphosis, which is mediated by a GPCR and leads to changes in gene expression.

In Hydra, RFamides can also directly gate ion channels, representing a faster mode of neurotransmission.[7] Specifically, Hydra-RFamides I and II have been shown to activate HyNaCs (Hydra Na+ Channels), which are members of the degenerin/epithelial Na+ channel (DEG/ENaC) family.[7] This dual signaling mechanism through both GPCRs and ion channels highlights the complexity of neuropeptide signaling even in these early-diverging animals.

Experimental Protocols

Muscle Contraction Assay in Sea Anemones

This protocol is based on methodologies described for studying the effects of neuropeptides on the muscle preparations of sea anemones.[1][6]

Objective: To measure the effect of neuropeptides on the contraction of isolated sea anemone muscle tissue.

Materials:

  • Sea anemones (e.g., Actinia equina, Calliactis parasitica)

  • Artificial seawater (ASW)

  • Dissection tools (scissors, forceps)

  • Petri dish lined with a silicone elastomer

  • Isotonic transducer and recording apparatus (e.g., PowerLab)

  • Neuropeptide stock solutions

  • Perfusion system

Procedure:

  • Tissue Preparation:

    • Isolate a tentacle or a section of the sphincter or retractor muscle from the sea anemone.

    • Pin the isolated tissue in a Petri dish containing chilled ASW.

    • Carefully remove any attached non-muscular tissue.

  • Mounting the Preparation:

    • Transfer the muscle preparation to an organ bath containing ASW at a constant temperature (e.g., 15-18°C).

    • Attach one end of the muscle to a fixed point and the other end to an isotonic transducer to measure contractions.

    • Allow the preparation to equilibrate for at least 30 minutes, during which spontaneous contractions may be observed.

  • Peptide Application:

    • Record a baseline of spontaneous activity.

    • Add the neuropeptide of interest to the organ bath at a known concentration.

    • Record the changes in contraction frequency and amplitude for a set period (e.g., 10-15 minutes).

    • To establish a dose-response curve, wash the preparation with fresh ASW until the baseline activity returns, and then apply a different concentration of the peptide.

  • Data Analysis:

    • Measure the frequency and amplitude of contractions before and after peptide application.

    • Plot the change in contraction frequency or amplitude against the logarithm of the peptide concentration to generate a dose-response curve.

    • Calculate the EC₅₀ value from the dose-response curve.

Workflow for Sea Anemone Muscle Contraction Assay. This diagram outlines the key steps involved in assessing the myoactive properties of neuropeptides on isolated sea anemone muscle tissue.

Metamorphosis Induction Assay in Hydractinia

This protocol is based on methods used to study the induction of metamorphosis in hydrozoan planula larvae by neuropeptides.[1][4]

Objective: To determine the ability of a neuropeptide to induce metamorphosis in Hydractinia planula larvae.

Materials:

  • Hydractinia planula larvae

  • Filtered seawater (FSW)

  • 24-well plates

  • Neuropeptide stock solutions

  • Microscope

Procedure:

  • Larval Collection:

    • Collect competent planula larvae from a breeding culture of Hydractinia.

  • Assay Setup:

    • Place a single larva in each well of a 24-well plate containing a defined volume of FSW.

    • Prepare serial dilutions of the neuropeptide in FSW.

    • Add the different concentrations of the neuropeptide to the wells. Include control wells with FSW only.

  • Incubation and Observation:

    • Incubate the plates at a constant temperature.

    • Observe the larvae at regular intervals (e.g., 24, 48, 72 hours) under a microscope.

    • Score the larvae for signs of metamorphosis, such as settlement, attachment to the substrate, and the development of polyp structures.

  • Data Analysis:

    • Calculate the percentage of larvae that have undergone metamorphosis at each neuropeptide concentration.

    • Plot the percentage of metamorphosis against the peptide concentration to determine the dose-response relationship.

Workflow for Metamorphosis Induction Assay. This flowchart details the procedure for testing the inductive effect of neuropeptides on the metamorphosis of Hydractinia planula larvae.

Conclusion

This compound and other cnidarian neuropeptides represent a diverse and functionally significant class of signaling molecules. While sharing some functional overlap, particularly in the regulation of muscle contraction, distinct families like the GLWamides have evolved specialized roles, such as the induction of metamorphosis. The quantitative data, though still incomplete for some peptides, clearly demonstrates their high potency. The elucidation of their signaling pathways, primarily through GPCRs and in some cases ion channels, provides valuable insights into the evolution of neurotransmission. Further research, including the deorphanization of more cnidarian neuropeptide receptors and detailed characterization of their downstream signaling cascades, will undoubtedly advance our understanding of these fundamental biological processes and may open new avenues for drug discovery.

References

Safety Operating Guide

Proper Disposal of Antho-RFamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

It is crucial to consult your institution's Environmental Health and Safety (EHS) department and review your facility's specific waste disposal policies before proceeding. Regulations can vary, and adherence to local and institutional guidelines is paramount.

Data Presentation: Waste Stream Classification

For the proper disposal of Antho-RFamide, waste must be segregated into distinct streams. The following table summarizes the types of waste generated and their recommended disposal containers.

Waste Stream CategoryDescription of WasteRecommended Container
Solid this compound Waste Unused, expired, or surplus lyophilized this compound powder in its original vial.Labeled, sealed container for non-hazardous chemical waste.
Liquid this compound Waste Aqueous solutions of this compound, such as buffers or cell culture media containing the peptide.Labeled, sealed container for non-hazardous aqueous chemical waste.
Contaminated Labware Non-sharp items that have come into contact with this compound, including pipette tips, tubes, flasks, and gloves.Designated container for non-hazardous solid chemical waste or regular laboratory trash, pending institutional policy.[1]
Contaminated Sharps Needles, syringes, or other sharp instruments used in the handling of this compound.Puncture-resistant sharps container.

Experimental Protocol: Step-by-Step Disposal Procedure

This protocol outlines the recommended steps for the safe disposal of this compound.

1. Personal Protective Equipment (PPE) and Hazard Assessment:

  • Before handling any chemical, including this compound, researchers must wear appropriate PPE, such as safety glasses, lab coats, and chemical-resistant gloves.

  • Conduct a risk assessment for the handling and disposal of this compound in the context of your specific experimental procedures.

2. Waste Segregation:

  • At the point of generation, separate waste into the categories outlined in the table above. Proper segregation is critical for safe and compliant disposal.[1]

3. Disposal of Solid this compound:

  • For small quantities of unused or expired lyophilized this compound, consult with your institution's EHS for guidance. With EHS approval, it may be permissible to dispose of the sealed vial in the regular laboratory trash.[1]

  • If required by your institution, dispose of the sealed and clearly labeled vial through the chemical waste stream for non-hazardous materials.[1]

4. Disposal of Liquid this compound Solutions:

  • Never pour chemical waste down the drain without explicit permission from your EHS department. [1] Local regulations on the drain disposal of non-hazardous peptide solutions vary.[1]

  • Collect all aqueous waste containing this compound in a designated, sealed, and clearly labeled container for non-hazardous chemical waste. The label should include "Aqueous waste with this compound" and the approximate concentration.[1]

5. Disposal of Contaminated Labware:

  • Non-sharp labware, such as pipette tips, tubes, and gloves, that is not contaminated with any biohazardous material can typically be disposed of in the regular laboratory trash.[1]

  • If your institutional policy is more stringent, place these items in a designated container for non-hazardous solid chemical waste.[1]

6. Disposal of Contaminated Sharps:

  • All sharps must be placed in a designated, puncture-resistant sharps container immediately after use.

  • Follow your institution's procedures for the collection and disposal of sharps containers.

Mandatory Visualization: Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

Antho_RFamide_Disposal_Workflow cluster_start Start cluster_assessment Initial Assessment cluster_segregation Waste Segregation cluster_disposal_paths Disposal Paths cluster_final_disposal Final Disposal start This compound Waste Generated assess_sds Consult Institutional Policy & Review SDS (if available) start->assess_sds segregate Segregate Waste Streams assess_sds->segregate solid_waste Solid (Lyophilized) this compound segregate->solid_waste Solid liquid_waste Liquid this compound Solution segregate->liquid_waste Liquid labware Contaminated Labware (Non-Sharp) segregate->labware Labware sharps Contaminated Sharps segregate->sharps Sharps chem_waste_solid Non-Hazardous Chemical Waste (Solid) solid_waste->chem_waste_solid lab_trash Regular Lab Trash (with EHS approval) solid_waste->lab_trash chem_waste_liquid Non-Hazardous Chemical Waste (Liquid) liquid_waste->chem_waste_liquid labware->chem_waste_solid labware->lab_trash sharps_container Sharps Container sharps->sharps_container

This compound Disposal Workflow Diagram

References

Essential Safety and Operational Guide for Handling Antho-RFamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and effective handling of neuropeptides like Antho-RFamide is paramount. This guide provides immediate, essential safety and logistical information, including detailed operational and disposal plans, to ensure laboratory safety and experimental integrity.

This compound: A Brief Overview

This compound is a neuropeptide originally isolated from the sea anemone Anthopleura elegantissima. It belongs to the RFamide peptide family, characterized by a C-terminal Arginyl-Phenylalanine-amide motif. These peptides are known to play significant roles in neurotransmission and neuromodulation in a variety of organisms, including cnidarians.[1][2] In sea anemones, this compound is involved in processes such as the modulation of spontaneous tentacle contractions, suggesting its role as a neurotransmitter at neuromuscular synapses.[3]

Safety and Handling Precautions

Personal Protective Equipment (PPE):

EquipmentSpecificationPurpose
Gloves Nitrile or latex, disposableTo prevent skin contact.
Eye Protection Safety glasses or gogglesTo protect eyes from splashes or aerosols.
Lab Coat Standard laboratory coatTo protect skin and clothing from contamination.

Engineering Controls:

  • Ventilation: Work in a well-ventilated area. For procedures that may generate aerosols, a fume hood is recommended.

  • Eyewash Station & Safety Shower: Ensure easy access to an eyewash station and safety shower in case of accidental exposure.

General Handling Practices:

  • Avoid inhalation of the lyophilized powder or aerosolized solutions.

  • Prevent contact with skin and eyes.

  • Do not eat, drink, or smoke in the laboratory.

  • Wash hands thoroughly after handling.

  • Allow the vial to warm to room temperature before opening to prevent condensation and moisture contamination.[4]

Emergency Procedures

In the event of accidental exposure, follow these first-aid measures immediately:

Exposure RouteFirst-Aid Measures
Inhalation Move to fresh air. If breathing is difficult, seek medical attention.
Skin Contact Remove contaminated clothing. Wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Seek medical attention.
Ingestion Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Storage and Stability

Proper storage is crucial to maintain the integrity and activity of this compound.

FormStorage TemperatureStorage Conditions
Lyophilized Powder -20°C or -80°C for long-term storageStore in a dry, dark place. Keep vials tightly sealed to prevent moisture contamination.[4][5][6]
Reconstituted Solution -20°C or -80°C for long-term storage; 4°C for short-term (days)Aliquot into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the peptide.[4][6] Use sterile, pH-neutral buffers (pH 5-7) for reconstitution.
Disposal Plan

While this compound is not classified as a hazardous substance, proper disposal is essential to prevent environmental contamination.[7][8]

Waste Segregation and Disposal:

  • Unused/Expired Solid Peptide: Dispose of as non-hazardous chemical waste according to your institution's guidelines. The sealed vial may be placed in the regular laboratory trash only if approved by your Environmental Health and Safety (EHS) department.[7]

  • Aqueous Solutions: Do not pour down the drain unless explicitly permitted by your institution's EHS department.[7] Collect in a designated, sealed, and clearly labeled container for non-hazardous aqueous chemical waste.

  • Contaminated Labware (e.g., pipette tips, tubes, gloves): Unless contaminated with a biohazard, these items can typically be disposed of in the regular laboratory trash.[7] However, always adhere to your institution's specific policies, which may require disposal as chemical waste.

  • Sharps (e.g., needles, syringes): Dispose of in a designated sharps container.

Always consult and adhere to your institution's specific waste disposal protocols and local regulations.[9]

Experimental Protocols and Signaling Pathways

Representative Experimental Workflow: Investigating the Effect of this compound on Sea Anemone Tentacle Contraction

This workflow outlines a typical experiment to study the physiological effects of this compound.

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis reconstitute Reconstitute Lyophilized This compound setup_perfusion Set up Perfusion System reconstitute->setup_perfusion prepare_animal Prepare Sea Anemone Tentacle Specimen prepare_animal->setup_perfusion establish_baseline Establish Baseline Contraction Rate setup_perfusion->establish_baseline apply_peptide Apply this compound (Test Concentrations) establish_baseline->apply_peptide record_response Record Changes in Contraction Frequency/Amplitude apply_peptide->record_response quantify_data Quantify Contraction Parameters record_response->quantify_data statistical_analysis Perform Statistical Analysis quantify_data->statistical_analysis interpret_results Interpret Results statistical_analysis->interpret_results

This compound Experimental Workflow
Plausible Signaling Pathway for this compound

As an RFamide neuropeptide, this compound likely acts through a G-protein-coupled receptor (GPCR) to modulate cellular activity. The following diagram illustrates a plausible signaling cascade.

signaling_pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space antho_rfamide This compound gpcr RFamide Receptor (GPCR) antho_rfamide->gpcr Binding g_protein G-Protein gpcr->g_protein Activation effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulation second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Production downstream_kinase Downstream Kinase (e.g., PKA) second_messenger->downstream_kinase Activation cellular_response Cellular Response (e.g., Muscle Contraction) downstream_kinase->cellular_response Phosphorylation Cascade

Plausible this compound Signaling Pathway

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Antho-RFamide
Reactant of Route 2
Antho-RFamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。